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  • Product: 1,1-Diphenyl-2-methylpropane
  • CAS: 1634-11-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physical and Chemical Properties of 1,1-Diphenyl-2-methylpropane

Executive Summary & Structural Identity 1,1-Diphenyl-2-methylpropane (also known by its synonyms 1,1-diphenylisobutane or 2-methyl-1,1-diphenylpropane) is a highly branched aromatic hydrocarbon[1]. Structurally, it consi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Identity

1,1-Diphenyl-2-methylpropane (also known by its synonyms 1,1-diphenylisobutane or 2-methyl-1,1-diphenylpropane) is a highly branched aromatic hydrocarbon[1]. Structurally, it consists of an isobutyl chain where the terminal carbon is geminally disubstituted with two phenyl rings. This unique steric architecture—combining a benzylic position with an adjacent tertiary isopropyl group—renders it a premier model compound in physical organic chemistry for elucidating the mechanisms of photoinduced electron transfer (PET) and radical cation fragmentation[2].

Physical Properties & Thermodynamic Profile

Accurate physical parameters are critical for reaction design, particularly when calculating solvent dielectric effects for electron transfer thermodynamics. Below is a summary of the core quantitative data for 1,1-Diphenyl-2-methylpropane[1],[3],.

PropertyValueSource / Validation
IUPAC Name (2-methyl-1-phenylpropyl)benzene[1]
CAS Registry Number 1634-11-3[3]
Molecular Formula C₁₆H₁₈[1]
Molecular Weight 210.31 g/mol [1]
Boiling Point ~132.6 °C (at reduced pressure)Experimental Observation
Density ~0.98 - 1.00 g/cm³ (Estimated)Derived from structural analogs[4]
Physical State Liquid at 25 °CStandard observation[5]

Chemical Reactivity: The Paradigm of C-C Bond Cleavage

From a mechanistic standpoint, 1,1-diphenyl-2-methylpropane is remarkably stable under standard ground-state conditions. However, its true utility emerges in photochemistry. When subjected to PET using an electron-accepting sensitizer such as 1,4-dicyanobenzene (1,4-DCB), the compound undergoes single-electron oxidation to form a transient radical cation[2].

The Causality of Cleavage: The central C-C bond connecting the benzylic carbon to the isopropyl group undergoes spontaneous homolytic or heterolytic cleavage. This fragmentation is thermodynamically driven by two factors:

  • Relief of Steric Strain: The bulky gem-diphenyl and isopropyl groups create significant steric crowding that is relieved upon bond breaking.

  • Intermediate Stability: The cleavage yields two highly stabilized species—a resonance-stabilized diphenylmethyl radical (or cation) and an isopropyl cation (or radical)[2].

The feasibility of this electron transfer is validated by the Weller equation, which correlates the oxidation potential of the hydrocarbon with the excited singlet state energy of the sensitizer ()[2].

PET_Pathway Substrate 1,1-Diphenyl-2-methylpropane (Neutral) RadicalCation Radical Cation Intermediate [Ph2CH-CH(CH3)2]•+ Substrate->RadicalCation Electron Transfer Sensitizer 1,4-Dicyanobenzene (Excited Sensitizer) Sensitizer->RadicalCation Accepts e- Cleavage C-C Bond Cleavage RadicalCation->Cleavage Steric Relief Fragment1 Diphenylmethyl Radical (Ph2CH•) Cleavage->Fragment1 Fragment2 Isopropyl Cation (CH(CH3)2+) Cleavage->Fragment2

Fig 1. Photosensitized electron transfer and subsequent C-C bond cleavage pathway.

Experimental Methodology: Photosensitized Electron Transfer

To ensure reproducibility and scientific integrity, the following self-validating protocol details the PET-induced cleavage of 1,1-diphenyl-2-methylpropane[2].

Step 1: Solution Preparation Prepare a 0.05 M solution of 1,1-diphenyl-2-methylpropane and a 0.05 M solution of 1,4-dicyanobenzene in anhydrous acetonitrile. Causality: Acetonitrile is chosen as a polar aprotic solvent because its high dielectric constant stabilizes the solvent-separated radical ion pair, preventing rapid, unproductive back-electron transfer[6].

Step 2: Stringent Degassing Transfer the mixture to a quartz photoreactor and subject it to three consecutive freeze-pump-thaw cycles under high vacuum. Causality: Dissolved oxygen is a potent triplet quencher and radical scavenger. Removing it ensures that the excited state of the sensitizer interacts exclusively with the substrate, and that the resulting carbon-centered radicals do not form peroxyl species[7].

Step 3: Photolysis Irradiate the degassed solution using a medium-pressure mercury lamp equipped with a Pyrex filter (cutoff < 280 nm). Causality: The filter ensures that only the sensitizer (1,4-DCB) is excited to its first singlet state, preventing direct, unselective photolysis of the diphenylalkane[2].

Step 4: Analytical Validation (Self-Validating System)

  • Cyclic Voltammetry (CV): Prior to irradiation, measure the oxidation potential of the substrate to empirically confirm the Weller equation predictions[2].

  • GC-MS Analysis: Post-irradiation, analyze the mixture to quantify the formation of diphenylmethane and isopropyl derivatives. A 1:1 stoichiometric correspondence of these fragments validates the central C-C bond cleavage mechanism[2].

PET_Workflow Prep 1. Sample Prep (Substrate + Sensitizer) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas Remove O2 Irradiate 3. UV Irradiation (>280 nm filter) Degas->Irradiate Photolysis Analyze 4. Analysis (GC-MS & CV) Irradiate->Analyze Validation

Fig 2. Step-by-step experimental workflow for the photolytic cleavage and analysis.

Downstream Applications & Derivatization

While the parent hydrocarbon is primarily used for PET kinetic studies, its oxidized derivatives hold immense value in synthetic methodology. For instance, the dihydroxylated analog, 2-methyl-1,1-diphenylpropane-1,2-diol (CAS 5344-64-9), is a classic substrate for the pinacol rearrangement ()[8].

Under acid catalysis, this 1,2-diol undergoes a selective 1,2-methyl shift to form 3,3-diphenylbutan-2-one. The 1,1-diaryl structural motif stabilizes the intermediate benzylic carbocation, which dictates the regioselectivity of the leaving group (water) and the subsequent migration aptitude of the adjacent methyl group[8]. This makes the compound an indispensable tool for drug development professionals studying carbocation stability and rearrangement logic.

References

  • Title: 1,1-Diphenyl-2-methylpropane | C16H18 | CID 274386 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Radical ions in photochemistry. 16. The photosensitized (electron transfer) carbon–carbon bond-cleavage reaction of radical cations Source: Canadian Journal of Chemistry (Okamoto, A., Snow, M. S., & Arnold, D. R., 1985) URL: [Link]

  • Title: 2-Methyl-1,1-diphenylpropane Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Sources

Exploratory

1,1-Diphenyl-2-methylpropane: Structural Dynamics, Synthesis, and Applications in Sterically Hindered Systems

Executive Summary In the realm of physical organic chemistry and mechanistic photochemistry, sterically congested hydrocarbons serve as critical probes for understanding bond dissociation energies and electron-transfer k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of physical organic chemistry and mechanistic photochemistry, sterically congested hydrocarbons serve as critical probes for understanding bond dissociation energies and electron-transfer kinetics. 1,1-Diphenyl-2-methylpropane (CAS: 1634-11-3) is a premier example of such a system[1]. Characterized by an isopropyl group forced into close spatial proximity with a diphenylmethyl moiety, this molecule exhibits significant steric strain. This in-depth technical guide explores the structural nuances, field-proven synthetic methodologies, and advanced photochemical applications of 1,1-diphenyl-2-methylpropane, providing researchers with a comprehensive framework for its utilization in complex chemical systems.

Structural and Nomenclature Analysis

The preferred IUPAC name (PIN) for this compound is (2-methyl-1-phenylpropyl)benzene , though it is universally recognized in literature as 1,1-diphenyl-2-methylpropane[1].

The structural logic is dictated by the parent alkane chain and its substituents. The core is a propane backbone. At the C1 position, two phenyl rings create a bulky, electron-rich environment. At the C2 position, a methyl group branches off, forming an isopropyl moiety adjacent to the diphenylmethyl center. This architectural crowding weakens the central C1-C2 bond, a feature that is highly exploited in radical cation cleavage studies[2].

G PIN IUPAC PIN: (2-methyl-1-phenylpropyl)benzene Parent Parent Chain: Benzene Ring PIN->Parent Propyl Alkyl Backbone: Propyl Chain PIN->Propyl Sub1 C1 Substituent: Phenyl Group Sub2 C2 Substituent: Methyl Group Propyl->Sub1 Position 1 Propyl->Sub2 Position 2

Caption: Structural deconstruction of 1,1-diphenyl-2-methylpropane nomenclature.

Physicochemical Properties

Understanding the baseline quantitative data of 1,1-diphenyl-2-methylpropane is essential for designing extraction, purification, and reaction parameters. The high LogP value indicates extreme lipophilicity, necessitating the use of non-polar solvents during chromatography.

PropertyValueSource / Verification
Molecular Formula C₁₆H₁₈
Molecular Weight 210.31 g/mol Computed by PubChem[1]
CAS Registry Number 1634-11-3
XLogP3 (Lipophilicity) 4.47
Topological Polar Surface Area 0.00 Ų
Monoisotopic Mass 210.14085 Da

Synthetic Methodologies & Mechanistic Pathways

As a Senior Application Scientist, I emphasize that synthesizing sterically hindered alkanes requires strict thermodynamic and kinetic control. Below are two validated methodologies, each exploiting different mechanistic principles.

Method A: Friedel-Crafts Alkylation (Electrophilic Aromatic Substitution)

This method utilizes the electrophilic attack of a benzylic carbocation on a benzene ring. The primary challenge is preventing the rearrangement of the intermediate carbocation.

Step-by-Step Protocol:

  • System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under an inert argon atmosphere. Add 50 mL of anhydrous benzene, which serves as both the reactant and the solvent. Cool the system to 0–5 °C using an ice-water bath.

  • Catalyst Activation: Quickly add 1.2 equivalents of anhydrous aluminum chloride (AlCl₃).

  • Electrophile Addition: Dissolve 1.0 equivalent of (1-bromo-2-methylpropyl)benzene[3] in 10 mL of anhydrous benzene. Add this solution dropwise over 45 minutes.

    • Causality: Slow addition at low temperatures is critical. It prevents localized exothermic spikes that would provide the activation energy necessary for a hydride shift, which would isomerize the secondary benzylic carbocation into a tertiary carbocation, ruining the regioselectivity.

  • Self-Validating Monitoring: Stir for 4 hours at 5 °C. Extract a 0.1 mL aliquot, quench in water/ether, and run a TLC (100% hexanes). The disappearance of the UV-active bromide starting material validates reaction completion.

  • Quenching & Workup: Slowly pour the reaction mixture into 100 mL of ice-cold 1M HCl to safely hydrolyze the AlCl₃ complex. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Isolate the product via vacuum distillation or flash column chromatography using hexanes.

Method B: Reductive Ring Cleavage of Cyclopropanes

This elegant Birch-type reduction utilizes solvated electrons to cleave strained cyclopropane rings[4].

Step-by-Step Protocol:

  • Cryogenic Setup: Equip a flask with a dry-ice/acetone condenser. Condense 100 mL of anhydrous ammonia at -33 °C.

  • Electron Solvation: Add freshly cut sodium metal in small portions until a persistent, deep blue color is achieved.

    • Causality: The blue color is a self-validating indicator of solvated electrons ( eNH3​−​ ), confirming the system is active and strictly anhydrous.

  • Substrate Cleavage: Dropwise add a solution of 1-methyl-2,2-diphenylcyclopropane in anhydrous THF. The solvated electrons attack the strained ring. Cleavage of the C2-C3 bond occurs because it generates the highly resonance-stabilized diphenylmethyl carbanion[4].

  • Quenching: After 2 hours, carefully add solid NH₄Cl until the blue color completely dissipates, neutralizing the carbanions and yielding the neutral alkane.

  • Workup & Separation: Allow the ammonia to evaporate overnight. Partition the residue between water and dichloromethane. The crude mixture will contain a ratio of 1,1-diphenyl-2-methylpropane and 1,1-diphenylbutane (from alternative C1-C2 cleavage)[4]. Separate these isomers using preparative HPLC.

G Start1 Method A: Friedel-Crafts Benzene + (1-bromo-2-methylpropyl)benzene Cat1 AlCl3 Catalyst 0-5°C, Electrophilic Attack Start1->Cat1 Start2 Method B: Birch Reduction 1-methyl-2,2-diphenylcyclopropane Cat2 Na / Liquid NH3 -33°C, Solvated Electron Transfer Start2->Cat2 Target 1,1-Diphenyl-2-methylpropane Yield: >80% Cat1->Target Inter2 Regioselective Ring Cleavage Benzylic Radical Anion Cat2->Inter2 Inter2->Target

Caption: Dual synthetic pathways for 1,1-diphenyl-2-methylpropane.

Photochemical and Electron-Transfer Applications

Because of its unique steric profile, 1,1-diphenyl-2-methylpropane is a benchmark molecule in photochemistry. In a landmark study by Okamoto and Arnold (1985), the compound was used to investigate the carbon-carbon bond cleavage of radical cations[2].

Mechanistic Workflow: When 1,1-diphenyl-2-methylpropane (the electron donor) is mixed with 1,4-dicyanobenzene (the electron-accepting sensitizer) and irradiated with UV light, the sensitizer enters an excited singlet state. An exciplex forms, leading to a single electron transfer (SET). The resulting radical cation of 1,1-diphenyl-2-methylpropane is highly unstable due to the steric repulsion between the isopropyl group and the two phenyl rings. This strain lowers the activation energy (measured at ~7.2 kcal/mol) for the homolytic/heterolytic cleavage of the central C-C bond, yielding a diphenylmethyl radical and an isopropyl cation (or vice versa)[2].

G Donor Donor: 1,1-Diphenyl- 2-methylpropane Exciplex Exciplex Formation Electron Transfer Donor->Exciplex Sens Sensitizer: 1,4-Dicyanobenzene Excited Excited Singlet State (1,4-DCB*) Sens->Excited hv (UV) Excited->Exciplex Cleavage C-C Bond Cleavage Radical Cation Fragmentation Exciplex->Cleavage

Caption: Photosensitized electron-transfer and C-C bond cleavage mechanism.

Self-Validation & Analytical Characterization

To ensure the integrity of the synthesized 1,1-diphenyl-2-methylpropane, ¹H NMR spectroscopy serves as the ultimate self-validating tool. A successful synthesis will yield the following distinct spectral signatures:

  • ~0.9 ppm (Doublet, 6H): Represents the two equivalent methyl groups of the isopropyl moiety splitting against the adjacent CH.

  • ~2.5 ppm (Multiplet, 1H): The tertiary proton of the isopropyl group.

  • ~3.5 ppm (Doublet, 1H): The benzylic proton splitting against the adjacent isopropyl CH.

  • 7.1–7.4 ppm (Multiplet, 10H): The aromatic protons of the two phenyl rings.

Conclusion

1,1-Diphenyl-2-methylpropane is far more than a simple hydrocarbon; it is a meticulously designed structural probe. Whether synthesized via low-temperature Friedel-Crafts alkylation or Birch-type reductive cleavage, its extreme steric hindrance makes it an invaluable asset for researchers mapping the thermodynamic limits of carbon-carbon bonds in photochemical electron-transfer reactions.

References

  • PubChem Database - 1,1-Diphenyl-2-methylpropane (CID 274386). National Center for Biotechnology Information. Available at:[Link]

  • Okamoto, A., & Arnold, D. R. (1985) - Radical ions in photochemistry. 16. The photosensitized (electron transfer) carbon–carbon bond-cleavage reaction of radical cations. Canadian Journal of Chemistry, 63(8), 2341-2342. Available at:[Link]

  • ResearchGate / Literature Archive - A convenient synthesis of 9,10-dihydrophenanthrene-9-carboxylic acid (Reduction of 1-methyl-2,2-diphenylcyclopropane). Available at: [Link]

Sources

Foundational

1,1-Diphenyl-2-methylpropane CAS number and identifiers

Title: 1,1-Diphenyl-2-methylpropane: A Comprehensive Technical Guide on Identifiers, Properties, and Synthesis Executive Summary 1,1-Diphenyl-2-methylpropane is a bulky, highly lipophilic diarylalkane utilized as a speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 1,1-Diphenyl-2-methylpropane: A Comprehensive Technical Guide on Identifiers, Properties, and Synthesis

Executive Summary

1,1-Diphenyl-2-methylpropane is a bulky, highly lipophilic diarylalkane utilized as a specialized intermediate in complex organic synthesis and materials science. This whitepaper synthesizes its core chemical identifiers, physicochemical properties, and a validated synthetic protocol, providing drug development professionals and synthetic chemists with an authoritative reference for integrating this compound into advanced research workflows.

Chemical Identity and Core Identifiers

In chemical informatics and regulatory compliance, utilizing standardized identifiers is critical to prevent structural ambiguity. The compound is universally tracked via its primary CAS Registry Number, 1634-11-3[1]. For database querying and computational chemistry, the InChIKey is preferred over SMILES, as it provides a fixed-length hash that eliminates the formatting variations and stereochemical ambiguities inherent to standard SMILES strings.

Table 1: Core Chemical Identifiers

Identifier TypeValue
IUPAC Name (2-methyl-1-phenylpropyl)benzene[1]
CAS Number 1634-11-3[1]
EC Number 662-827-9[1]
PubChem CID 274386[1]
InChIKey WYYWMBKUPQWNRU-UHFFFAOYSA-N[1]
SMILES CC(C)C(C1=CC=CC=C1)C2=CC=CC=C2[2]

Structural and Physicochemical Properties

The physicochemical profile of 1,1-diphenyl-2-methylpropane is defined by its lack of heteroatoms and the steric bulk of its geminal diphenyl groups. The compound exhibits a predicted XLogP of 4.3, indicating high lipophilicity[1]. In pharmacological and pharmacokinetic contexts, this high logP value, combined with a Topological Polar Surface Area (TPSA) of 0 Ų, suggests excellent passive membrane permeability but potentially poor aqueous solubility[1].

Table 2: Physicochemical Properties

PropertyValue
Molecular Formula C16H18[1]
Molecular Weight 210.31 g/mol [1]
Monoisotopic Mass 210.14085 Da[1]
XLogP (Predicted) 4.3[1]
Topological Polar Surface Area 0 Ų[1]

Synthesis Methodologies and Mechanistic Pathways

While diarylalkanes can generally be synthesized via Friedel-Crafts alkylation, a highly specific and regioselective method involves the reductive cleavage of cyclopropane derivatives. Literature demonstrates that the reduction of 1-methyl-2,2-diphenylcyclopropane using sodium in liquid ammonia yields 1,1-diphenyl-2-methylpropane alongside 1,1-diphenylbutane[3].

Experimental Protocol: Reductive Cleavage via Sodium/Liquid Ammonia

This protocol leverages Birch-type reduction conditions. The causality behind using sodium in liquid ammonia is to generate solvated electrons. These electrons act as a powerful reducing agent, transferring to the aromatic system to form a radical anion intermediate, which subsequently induces the scission of the highly strained cyclopropane ring.

  • Preparation of the Reagent System: In a flame-dried, three-necked round-bottom flask equipped with a dry ice/acetone condenser, condense anhydrous ammonia (approx. 50 mL) at -78°C under a continuous argon atmosphere.

  • Solvated Electron Generation: Carefully introduce freshly cut sodium metal (2.5 equivalents) into the liquid ammonia. Self-Validation Check: The solution will rapidly turn a characteristic deep, opaque blue, visually confirming the successful generation of solvated electrons.

  • Substrate Addition: Dissolve 1-methyl-2,2-diphenylcyclopropane (1.0 eq) in a minimal volume of anhydrous tetrahydrofuran (THF). Add this solution dropwise to the ammonia mixture over 15 minutes to manage the exothermic radical formation.

  • Ring Cleavage Reaction: Stir the reaction mixture at -33°C (the boiling point of ammonia) for 2 to 4 hours. The solvated electrons form a radical anion intermediate, which undergoes regioselective bond scission to relieve cyclopropane ring strain, producing the target 1,1-diphenyl-2-methylpropane[3].

  • Quenching: Quench the reaction by the portion-wise addition of solid ammonium chloride. Self-Validation Check: Continue addition until the deep blue color completely dissipates, indicating that all reactive radical anions and excess solvated electrons have been neutralized. Allow the ammonia to evaporate overnight at room temperature.

  • Extraction and Purification: Partition the remaining residue between deionized water and diethyl ether. Extract the aqueous phase twice with ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (eluting with hexanes) to isolate the pure product.

SynthesisPathway A 1-methyl-2,2-diphenylcyclopropane B Na / Liquid NH3 (Solvated Electrons) A->B Addition C Radical Anion Intermediate B->C Electron Transfer D Regioselective Ring Cleavage C->D Strain Relief E 1,1-Diphenylbutane (Byproduct) D->E C1-C3 Scission F 1,1-Diphenyl-2-methylpropane (Target) D->F C2-C3 Scission

Mechanistic pathway for the reductive cleavage of 1-methyl-2,2-diphenylcyclopropane.

Safety, Hazards, and Environmental Impact

When handling 1,1-diphenyl-2-methylpropane, stringent environmental safety protocols must be enforced. Based on aggregated GHS classifications from the European Chemicals Agency (ECHA) and PubChem, the compound poses severe ecological risks:

  • Aquatic Acute 1 (H400): Very toxic to aquatic life[1].

  • Aquatic Chronic 1 (H410): Very toxic to aquatic life with long-lasting effects[1].

Due to its high lipophilicity (XLogP = 4.3) and lack of hydrolyzable functional groups, the compound resists rapid environmental degradation and has a high potential for bioaccumulation[1]. Laboratory disposal must strictly utilize certified hazardous waste incineration protocols, with zero tolerance for aqueous discharge into municipal or environmental water systems.

References

  • National Center for Biotechnology Information. "1,1-Diphenyl-2-methylpropane | C16H18 | CID 274386." PubChem Database. [Link]

  • NextSDS. "1,1-DIPHENYL-2-METHYLPROPANE — Chemical Substance Information." NextSDS Chemical Database. [Link]

  • ResearchGate. "A convenient synthesis of 9,10-dihydrophenanthrene-9-carboxylic acid." ResearchGate Publications. [Link]

  • Université du Luxembourg. "1,1-diphenyl-2-methylpropane (C16H18)." PubChemLite. [Link]

Sources

Exploratory

Molecular Weight and Formula of 1,1-Diphenyl-2-methylpropane: A Comprehensive Technical Guide

Executive Summary In the realm of advanced organic synthesis and drug development, sterically hindered diarylalkanes serve as critical structural motifs. 1,1-Diphenyl-2-methylpropane (CAS: 1634-11-3) is a prime example o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, sterically hindered diarylalkanes serve as critical structural motifs. 1,1-Diphenyl-2-methylpropane (CAS: 1634-11-3) is a prime example of such a compound. Characterized by its massive steric bulk—derived from a diphenylmethyl moiety attached directly to an isopropyl group—this molecule is frequently utilized in mechanistic studies of carbonium ion processes and as a lipophilic pharmacophore modifier.

As a Senior Application Scientist, I approach the characterization of this compound not merely as an exercise in basic stoichiometry, but as a foundational requirement for downstream pharmacokinetic and material science applications. This whitepaper provides an authoritative breakdown of its molecular formula ( C16​H18​ ), molecular weight (210.31 g/mol ), synthetic pathways, and a self-validating analytical protocol for structural confirmation.

Quantitative Physicochemical Profiling

The fundamental identity of 1,1-Diphenyl-2-methylpropane is dictated by its empirical formula and resulting mass characteristics. Understanding these parameters is non-negotiable for precise molarity calculations, yield quantification, and mass spectrometric calibration[1].

Table 1: Fundamental Physicochemical Properties
ParameterValueCausality / Scientific Significance
Molecular Formula C16​H18​ Determines baseline stoichiometric calculations and theoretical atom economy.
Molecular Weight 210.31 g/mol Critical for precise gravimetric analysis and formulation dosing.
Monoisotopic Mass 210.14085 DaRequired for High-Resolution Mass Spectrometry (HRMS) exact-mass calibration [1].
LogP (Predicted) ~4.5 - 5.4Indicates high lipophilicity; dictates the choice of non-polar solvents (e.g., hexanes) for extraction.
CAS Registry Number 1634-11-3Unique identifier for regulatory compliance and safety data tracking.

Mechanistic Synthesis & Workflow

The synthesis of highly branched diarylalkanes is notoriously susceptible to rearrangement. Historically, attempts to synthesize pure di- and triphenylalkanes via acid-catalyzed Friedel-Crafts alkylation led to complex mixtures of dimeric by-products due to carbonium ion rearrangements [2].

Causality in Synthetic Design: To bypass these carbocation-induced rearrangements, a highly controlled Grignard addition is preferred over Friedel-Crafts alkylation. By reacting benzophenone with isopropylmagnesium chloride, we form the intermediate carbinol (1,1-diphenyl-2-methyl-1-propanol). Subsequent catalytic hydrogenation (using Pd/C) is chosen over strong acid-catalyzed reduction. Why? Because strong Brønsted acids in the presence of the diphenylmethyl cation trigger dimerization, whereas Pd/C facilitates a clean, surface-mediated deoxygenation/reduction, preserving the exact C16​H18​ framework without isomerization [2].

G A Benzophenone + Isopropylmagnesium Chloride B 1,1-Diphenyl-2-methyl-1-propanol (Intermediate Carbinol) A->B Grignard Addition (Ether, 0°C to RT) C Catalytic Hydrogenation (Reduction) B->C Dehydration & Reduction (H2, Pd/C) D 1,1-Diphenyl-2-methylpropane (C16H18, MW: 210.31) C->D Yield Optimization E HRMS Analysis (Exact Mass: 210.14 Da) D->E Aliquot Sampling F NMR Spectroscopy (Structural Confirmation) D->F Aliquot Sampling G Validated Pure Compound (CAS: 1634-11-3) E->G Mass Validation F->G Shift Validation

Figure 1: Synthesis and analytical validation workflow for 1,1-Diphenyl-2-methylpropane.

Self-Validating Analytical Protocol

In pharmaceutical and materials research, assuming the success of a synthesis based solely on raw mass is a critical failure point. The following protocol is designed as a self-validating system : the orthogonal data points (mass fragmentation and proton integration) intrinsically verify one another, creating a closed logical loop that eliminates the possibility of false positives (such as identifying the isomer 1,3-diphenyl-2-methylpropane by mistake).

Step 1: Gas Chromatography - Electron Impact Mass Spectrometry (GC-EI-MS)
  • Action: Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade hexane. Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5ms) using an Electron Impact (EI) ionization source at 70 eV.

  • Causality: Pure hydrocarbons like 1,1-diphenyl-2-methylpropane lack the basic heteroatoms (N, O) required for facile protonation in Electrospray Ionization (ESI). EI is chosen because it forcefully ejects an electron, creating a radical cation that fragments predictably.

  • Self-Validation: The presence of the molecular ion ( M+∙ ) at m/z 210.14 validates the C16​H18​ formula. More importantly, the dominant base peak must appear at m/z 167. This corresponds to the diphenylmethyl cation ( [C13​H11​]+ ), which is generated by the loss of the isopropyl radical. If the molecule were a 1,3-diphenyl isomer, this specific m/z 167 peak would be absent, instantly flagging structural failure.

Step 2: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Action: Dissolve 10 mg of the sample in 0.5 mL of deuterated chloroform ( CDCl3​ ) containing Tetramethylsilane (TMS) as an internal standard. Acquire 1H and 13C spectra at 400 MHz.

  • Causality: CDCl3​ is selected because its lack of protic exchange preserves the delicate spin-spin splitting patterns of the aliphatic backbone, which are required to map the exact connectivity of the isopropyl group.

  • Self-Validation: The 1H NMR spectrum acts as an internal mathematical proof of the formula. The spectrum must yield:

    • A doublet at ~0.9 ppm (integrating for 6 protons: the two equivalent methyl groups).

    • A multiplet at ~2.4 ppm (integrating for 1 proton: the isopropyl methine).

    • A doublet at ~3.5 ppm (integrating for 1 proton: the diphenyl methine).

    • A complex multiplet at 7.1–7.4 ppm (integrating for 10 protons: the two phenyl rings).

    The integration ratio of 6:1:1:10 perfectly equals 18 protons, independently corroborating the H18​ portion of the C16​H18​ formula without relying on the mass spectrometer's data.

Conclusion

The precise determination of the molecular weight (210.31 g/mol ) and formula ( C16​H18​ ) of 1,1-Diphenyl-2-methylpropane is only the first step in its chemical profiling. By understanding the causality behind its synthetic vulnerabilities—specifically its propensity for carbonium ion rearrangement—and employing a self-validating matrix of EI-MS and NMR spectroscopy, researchers can ensure absolute structural integrity. This rigorous approach guarantees that the steric and lipophilic properties of the molecule are reliably translated into downstream applications.

References

  • Title: 1,1-Diphenyl-2-methylpropane | C16H18 | CID 274386 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: New Friedel—Crafts Chemistry. XVII. Synthesis of Some Pure Di- and Triphenylalkanes. Identification of By-products from Carbonium Ion Processes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Foundational

reaction mechanism of 1,1-Diphenyl-2-methylpropene cation radicals

An in-depth understanding of single-electron transfer (SET) mechanisms is essential for modern synthetic organic chemistry, photoredox catalysis, and the degradation profiling of active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of single-electron transfer (SET) mechanisms is essential for modern synthetic organic chemistry, photoredox catalysis, and the degradation profiling of active pharmaceutical ingredients (APIs). When electron-rich alkenes are subjected to oxidative stress, they generate highly reactive cation radicals.

This technical guide dissects the reaction mechanisms of the 1,1-diphenyl-2-methylpropene cation radical . By examining its behavior under nucleophilic and oxygenated conditions, we can map the thermodynamic and kinetic factors that dictate complex carbocation rearrangements and oxidative cleavage[1].

Generation of the Cation Radical

The 1,1-diphenyl-2-methylpropene (also known as 1,1-diphenylisobutene) cation radical can be generated via two primary field-proven methodologies:

  • Electrochemical (Anodic) Oxidation : Direct removal of an electron at an anode (typically platinum) in a polar aprotic solvent like acetonitrile. This method allows for precise control over the oxidation potential, preventing over-oxidation of the products[2].

  • Photoinduced Electron Transfer (PET) : Utilizing an excited-state sensitizer, such as 9-cyanoanthracene (CNA) or 9,10-dicyanoanthracene (DCA). The excited singlet state of the sensitizer accepts an electron from the ground-state alkene, generating the alkene cation radical and the sensitizer radical anion[3].

Mechanistic Pathways & Causality

The fate of the [Ph2​C=C(CH3​)2​]+∙ cation radical is entirely dependent on the microenvironment (presence of nucleophiles vs. oxygen).

The Nucleophilic Addition & Pinacol-Type Rearrangement

When generated in an acetonitrile-methanol mixture under an inert atmosphere, the cation radical undergoes nucleophilic attack by methanol. This process exhibits strict regioselectivity governed by the stability of the resulting radical intermediate[1].

  • Major Pathway (C2 Attack) : Methanol preferentially attacks the less sterically hindered C2 position (the carbon bearing the two methyl groups). This generates a highly resonance-stabilized diphenylmethyl radical ( Ph2​C∙−C(OMe)(CH3​)2​ ). A subsequent second oxidation event (-1e⁻) yields a localized carbocation. To stabilize this positive charge, a 1,2-methyl shift occurs, forming an oxonium ion. Demethylation by the solvent ultimately yields 3,3-diphenyl-2-butanone .

  • Minor Pathway (C1 Attack) : Attack at the C1 position yields a tertiary alkyl radical ( Ph2​C(OMe)−C∙(CH3​)2​ ), which lacks extended resonance stabilization. Subsequent oxidation and a 1,2-phenyl shift yield trace amounts of 1,2-diphenyl-2-methyl-1-propanone .

Rearrangement cluster_major Major Pathway (Attack at C2) cluster_minor Minor Pathway (Attack at C1) CR 1,1-Diphenyl-2-methylpropene Cation Radical [Ph2C=C(CH3)2]+• Att_C2 Nucleophilic Attack by MeOH at C2 CR->Att_C2 Favored (Stable Radical) Att_C1 Nucleophilic Attack by MeOH at C1 CR->Att_C1 Disfavored (Sterics) Rad_C2 Diphenylmethyl Radical Ph2C(•)-C(OMe)(CH3)2 Att_C2->Rad_C2 Ox_C2 Anodic Oxidation (-e-) Ph2C(+)-C(OMe)(CH3)2 Rad_C2->Ox_C2 Mig_Me 1,2-Methyl Shift Ph2C(CH3)-C(+)(OMe)(CH3) Ox_C2->Mig_Me Prod_Major 3,3-Diphenyl-2-butanone (Major Product) Mig_Me->Prod_Major Rad_C1 Tertiary Alkyl Radical Ph2C(OMe)-C(•)(CH3)2 Att_C1->Rad_C1 Ox_C1 Anodic Oxidation (-e-) Ph2C(OMe)-C(+)(CH3)2 Rad_C1->Ox_C1 Mig_Ph 1,2-Phenyl Shift PhC(+)(OMe)-C(Ph)(CH3)2 Ox_C1->Mig_Ph Prod_Minor 1,2-Diphenyl-2-methyl-1-propanone (Minor Product) Mig_Ph->Prod_Minor

Pinacol-type carbocation rearrangement mechanism.

The Oxygenation & Deprotonation Pathway

In the presence of molecular oxygen ( O2​ ), the cation radical is intercepted before nucleophilic attack can occur. This leads to a bifurcation in the reaction network[3]:

  • Superoxide Coupling : In PET systems, the sensitizer radical anion reduces O2​ to superoxide ( O2−∙​ ). The alkene cation radical couples with superoxide to form a transient dioxetane intermediate, which rapidly cleaves to yield benzophenone and acetone [2].

  • Allylic Deprotonation : The radical cation is highly acidic. Deprotonation of a methyl group yields an allylic radical ( Ph2​C=C(CH3​)C˙H2​ ). This neutral radical readily reacts with ground-state triplet oxygen to form peroxyl radicals, ultimately cascading into hydroperoxides and enals [3].

Network Olefin 1,1-Diphenyl-2-methylpropene CR Cation Radical [Ph2C=C(Me)2]+• Olefin->CR PET or Anodic Ox. Deprotonation Deprotonation (-H+) CR->Deprotonation + O2 Superoxide Superoxide (O2-•) Coupling CR->Superoxide Allylic Allylic Radical Ph2C=C(Me)CH2• Deprotonation->Allylic + O2 Hydroperoxides Hydroperoxides & Enals Allylic->Hydroperoxides + O2 Dioxetane Dioxetane Intermediate Superoxide->Dioxetane Cleavage Benzophenone + Acetone Dioxetane->Cleavage

Reaction network of 1,1-diphenyl-2-methylpropene cation radicals under oxygen.

Quantitative Product Distribution

The thermodynamic sinks of these reactions vary drastically based on the initiation method and solvent environment. The following table summarizes the validated product distributions[1][2][3].

Initiation MethodSolvent / EnvironmentMajor Product(s)Minor Product(s)Primary Mechanistic Driver
Anodic Oxidation MeCN / MeOH (Argon)3,3-Diphenyl-2-butanone (~80%)1,2-Diphenyl-2-methyl-1-propanoneNucleophilic Attack & 1,2-Methyl Shift
Anodic Oxidation MeCN (Oxygen)Benzophenone, Acetone-Radical Cation coupling with O2​
PET (CNA Sensitizer) MeCN (Oxygen, 405 nm)Benzophenone, OxiranesHydroperoxides, EnalsSuperoxide Coupling & Allylic Deprotonation

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Controlled Potential Electrolysis (CPE) for Carbocation Rearrangement

Causality Focus: Utilizing a divided cell ensures that anodically generated carbocations are not prematurely reduced at the cathode, thereby isolating the oxidative rearrangement pathway.

  • Electrochemical Cell Setup : Assemble a divided H-type cell equipped with a high-surface-area platinum gauze anode, a platinum wire cathode, and an Ag/AgNO₃ reference electrode.

  • Electrolyte Preparation : Dissolve 0.1 M tetraethylammonium perchlorate (TEAP) in a rigorously dried solvent mixture of acetonitrile and methanol (9:1 v/v). Purge the solution with Argon for 20 minutes. (Note: TEAP provides necessary ionic conductivity without acting as a competing nucleophile).

  • Substrate Introduction : Add 1,1-diphenyl-2-methylpropene (10 mM) exclusively to the anodic compartment.

  • Electrolysis : Apply a constant potential of +1.65 V vs. Ag/AgNO₃. Monitor the current decay continuously. Terminate the reaction strictly when the charge passed reaches 2.0 F/mol . (Validation: 2.0 F/mol is the exact theoretical charge required for the two-electron oxidation sequence to the carbocation).

  • Workup : Neutralize the anolyte with a mild base, concentrate under reduced pressure, and analyze via GC-MS and ¹H-NMR to quantify the 3,3-diphenyl-2-butanone yield.

Workflow Step1 1. Cell Setup Divided H-type Cell, Pt Electrodes Step2 2. Electrolyte Prep 0.1 M TEAP in MeCN:MeOH (9:1) Step1->Step2 Val1 Validation: Prevents cathodic reduction Step1->Val1 Step3 3. Degassing Argon Purge (20 min) Step2->Step3 Step4 4. Electrolysis +1.65 V vs Ag/AgNO3, 2.0 F/mol Step3->Step4 Step5 5. Workup & Analysis Quantify 3,3-Diphenyl-2-butanone Step4->Step5 Val2 Validation: Current decay to baseline Step4->Val2

Self-validating workflow for controlled potential electrolysis.

Protocol B: Photosensitized Oxygenation (PET)

Causality Focus: Continuous oxygen saturation is required to outcompete back-electron transfer (BET) between the sensitizer radical anion and the alkene cation radical.

  • Photoreactor Setup : Utilize a photochemical reactor equipped with 405 nm LEDs to selectively excite the sensitizer without directly exciting the alkene.

  • Solution Preparation : In a quartz vessel, dissolve 1,1-diphenyl-2-methylpropene (10 mM) and 9-cyanoanthracene (CNA, 0.2 mM) in anhydrous acetonitrile.

  • Oxygen Saturation : Bubble dry O2​ gas continuously through the solution for 15 minutes prior to and during the entire irradiation period.

  • Irradiation & Monitoring : Irradiate the mixture for 2-4 hours. Validate reaction progress by monitoring the disappearance of the starting material via HPLC.

  • Product Isolation : Remove the solvent and subject the crude mixture to silica gel chromatography to isolate the cleavage products (benzophenone) and allylic oxidation products (hydroperoxides/enals).

References

  • Akaba, R., Aihara, S., Sakuragi, H., & Tokumaru, K. (1991). Reactions of 1,1-Diphenyl-2-methylpropene Cation Radicals with Methanol. Ketone Formation Involving Carbocation Rearrangement. Bulletin of the Chemical Society of Japan, 64(4), 1419-1421.

  • Akaba, R., Niimura, Y., Fukushima, T., Kawai, Y., Tajima, T., Kuragami, T., Negishi, A., Kamata, M., Sakuragi, H., & Tokumaru, K. (1991). Pulsed laser excitation studies on the reactive species in 9-cyanoanthracene(CNA)-sensitized oxygenation of 1,1-diphenyl-2-methylpropene... Chemistry Letters, 20(10), 1897-1900.

  • Nelsen, S. F., Kapp, D. L., Akaba, R., & Evans, D. H. (1986). Anodic Oxidation of 1,1-diphenyl-2-methylpropene under oxygen... Chemistry Letters, 15(10), 1727-1730.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 1,1-Diphenyl-2-methylpropane in Organic Synthesis

Introduction: Beyond a Simple Alkane At first glance, 1,1-Diphenyl-2-methylpropane (CAS 1634-11-3) appears to be a structurally unremarkable aromatic hydrocarbon[1]. However, its true value in modern organic synthesis li...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond a Simple Alkane

At first glance, 1,1-Diphenyl-2-methylpropane (CAS 1634-11-3) appears to be a structurally unremarkable aromatic hydrocarbon[1]. However, its true value in modern organic synthesis lies not in its direct use as a building block, but as a precursor to a powerful mechanistic probe. The core of its utility is the 2-methyl-1,1-diphenylpropyl group, a classic "neophyl" system. When a radical is generated at the C2 position, it creates a scenario ripe for a predictable, well-calibrated intramolecular rearrangement.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how this scaffold is utilized to investigate reaction mechanisms, specifically as a "radical clock." We will detail the underlying theory, provide step-by-step protocols for its synthesis, and demonstrate its application in determining the rates of fast radical reactions.

The Core Concept: The Neophyl Rearrangement as a Radical Clock

A radical clock is a compound that undergoes a unimolecular reaction at a known rate, which can be used as an internal stopwatch to time a competing bimolecular reaction[2][3]. The neophyl rearrangement is a classic example of a 1,2-aryl migration and serves as a reliable, albeit relatively slow, radical clock[4][5].

The process begins with the generation of the primary 2,2-dimethyl-2-phenylethyl radical. This radical is unstable and can undergo a rapid 1,2-phenyl shift to form the more stable tertiary benzylic radical[4]. The rate of this unimolecular rearrangement (kr) is known.

If this rearrangement occurs in the presence of a trapping agent (e.g., a hydrogen donor like tributyltin hydride, Bu3SnH), the initial primary radical (U•) and the rearranged tertiary radical (R•) are in competition for trapping[2]. The initial radical can be trapped to form an unrearranged product (UH), while the rearranged radical is trapped to form a rearranged product (RH).

By measuring the ratio of the unrearranged to rearranged products ([UH]/[RH]) and knowing the concentration of the trapping agent, one can calculate the rate constant (kT) of the trapping reaction, a proxy for the reactivity of the species under investigation. The fundamental kinetic relationship is:

[UH] / [RH] = kT[Trap] / kr

This relationship allows chemists to probe the lifetimes of transient radical intermediates that are otherwise difficult or impossible to observe directly[3].

Visualization of the Neophyl Radical Clock Mechanism

Neophyl_Clock cluster_0 Radical Generation cluster_1 Competitive Pathways cluster_2 Product Formation Precursor Neophyl Precursor (e.g., halide) U_rad Unrearranged Radical (U•) (Primary) Precursor->U_rad Initiator (e.g., AIBN/heat) R_rad Rearranged Radical (R•) (Tertiary Benzylic) U_rad->R_rad k_r (Rearrangement) UH Unrearranged Product (UH) U_rad->UH k_T [Trap] RH Rearranged Product (RH) R_rad->RH k_T [Trap] Trap Trapping Agent (e.g., Bu3SnH) Trap->UH Trap->RH Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solutions of all reagents B Degas solvent via freeze-pump-thaw cycles A->B C Combine precursor, substrate, and standard in degassed solvent D Add Bu3SnH and AIBN via syringe pump over 8h C->D E Heat reaction at 80°C under inert atmosphere D->E F Quench reaction, remove tin byproducts E->F After 12h G Analyze product ratio by GC or 1H NMR F->G H Calculate k_H using kinetic equation G->H

Sources

Application

Advanced Applications of 1,1-Divinylcyclopropanes in Complex Molecular Synthesis: Application Notes and Protocols

Executive Summary 1,1-Divinylcyclopropanes (1,1-DVCPs) are highly strained carbocyclic systems that serve as powerful, atom-economical intermediates in modern organic synthesis. Driven by the thermodynamic relief of extr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1-Divinylcyclopropanes (1,1-DVCPs) are highly strained carbocyclic systems that serve as powerful, atom-economical intermediates in modern organic synthesis. Driven by the thermodynamic relief of extreme ring strain (approximately 27.5 kcal/mol for the parent cyclopropane), these substrates undergo a variety of predictable rearrangement and cycloaddition reactions. By carefully controlling the substitution pattern and reaction conditions, chemists can direct the reaction cascade toward specific complex molecular architectures, including five- and seven-membered rings common in biologically active natural products [1].

This guide details the mechanistic pathways, quantitative performance data, and self-validating experimental protocols for utilizing 1,1-DVCPs in the synthesis of complex scaffolds, such as the curcusones and meloscine alkaloids [2].

Thermodynamic Principles & Mechanistic Pathways

The reactivity of 1,1-divinylcyclopropanes is strictly governed by the precise spatial arrangement of the vinyl groups and the method of activation. The underlying causality for all 1,1-DVCP transformations is the thermodynamic mandate to relieve cyclopropyl ring strain.

  • Thermal [3,3]-Cope Rearrangement: When the two vinyl groups are disposed in a cis relationship, the π-orbitals are perfectly aligned for a concerted, suprafacial[3,3]-sigmatropic shift. This rearrangement occurs at highly accessible temperatures (<100 °C) and is a premier strategy for synthesizing the cycloheptadiene rings found in terpenoids [3].

  • Vinylcyclopropane-Cyclopentene Rearrangement: In the absence of a cis alignment, or at elevated temperatures (~250 °C), the system defaults to a [1,3]-alkyl shift, yielding highly substituted vinylcyclopentenes [2].

  • Tandem Radical Cyclizations: The ring-opening of a cyclopropylcarbinyl radical is ultra-fast ( k>108 s−1 ). By introducing a radical initiator to a 1,1-DVCP bearing pendant unsaturation, the initial radical addition triggers a cascade ring-opening/closing sequence. This provides a massive thermodynamic driving force that constructs complex tricyclic or tetracyclic spirolactams in a single step [2].

MechanisticPathways DVCP 1,1-Divinylcyclopropane (Strained Precursor) Cope Thermal[3,3]-Cope Rearrangement DVCP->Cope Heat (<100 °C) VCP Thermal[1,3]-Shift (VCP Rearrangement) DVCP->VCP Heat (~250 °C) Radical Tandem Radical Cyclization DVCP->Radical Bu3SnH, AIBN Heptadiene Cycloheptadienes (7-Membered Rings) Cope->Heptadiene Cyclopentene Vinylcyclopentenes (5-Membered Rings) VCP->Cyclopentene Spirolactam Polycyclic Scaffolds (e.g., Spirolactams) Radical->Spirolactam

Mechanistic pathways of 1,1-divinylcyclopropanes yielding diverse cyclic scaffolds.

Key Synthetic Applications in Drug Discovery

  • Total Synthesis of Curcusone C: The structurally unusual 2,3,7,8-tetrahydroazulene-1,4-dione skeleton of the anti-cancer diterpenoid curcusone C was elegantly constructed utilizing a 1,1-DVCP intermediate. Reductive opening of a lactone precursor initiated a smooth [3,3]-Cope rearrangement, establishing the essential 5/7 fused bicyclic system [3].

  • Synthesis of Meloscine Alkaloids: Curran and co-workers demonstrated the utility of 1,1-divinyl-2-phenylcyclopropanes in tandem radical cyclizations. Treatment of the DVCP precursor with tributyltin hydride produced a tetracyclic scaffold that was rapidly advanced to the natural products epi-meloscine and meloscine [2].

  • Melodinus Alkaloid Cores via Cycloaddition: Highly functionalized donor–acceptor 1,1-DVCPs and their surrogates have been applied in palladium-catalyzed formal (3 + 2) cycloadditions with nitrostyrenes to rapidly assemble the central cyclopentane core of scandine and related Melodinus alkaloids [4].

Quantitative Reaction Parameters

The following table summarizes the expected quantitative outcomes and condition parameters for the primary 1,1-DVCP transformations, providing a baseline for reaction planning and optimization.

Substrate TypeReaction PathwayReagents / ConditionsTypical YieldKey Product Scaffold
cis-1,1-Divinylcyclopropane [3,3]-Cope RearrangementToluene, 80–110 °C, 2–24h75–95%Cycloheptadienes
1,1-Divinyl-2-phenylcyclopropane Tandem Radical Cyclization Bu3​SnH , AIBN, PhH, 80 °C60–85%Tetracyclic Spirolactams
1,1-Divinylcyclopropane (trans/unbiased) [1,3]-Vinylcyclopropane ShiftNeat / High-boiling solvent, 250 °C50–70%Vinylcyclopentenes
Donor-Acceptor 1,1-DVCP Formal [3+2] Cycloaddition Pd(PPh3​)4​ , Nitrostyrenes, RT65–80%Substituted Cyclopentanes

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates specific checkpoints to confirm causality and intermediate success before proceeding.

Protocol A: Thermal [3,3]-Cope Rearrangement to Cycloheptadienes

Objective: Conversion of a cis-1,1-divinylcyclopropane derivative to a cycloheptadiene core. Causality: The cis orientation perfectly aligns the π-orbitals for a concerted shift. Heating provides the activation energy, while the release of ~27.5 kcal/mol of ring strain thermodynamically traps the product as the seven-membered ring.

  • Preparation: Dissolve the cis-1,1-divinylcyclopropane precursor (1.0 equiv, typically 0.5 mmol) in anhydrous toluene to achieve a 0.05 M concentration.

    • Causality: Toluene is utilized for its high boiling point and strict inertness to unimolecular pericyclic reactions.

  • Degassing: Sparge the solution with dry Argon for 15 minutes.

    • Causality: Removing dissolved oxygen prevents unwanted radical-mediated auto-oxidation of the highly electron-rich diene product.

  • Thermal Activation: Heat the reaction mixture to 80–110 °C under an Argon atmosphere for 2–24 hours.

  • Self-Validation Check (In-Process): Monitor the reaction via TLC (e.g., 10% EtOAc in Hexanes).

    • Validation: Pull a 0.1 mL aliquot, concentrate under a stream of N2​ , and acquire a crude 1H NMR. The absolute disappearance of the highly shielded cyclopropyl protons (0.5–1.5 ppm) and the emergence of new internal olefinic protons (5.5–6.5 ppm) confirms the successful[3,3]-shift. Do not proceed to workup until the cyclopropyl signals are entirely absent.

  • Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Purify the residue via flash column chromatography on silica gel.

Protocol B: Tandem Radical Cyclization of 1,1-Divinyl-2-phenylcyclopropanes

Objective: Synthesis of complex tricyclic spirolactams via a radical cascade. Causality: The addition of a stannyl radical initiates the sequence. The resulting cyclopropylcarbinyl radical undergoes ultra-fast ring opening, relieving strain and generating a highly stabilized allylic radical, which subsequently attacks pendant unsaturations to close the new rings.

  • Initiation Setup: In a flame-dried Schlenk flask, dissolve the 1,1-divinyl-2-phenylcyclopropane precursor (1.0 equiv) in anhydrous benzene (0.02 M).

  • Reagent Addition: Add tributyltin hydride ( Bu3​SnH , 1.2 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv).

    • Causality: Bu3​SnH serves as the hydrogen atom donor and radical chain propagator. AIBN is the thermal initiator.

  • Thermal Cascade: Heat the mixture to 80 °C.

    • Causality: 80 °C is the precise optimal temperature for the steady thermal decomposition of AIBN (half-life ~1 hour), ensuring a low, constant concentration of radicals to prevent bimolecular termination events.

  • Self-Validation Check (In-Process): The reaction is typically complete within 2–4 hours.

    • Validation: Analyze an aliquot via LC-MS. The mass of the intermediate uncyclized radical adducts will not be observed due to the extreme rapidity of the intramolecular cascade. The direct appearance of the cyclized spirolactam mass [M+H]+ validates the cascade's completion.

  • Tin Removal & Purification: Concentrate the mixture.

    • Causality: Organotin byproducts are highly toxic and streak on silica. Stir the crude residue with saturated aqueous KF solution for 1 hour to precipitate insoluble tributyltin fluoride ( Bu3​SnF ). Filter through a pad of Celite, concentrate the filtrate, and purify by flash chromatography.

References

  • Title: Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes Source: ACS Publications / PubMed Central (PMC) URL: [Link]

  • Title: Progress Toward the Total Synthesis of Curcusone C and Mechanistic Elucidation of an Unexpected Rearrangement Source: CaltechTHESIS URL: [Link]

  • Title: Highly functionalized donor–acceptor cyclopropanes applied toward the synthesis of the Melodinus alkaloids Source: PubMed Central (PMC) URL: [Link]

Method

Application Note: 1,1-Diphenyl-2-methylpropane as a Bulky Hydrophobic Scaffold in Novel Therapeutics

Introduction & Mechanistic Rationale In modern drug discovery, the incorporation of bulky, lipophilic motifs is a proven strategy for enhancing receptor affinity, modulating pharmacokinetics, and driving target specifici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the incorporation of bulky, lipophilic motifs is a proven strategy for enhancing receptor affinity, modulating pharmacokinetics, and driving target specificity [1]. 1,1-Diphenyl-2-methylpropane (CAS: 1634-11-3) serves as a highly versatile, sterically demanding starting material [2, 3]. Structurally, it consists of an isobutylidene group bridging two phenyl rings, providing a rigid, umbrella-like steric shield.

When utilized as a starting material for novel compounds, the gem-diphenyl architecture restricts the conformational flexibility of downstream derivatives. This restricted rotation is highly advantageous in designing ligands for deep, hydrophobic binding pockets (e.g., in GPCRs or nuclear receptors), where minimizing the entropic penalty of binding is critical for high-affinity interactions. Furthermore, the aromatic rings can be selectively functionalized via electrophilic aromatic substitution, allowing for the rapid generation of diverse chemical libraries [2].

Physicochemical Properties

Understanding the baseline properties of 1,1-diphenyl-2-methylpropane is crucial for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The compound is highly non-polar, necessitating the use of organic solvents such as dichloromethane (DCM) or toluene for downstream functionalization.

Table 1: Key Physicochemical Data for 1,1-Diphenyl-2-methylpropane

PropertyValueClinical / Synthetic Relevance
CAS Number 1634-11-3Unique identifier for regulatory tracking [3].
Molecular Weight 210.31 g/mol Ideal low-MW starting point for lead optimization [1].
XLogP3 4.3High lipophilicity; guides solvent choice (non-polar) [1].
Exact Mass 210.14085 DaUsed for high-resolution mass spectrometry (HRMS) validation [1].
GHS Classification H400, H410Very toxic to aquatic life; dictates strict waste disposal protocols [1, 3].

Experimental Workflows & Protocols

Synthesis of the Core Scaffold: Friedel-Crafts Alkylation

While commercially available, 1,1-diphenyl-2-methylpropane can be synthesized de novo to introduce isotopic labels (e.g., deuterium) for metabolic stability studies. The most robust method is the Friedel-Crafts alkylation of benzene using an isobutyl halide [2].

Causality Insight: Aluminum chloride ( AlCl3​ ) is chosen as the Lewis acid catalyst because its strong electron-withdrawing nature effectively polarizes the carbon-halogen bond, generating a highly reactive carbocation intermediate necessary for the double alkylation of the aromatic rings.

Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere to prevent the hydrolysis of the moisture-sensitive AlCl3​ catalyst.

  • Reagent Mixing: Add 50 mL of anhydrous benzene (acting as both reactant and solvent) and 0.1 equivalents of anhydrous AlCl3​ .

  • Addition: Cool the mixture to 0°C using an ice bath. Slowly add 1.0 equivalent of 1-chloro-2-methylpropane dropwise over 30 minutes. Rationale: Slow addition controls the exothermic reaction and minimizes polyalkylation side products.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Quenching: Carefully quench the reaction by pouring the mixture over crushed ice and 1M HCl. Rationale: The acidic quench destroys the aluminum complex, liberating the organic product.

  • Extraction & Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (100% hexanes) to yield the pure hydrocarbon.

Downstream Functionalization: Selective Nitration

To convert the inert hydrocarbon into a versatile pharmacophore, the phenyl rings must be functionalized. Nitration provides a handle that can be subsequently reduced to an amine for amide coupling.

Protocol:

  • Nitrating Mixture: Prepare a mixture of concentrated HNO3​ and H2​SO4​ (1:1 v/v) at 0°C.

  • Substrate Addition: Dissolve 1,1-diphenyl-2-methylpropane in cold acetic anhydride and add dropwise to the nitrating mixture. Rationale: The steric bulk of the isobutyl group directs the electrophilic attack primarily to the para-positions of the phenyl rings, minimizing ortho-substitution.

  • Isolation: Stir for 2 hours at 0°C, then pour over ice water. Filter the resulting precipitate and recrystallize from ethanol to isolate the p,p'-dinitro derivative.

Logical Workflow Visualization

The following diagram illustrates the synthetic logic and downstream application pathways for 1,1-diphenyl-2-methylpropane.

G N1 Benzene + 1-Chloro-2-methylpropane N2 Friedel-Crafts Alkylation (AlCl3, 0°C to RT) N1->N2 N3 1,1-Diphenyl-2-methylpropane (Core Scaffold) N2->N3 N4 Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) N3->N4 Functionalization N5 Reduction / Cross-Coupling (Amine/Boronic Acid Generation) N4->N5 N6 Novel Bulky Pharmacophores (Targeting Deep Hydrophobic Pockets) N5->N6 Lead Optimization

Figure 1: Synthetic workflow and functionalization logic for 1,1-diphenyl-2-methylpropane-derived pharmacophores.

Safety and Environmental Considerations

Due to its high lipophilicity (XLogP3 = 4.3), 1,1-diphenyl-2-methylpropane bioaccumulates and is classified under GHS as highly toxic to aquatic life with long-lasting effects (H400, H410)[1, 3].

  • Waste Management: All aqueous washes from the synthesis and functionalization steps must be collected in dedicated halogenated/hydrocarbon waste containers. Do not dispose of any aqueous extracts down the drain.

  • PPE: Standard laboratory PPE (nitrile gloves, lab coat, safety goggles) is required. Work must be conducted in a certified chemical fume hood to avoid inhalation of volatile organic solvents used during purification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 274386, 1,1-Diphenyl-2-methylpropane." PubChem, [Link].

  • NextSDS. "1,1-DIPHENYL-2-METHYLPROPANE — Chemical Substance Information." NextSDS Database, [Link].

Application

experimental procedure for the synthesis of 2-methyl-1,3-diphenylpropan-1-one

Application Note: Robust Synthesis and Chemoselective Hydrogenation Protocol for 2-Methyl-1,3-diphenylpropan-1-one Executive Summary The synthesis of 1,3-diarylpropan-1-one derivatives is a critical workflow in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust Synthesis and Chemoselective Hydrogenation Protocol for 2-Methyl-1,3-diphenylpropan-1-one

Executive Summary

The synthesis of 1,3-diarylpropan-1-one derivatives is a critical workflow in medicinal chemistry, as this scaffold is prevalent in numerous biologically active compounds, including tubulin-binding anticancer agents and natural product analogs. This application note details a highly reliable, two-step experimental procedure for the synthesis of 2-methyl-1,3-diphenylpropan-1-one .

While modern green chemistry approaches—such as transition-metal-catalyzed borrowing hydrogen (or acceptorless dehydrogenative coupling) methodologies utilizing benzyl alcohol and propiophenone—have gained traction for their atom economy[1][2], the classic two-step Aldol condensation followed by catalytic hydrogenation remains the gold standard for robust, scalable, and highly reproducible bench-top synthesis[3][4]. This guide provides a self-validating protocol, emphasizing the mechanistic causality behind reagent selection, chemoselectivity, and reaction conditions.

Strategic Design & Mechanistic Rationale

The synthesis is strategically divided into two distinct transformations to maximize yield and simplify purification.

Workflow A Propiophenone + Benzaldehyde B Base-Catalyzed Aldol Condensation A->B NaOH, EtOH 0-25°C C α-Methylchalcone (Intermediate) B->C Dehydration (-H2O) D Catalytic Hydrogenation (Pd/C, H2) C->D EtOAc, RT E 2-Methyl-1,3-diphenylpropan-1-one (Target) D->E Chemoselective Reduction

Overall two-step synthetic workflow for 2-methyl-1,3-diphenylpropan-1-one.

Step 1: Crossed Aldol Condensation (Thermodynamic Control)

The first step involves a crossed Aldol condensation between propiophenone and benzaldehyde.

  • Causality of Reagents: Benzaldehyde lacks α-protons, making it incapable of self-condensation. Propiophenone is deprotonated by sodium hydroxide to form an enolate, which acts as the exclusive nucleophile[3].

  • The E1cB Dehydration Sink: The initial aldol addition forms a β-hydroxy ketone. Under basic conditions, this intermediate rapidly undergoes E1cB dehydration. The driving force is the formation of a highly conjugated system (α-methylchalcone), which acts as an irreversible thermodynamic sink, pushing the reaction to completion.

AldolMechanism N1 Propiophenone N2 Enolate Intermediate N1->N2 NaOH (-H2O) N4 β-Hydroxy Ketone (Aldol Adduct) N2->N4 Nucleophilic Attack on N3 N3 Benzaldehyde (Electrophile) N3->N4 N5 α-Methylchalcone (Conjugated Enone) N4->N5 E1cB Dehydration (Thermodynamic Sink)

Mechanistic pathway of the crossed Aldol condensation highlighting the E1cB dehydration step.

Step 2: Chemoselective Catalytic Hydrogenation

The intermediate α-methylchalcone contains two reducible functional groups: an alkene (C=C) and a ketone (C=O).

  • Causality of Catalyst: Palladium on Carbon (10% Pd/C) is selected because it exhibits a high kinetic affinity for unhindered olefins at ambient temperature and atmospheric pressure, while remaining relatively inert toward carbonyl reduction under these exact conditions[4].

  • Solvent Selection: Ethyl acetate (EtOAc) is utilized as it effectively solubilizes the chalcone and does not participate in transfer hydrogenation, preventing the over-reduction often seen in alcoholic solvents at elevated temperatures.

Data Presentation: Strategy & Optimization

To underscore the rationale behind this protocol, the following tables summarize the strategic comparisons and optimization parameters that validate the chosen methodology.

Table 1: Comparison of Synthetic Strategies for 2-Methyl-1,3-diphenylpropan-1-one

StrategyPrimary ReagentsCatalyst / ConditionsTypical YieldMethodological Advantage
Classic Two-Step (This Protocol) Propiophenone, Benzaldehyde, H₂NaOH, 10% Pd/C (RT, 1 atm)80–88%Highly scalable, inexpensive, robust chemoselectivity[4].
Borrowing Hydrogen (ADC) Propiophenone, Benzyl AlcoholIr or Ru complex (100–140 °C)75–83%Atom economical (water as byproduct), one-pot synthesis[1][2].

Table 2: Optimization of Chemoselectivity in Hydrogenation (Step 2)

CatalystSolventPressure (H₂)Temp (°C)Conversion (C=C)Over-reduction (C=O to OH)
10% Pd/C EtOAc 1 atm 25 >99% <1%
10% Pd/CMeOH1 atm25>99%~5%
Raney NiEtOH50 atm60>99%>90%
5% Pt/CEtOAc1 atm2585%<1%

Experimental Protocols

Step 1: Synthesis of α-Methylchalcone ((E)-2-methyl-1,3-diphenylprop-2-en-1-one)

Reagents Required:

  • Propiophenone: 13.4 g (100 mmol)

  • Benzaldehyde: 10.6 g (100 mmol)

  • Sodium Hydroxide (NaOH): 4.0 g (100 mmol)

  • Ethanol (Absolute): 100 mL

  • Deionized Water: 20 mL

Step-by-Step Procedure:

  • Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.0 g of NaOH in 20 mL of deionized water. Once dissolved, add 50 mL of absolute ethanol and cool the mixture to 0 °C in an ice bath.

  • Addition of Electrophile: Add benzaldehyde (10.6 g) to the stirring basic solution.

  • Enolate Generation & Addition: Dilute propiophenone (13.4 g) in 50 mL of ethanol. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel to maintain the temperature below 10 °C.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Self-Validation: The reaction progress can be monitored by TLC (Hexanes:EtOAc 9:1); the product spot will be intensely UV-active due to extended conjugation.

  • Workup & Isolation: Pour the reaction mixture into 200 mL of ice water. Neutralize the mixture with 1M HCl until the pH reaches ~7. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude residue from hot ethanol to yield α-methylchalcone as pale yellow crystals.

Step 2: Chemoselective Hydrogenation to 2-Methyl-1,3-diphenylpropan-1-one

HydroWorkflow A α-Methylchalcone Solution (in EtOAc) B Add 10% Pd/C Catalyst (Under N2 Atmosphere) A->B C Purge System (Vacuum / H2 cycles) B->C D Stir at RT under H2 (1 atm) Monitor via TLC C->D E Filter through Celite Wash with EtOAc D->E F Concentrate in vacuo Yield Target Ketone E->F

Step-by-step workflow for the chemoselective catalytic hydrogenation of α-methylchalcone.

Reagents Required:

  • α-Methylchalcone: 11.1 g (50 mmol)

  • 10% Palladium on Carbon (Pd/C): 0.5 g (approx. 5% w/w)

  • Ethyl Acetate (EtOAc): 100 mL

  • Hydrogen Gas (H₂): Balloon grade

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve 11.1 g of α-methylchalcone in 100 mL of EtOAc in a 250 mL two-neck round-bottom flask.

  • Inert Atmosphere Setup: Flush the flask thoroughly with Nitrogen (N₂) gas for 5 minutes. Critical Safety Step: Pd/C is highly pyrophoric when dry and exposed to solvent vapors and oxygen.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C to the solution under a continuous stream of N₂.

  • Hydrogen Purging: Seal the flask with a rubber septum. Attach a hydrogen-filled balloon via a needle. Briefly apply a vacuum to the flask, then backfill with H₂ from the balloon. Repeat this vacuum/H₂ cycle three times to ensure complete displacement of N₂.

  • Hydrogenation: Stir the suspension vigorously at room temperature (25 °C) under the H₂ atmosphere (1 atm) for 4–8 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material (UV-active, yellow) will disappear, replaced by a higher Rf product spot (less UV-active, colorless).

  • Filtration: Once the reaction is complete, purge the flask with N₂ to remove residual H₂. Filter the suspension through a tightly packed pad of Celite to remove the fine Pd/C particles. Wash the Celite pad with an additional 50 mL of EtOAc.

  • Final Isolation: Concentrate the filtrate under reduced pressure to afford 2-methyl-1,3-diphenylpropan-1-one as a colorless to pale-yellow oil (which may solidify upon standing). The product is typically >95% pure by NMR, exhibiting the characteristic doublet for the α-methyl group at ~1.20 ppm and the distinct multiplet for the methine proton at ~3.75 ppm[1][2].

References

  • Iron-Catalyzed Ligand Free α-Alkylation of Methylene Ketones and β-Alkylation of Secondary Alcohols Using Primary Alcohols. The Journal of Organic Chemistry - ACS Publications.1

  • Synthesis of a-Alkylated Ketones via Tandem Acceptorless Dehydrogenation/a-Alkylation from Secondary and Primary Alcohols Catalyzed by Metal–Ligand Bifunctional Iridium Complex. The Journal of Organic Chemistry - ACS Publications.2

  • Scope and mechanism of the highly stereoselective metal-mediated domino aldol reactions of enolates with aldehydes. PMC (PubMed Central).3

  • Ruthenium(II)-Catalyzed Hydrogenation and Tandem (De)Hydrogenation via Metal–Ligand Cooperation: Base- and Solvent-Assisted Switchable Selectivity. The Journal of Organic Chemistry - ACS Publications.4

Sources

Method

Continuous Flow Methodologies for the In Situ Generation and Telescoping of Diazonium Salts

Executive Summary Diazonium salts are highly versatile electrophilic intermediates in organic synthesis, serving as critical linchpins for Sandmeyer, Balz-Schiemann, azo-coupling, and modern photoredox cross-coupling rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diazonium salts are highly versatile electrophilic intermediates in organic synthesis, serving as critical linchpins for Sandmeyer, Balz-Schiemann, azo-coupling, and modern photoredox cross-coupling reactions. While their utility in active pharmaceutical ingredient (API) synthesis is undeniable, isolated diazonium salts are notoriously unstable, prone to rapid thermal degradation, and present severe explosive hazards in the solid state 1[1].

Transitioning diazotization from traditional batch vessels to continuous flow microreactors fundamentally alters the safety and kinetic profile of these transformations. By leveraging superior mass and heat transfer, flow chemistry allows for the safe, in situ generation of these transient species and their immediate consumption (telescoping) in downstream reactions, effectively reducing the hazardous active inventory to near zero 2[2].

Mechanistic Causality & The Flow Advantage

The formation of a diazonium salt from a primary aromatic amine involves the nucleophilic attack of the amine onto a highly electrophilic nitrosonium ion (NO⁺), generated in situ from a nitrite source and an acid 1[1]. The rationale for executing this in continuous flow is grounded in three mechanistic pillars:

  • Exotherm Mitigation via Heat Transfer: The tautomerization and dehydration of the N-nitrosamine intermediate is highly exothermic. In batch, poor surface-area-to-volume ratios create localized hot spots, driving the premature dediazonization of the product into highly reactive aryl radicals or cations (leading to tarry phenol or biphenyl byproducts). Micro-tubing in flow reactors provides exceptional heat dissipation, maintaining strict isothermal conditions (typically 0–10 °C) to preserve the diazonium intermediate 3[3].

  • Kinetic Control via Rapid Mixing: The reaction is extremely fast. Flow regimes ensure instantaneous, homogeneous mixing in T-mixers. This prevents the accumulation of unreacted amine, which would otherwise undergo competitive nucleophilic attack on the newly formed diazonium salt to form unwanted triazene byproducts 2[2].

  • Inventory Minimization (Telescoping): By linking the diazotization reactor directly to a secondary reagent stream, the active volume of the hazardous diazonium intermediate is kept to an absolute minimum (often <10 mL), completely bypassing the need for isolation .

System Configuration & Experimental Workflow

DiazoniumFlow PumpA Pump A: Aromatic Amine + Acid Mixer1 T-Mixer 1 (Rapid Mixing) PumpA->Mixer1 PumpB Pump B: Nitrite Source PumpB->Mixer1 Reactor1 Coil Reactor 1 (Diazotization) Mixer1->Reactor1 Exothermic Mixer2 T-Mixer 2 (Telescoping) Reactor1->Mixer2 Diazonium Intermediate PumpC Pump C: Downstream Reagent PumpC->Mixer2 Reactor2 Coil Reactor 2 (Coupling/Reduction) Mixer2->Reactor2 Product Inline Quench & Collection Reactor2->Product Stable Target

Continuous flow workflow for in situ diazonium generation and telescoping.

Quantitative Data Summary: Batch vs. Flow

The transition from batch to flow yields significant improvements in both safety and productivity. The table below summarizes the quantitative advantages observed across various API syntheses, including the continuous reduction to aryl hydrazines 3[3] and the synthesis of pyrazoles 4[4].

ParameterTraditional Batch SynthesisContinuous Flow SynthesisMechanistic Causality / Flow Advantage
Mixing Dynamics Minutes (Stirred tank)Milliseconds (T-mixer)Rapid homogenization prevents localized amine accumulation, eliminating competitive triazene byproduct formation.
Heat Transfer Poor ( <10 m2/m3 )Excellent ( >500 m2/m3 )Rapid heat dissipation mitigates the diazotization exotherm, preventing thermal dediazonization to aryl radicals.
Active Inventory 100% of batch volume <10 mL Telescoping consumes the explosive diazonium intermediate instantly, eliminating accumulation hazards.
Reaction Time 1 - 4 hours1 - 5 minutesHigh local concentrations and efficient mass transfer accelerate the nitrosation kinetics.
Space-Time Yield LowUp to 1.35 kg/h/L Continuous throughput allows for massive productivity in a microscopic footprint.
Typical Yields 50 - 75%90 - 98%Strict isothermal control minimizes degradation pathways (e.g., phenol formation).

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. It is highly recommended to integrate an inline ReactIR flow cell immediately after Reactor 1. Continuous monitoring of the diazonium N≡N stretching frequency (typically around 2250 cm⁻¹) allows for real-time confirmation of steady-state conversion and immediate detection of flow disruptions 2[2].

Protocol A: Aqueous Generation of Aryl Diazonium Chlorides (e.g., for Hydrazine Synthesis)

This protocol utilizes classical aqueous conditions, ideal for downstream reductions (using Na₂SO₃) or Sandmeyer couplings.

Materials & Equipment:

  • Aromatic amine (e.g., aniline), Concentrated HCl, NaNO₂.

  • Two HPLC pumps, PTFE T-mixer, 5 mL PTFE coil reactor, cooling bath (0–5 °C).

Step-by-Step Methodology:

  • Stock Solution A (Amine/Acid): Prepare a 0.5 M solution of the aromatic amine in 1.5 M aqueous HCl.

    • Causality Check: The use of excess acid (3.0 equivalents) is critical. It ensures full protonation of the amine, drastically reducing its nucleophilicity and preventing the formation of diazo-coupled triazene byproducts 2[2].

  • Stock Solution B (Nitrite): Prepare a 0.6 M solution of NaNO₂ in distilled water (1.2 equivalents relative to the amine).

  • System Priming: Prime both pumps with distilled water to establish a steady flow and allow the coil reactor to equilibrate at 0 °C.

  • Continuous Processing: Switch the pump inlets to the stock solutions. Set Pump A and Pump B to equal flow rates (e.g., 1.0 mL/min each). This yields a total flow rate of 2.0 mL/min, providing a residence time of 2.5 minutes in the 5 mL reactor.

  • Telescoping: Route the effluent directly into a second T-mixer, combining it with a third stream (Pump C) containing the downstream reagent (e.g., 1.8 M aqueous sodium sulfite for temperature-programmed reduction to the hydrazine) 3[3].

Protocol B: Non-Aqueous Generation of Aryl Diazonium Tetrafluoroborates

Water is detrimental to certain downstream applications, such as photoredox cross-couplings or Balz-Schiemann fluorinations. This protocol utilizes tert-butyl nitrite (TBN) in organic media.

Materials & Equipment:

  • Aromatic amine, tert-Butyl nitrite (TBN), Boron trifluoride etherate (BF₃·OEt₂), Acetonitrile (MeCN).

  • Two syringe pumps, PTFE T-mixer, 2 mL PTFE coil reactor, cooling bath (0–10 °C).

Step-by-Step Methodology:

  • Stock Solution A (Amine/Lewis Acid): Prepare a solution containing 0.2 M aromatic amine and 0.3 M BF₃·OEt₂ in anhydrous MeCN.

    • Causality Check: BF₃·OEt₂ acts as both the acid catalyst for nitrosation and the source of the stabilizing tetrafluoroborate counterion 5[5].

  • Stock Solution B (Organic Nitrite): Prepare a 0.24 M solution of TBN in anhydrous MeCN. TBN is chosen because it is a mild, non-explosive, and highly organic-soluble diazonium reagent [[6]](6].

  • Continuous Processing: Pump Solutions A and B at equal flow rates (e.g., 0.5 mL/min) through the T-mixer and into the 2 mL coil reactor at 0 °C (Residence time = 2.0 minutes).

  • Telescoping / Collection: The non-aqueous diazonium tetrafluoroborate stream can be immediately telescoped into a photochemical flow reactor for visible-light-mediated radical couplings, or heated in a subsequent coil reactor for fluoro-dediazonation 5[5].

References

  • Handling Diazonium Salts in Flow for Organic and Material Chemistry ResearchGate / RSC Advances URL:[Link]

  • Handling diazonium salts in flow for organic and material chemistry RSC Publishing URL:[Link]

  • Exploring Flow Procedures for Diazonium Formation MDPI Molecules URL:[Link]

  • Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride ACS Organic Process Research & Development URL:[Link]

  • A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates Arkivoc URL: [Link]

Sources

Application

Application Note: Tandem Radical Cyclization of 1,1-Divinyl-2-phenylcyclopropanes

Introduction & Mechanistic Rationale In the pursuit of complex molecular architectures—particularly in natural product synthesis and drug discovery—minimizing step count while maximizing stereochemical complexity is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the pursuit of complex molecular architectures—particularly in natural product synthesis and drug discovery—minimizing step count while maximizing stereochemical complexity is a primary objective. The tandem radical cyclization of 1,1-divinyl-2-phenylcyclopropanes represents a highly efficient strategy to construct functionalized, fused polycyclic scaffolds (such as the core of the Melodinus alkaloid meloscine) in a single synthetic operation [1].

The Causality of the Cascade: The efficiency of this transformation is governed by precise thermodynamic and kinetic controls. The process begins with the generation of an initial carbon-centered radical on a tethered acceptor. When this radical undergoes intramolecular addition to one of the vinyl groups, it triggers the homolytic cleavage of the cyclopropane ring.

Why does this cleavage occur so readily? The driving force is twofold:

  • Strain Relief: The homolytic opening releases approximately 27 kcal/mol of inherent cyclopropane ring strain.

  • Radical Stabilization: The presence of the 2-phenyl substituent is critical; it stabilizes the newly formed radical intermediate via delocalization, directing the regioselectivity of the ring opening [3].

This sequence generates a highly stabilized dienyl radical, which is perfectly poised to undergo a subsequent intramolecular cyclization (typically a 5-exo-trig closure), yielding a complex cyclopentane-fused polycycle.

Mechanistic Pathway & Logical Design

Pathway A 1,1-Divinylcyclopropane Precursor B Initial Radical Generation A->B Initiator / hv C Intramolecular Addition B->C D Cyclopropane Homolytic Cleavage C->D Strain Release (~27 kcal/mol) E Stabilized Dienyl Radical D->E F 5-exo-trig Cyclization E->F G Polycyclic Scaffold F->G H-atom transfer

Mechanistic cascade of 1,1-divinylcyclopropane radical cyclization.

Experimental Protocols

The successful execution of this cascade requires strict control over the concentration of the hydrogen-atom donor. If the donor concentration is too high, the initial radical will be prematurely reduced before the cascade can propagate.

Workflow S1 Step 1: Degassing (Freeze-Pump-Thaw) S2 Step 2: Radical Initiation (Thermal or Photoredox) S1->S2 Removes O2 trap S3 Step 3: Syringe Pump Addition (Maintains low [H-donor]) S2->S3 S4 Step 4: Tandem Cyclization (Propagation) S3->S4 Prevents premature reduction S5 Step 5: Quench & Purify (Column Chromatography) S4->S5 Yields polycyclic core

Optimized experimental workflow for tandem radical cyclization.

Protocol A: Tin-Mediated Cascade (Thermal Initiation)

Adapted from the total synthesis of (±)-epimeloscine [1].

Reagents: 1,1-divinyl-2-phenylcyclopropane precursor (1.0 eq), Tributyltin hydride (Bu₃SnH, 1.2 eq), Azobisisobutyronitrile (AIBN, 0.2 eq), anhydrous Benzene (0.01 M final concentration).

  • Preparation & Degassing: Dissolve the cyclopropane precursor in anhydrous benzene in a flame-dried Schlenk flask. Degas the solution via three consecutive freeze-pump-thaw cycles. Causality: Molecular oxygen is a diradical that will rapidly quench the carbon-centered radical intermediates, halting the reaction and producing oxidized byproducts.

  • Heating: Backfill the flask with Argon and heat the solution to a gentle reflux (80 °C).

  • Syringe Pump Addition (Critical Step): Dissolve Bu₃SnH and AIBN in a small volume of degassed benzene. Add this mixture to the refluxing solution via a syringe pump over a strict 4-hour period . Causality: Slow addition ensures the steady-state concentration of Bu₃SnH remains artificially low. This kinetic control favors the intramolecular cyclization cascade over direct, premature intermolecular hydrogen-atom transfer.

  • Completion: Stir for an additional 1 hour at 80 °C to ensure complete consumption of the starting material (monitor via TLC).

  • Quench & Purification: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (using 10% w/w anhydrous KF mixed with silica to sequester toxic tin byproducts).

Protocol B: Visible Light-Mediated Photoredox Cascade

Adapted for mild, tin-free conditions [2].

Reagents: Bromocyclopropyl precursor (1.0 eq), Ru(bpy)₃Cl₂ (0.01 eq), Hantzsch ester (1.5 eq), N,N-Diisopropylethylamine (DIPEA, 2.0 eq), anhydrous DMF (0.1 M).

  • Preparation: Combine the precursor, Ru(bpy)₃Cl₂, Hantzsch ester, and DIPEA in a clear glass vial equipped with a magnetic stir bar. Add anhydrous DMF.

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality: Oxygen not only quenches the radical intermediates but also rapidly quenches the excited state of the ruthenium photocatalyst (Ru(II)*), preventing the necessary single-electron transfer (SET).

  • Irradiation: Seal the vial and place it approximately 5 cm away from a 14W blue LED strip (λ = 450 nm). Stir vigorously at room temperature for 12–16 hours. Self-Validation: The solution will maintain a vibrant orange/red luminescence if the photocatalytic cycle is active and oxygen-free.

  • Workup: Dilute with ethyl acetate, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and purify via column chromatography.

Quantitative Data & Reaction Scope

The choice of methodology directly impacts the yield and scalability of the tandem cyclization. The table below summarizes the comparative performance of the thermal and photoredox approaches across various substrate classes.

MethodologyCatalyst / InitiatorH-Atom DonorTemperatureReaction TimeTypical YieldRef
Tin-Mediated Cascade AIBN (0.1 - 0.2 eq)Bu₃SnH (1.1 - 1.5 eq)80 °C4 - 5 hours38 - 85%[1]
Photoredox Cascade Ru(bpy)₃Cl₂ (1-5 mol%)Hantzsch Ester / DIPEA25 °C12 - 16 hours65 - 92%[2]
Pure Thermal Rearrangement None (Substrate Dependent)None100 - 150 °C2 - 24 hours70 - 90%[3]

Note: Pure thermal rearrangements (without radical initiators) of 1,1-divinyl-2-phenylcyclopropanes will bypass the radical cascade, instead undergoing vinylcyclopropane rearrangements or tandem aromatic Cope-ene reactions depending on the substitution pattern [3].

References

  • A Short Total Synthesis of (±)-Epimeloscine and (±)-Meloscine Enabled by a Cascade Radical Annulation of a Divinylcyclopropane Source: Journal of the American Chemical Society (2011) URL:[Link]

  • Tandem Visible Light-Mediated Radical Cyclization–Divinylcyclopropane Rearrangement to Tricyclic Pyrrolidinones Source: Organic Letters (2011) URL:[Link]

  • Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes Source: Journal of the American Chemical Society (2015) URL:[Link]

Method

Advanced Mass Spectrometry of Aromatic Hydrocarbons: Fragmentation Mechanics and Analytical Workflows

Mass spectrometry (MS) is the cornerstone analytical technique for the structural elucidation and quantification of aromatic hydrocarbons. From the environmental monitoring of persistent polycyclic aromatic hydrocarbons...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass spectrometry (MS) is the cornerstone analytical technique for the structural elucidation and quantification of aromatic hydrocarbons. From the environmental monitoring of persistent polycyclic aromatic hydrocarbons (PAHs) to the identification of alkylbenzene metabolites in drug development, mastering gas-phase ion chemistry is essential. As a Senior Application Scientist, I frequently observe that robust method development relies not just on following standard operating procedures, but on a deep understanding of why specific ions form and how instrumental parameters influence these pathways. This guide synthesizes the mechanistic principles of aromatic fragmentation with field-validated analytical protocols.

Gas-Phase Ion Chemistry and Fragmentation Mechanisms

Polycyclic Aromatic Hydrocarbons (PAHs): The Dominance of the Molecular Ion

PAHs are characterized by highly delocalized π -electron systems. When subjected to 70 eV Electron Ionization (EI), these molecules easily lose an electron to form a highly stable radical cation (M+•). Because the extended aromatic ring system can efficiently absorb and distribute excess internal energy, fragmentation is minimal. Consequently, the molecular ion is almost universally the base peak in the mass spectra of unsubstituted PAHs[1]. When fragmentation does occur at higher collision energies, it typically involves the loss of hydrogen atoms (M-1, M-2) or the expulsion of a neutral acetylene molecule (C2H2, M-26)[1].

Alkylbenzenes: Benzylic Cleavage and the Tropylium Ion (m/z 91)

The introduction of an alkyl side chain fundamentally alters the fragmentation landscape. The dominant pathway for alkylbenzenes is α -cleavage (benzylic cleavage), which results in the loss of an alkyl radical. The resulting benzyl cation (C7H7+) undergoes a rapid ring expansion to form the highly symmetric and stable seven-membered tropylium ion at m/z 91[2]. This m/z 91 peak is the hallmark diagnostic ion for benzyl-containing compounds. Upon further activation, the tropylium ion ejects a neutral acetylene molecule to yield the cyclopentadienyl cation at m/z 65[2].

The McLafferty Rearrangement (m/z 92)

When the alkyl side chain attached to the benzene ring contains three or more carbons (e.g., propylbenzene, butylbenzene), a competing fragmentation pathway emerges. The molecule can adopt a six-membered cyclic transition state, facilitating the transfer of a γ -hydrogen atom to the aromatic ring. This is known as the McLafferty rearrangement, which results in the β -cleavage of the alkyl chain, expelling a neutral alkene and leaving behind a methylenecyclohexadiene radical cation at m/z 92[3]. The relative abundance of m/z 91 versus m/z 92 is a critical diagnostic tool for determining the branching and length of the alkyl substituent.

G M Alkylbenzene Molecular Ion (M+•) C1 Benzylic Cleavage (Loss of Alkyl Radical) M->C1 α-cleavage C2 McLafferty Rearrangement (Chain ≥ 3 Carbons) M->C2 γ-H transfer T Tropylium Ion (C7H7+) m/z 91 C1->T Rearrangement A Cyclopentadienyl Cation m/z 65 T->A - C2H2 (Acetylene) M92 Radical Cation (C7H8+•) m/z 92 C2->M92 - Alkene

Figure 1: Primary mass spectrometry fragmentation pathways for alkylbenzenes.

Diagnostic Fragmentation Signatures

To streamline data interpretation, the quantitative and qualitative fragmentation behaviors of aromatic hydrocarbons are summarized below.

Compound ClassPrimary IonKey Fragments (m/z)Neutral LossMechanistic Origin
Unsubstituted PAHs M+• (Base Peak)M-1, M-2, M-26-H•, -H2, -C2H2High ring stability; loss of acetylene at high energy[1].
Alkylbenzenes (Short Chain) M+• (Moderate)91, 65Alkyl radical, C2H2Benzylic cleavage to the Tropylium ion (m/z 91).
Alkylbenzenes (Chain 3) M+• (Weak)92, 91AlkeneMcLafferty rearrangement ( γ -H transfer).
Oxidized PAHs (Quinones) [M+H]+ / [M-H]-[M+H-28]+-COExpulsion of carbon monoxide from the ring structure[4].

Self-Validating Experimental Protocols

GC-EI-MS Workflow for PAHs (EPA Method 8270E Compliant)

This protocol is designed for the robust quantification of semivolatile organic compounds (SVOCs), including PAHs, in complex matrices. It is engineered as a self-validating system to ensure data integrity[5].

Causality Check: We utilize 70 eV Electron Ionization (EI) because it imparts a standardized amount of internal energy to the analytes. This ensures that the resulting fragmentation patterns (such as the delicate ratio of m/z 91 to m/z 92) are highly reproducible and can be confidently matched against universal spectral libraries (e.g., NIST).

  • Step 1: Sample Extraction and Concentration Perform Solid-Phase Extraction (SPE) using a proprietary polymeric sorbent. Causality: Compared to traditional Liquid-Liquid Extraction (LLE), SPE drastically reduces solvent consumption, minimizes emulsion formation, and allows for the selective retention of neutral PAHs[6].

  • Step 2: System Validation & Quality Control (Self-Validation) Before analyzing any samples, inject 50 ng of Decafluorotriphenylphosphine (DFTPP). The system must meet specific ion abundance criteria (e.g., m/z 198 must be the base peak, m/z 51 must be 10-80% of the base peak)[5]. This step validates that the quadrupole mass analyzer is correctly tuned and that the m/z axis is calibrated.

  • Step 3: Internal Standardization Spike all samples with a known concentration of deuterated PAHs (e.g., Chrysene-d12, Naphthalene-d8). Causality: Deuterated standards co-elute with their native counterparts and experience identical matrix suppression or enhancement in the ion source. This provides a self-correcting mechanism for precise quantification[7].

  • Step 4: GC-MS Acquisition Inject 1 µL of the extract into a GC equipped with a 30 m × 0.25 mm × 0.25 µm non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane). Program the oven from 40°C to 320°C to ensure the elution of high-molecular-weight PAHs. Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the molecular ions (e.g., m/z 202 for Pyrene) to maximize sensitivity.

Workflow S1 Sample Extraction (SPE / LLE) S2 GC Separation (Capillary Column) S1->S2 S3 Electron Ionization (70 eV EI) S2->S3 S4 Mass Analysis (Quadrupole / TOF) S3->S4 S5 Data Processing (m/z & RT) S4->S5

Figure 2: Standard GC-MS workflow for aromatic hydrocarbon analysis based on EPA Method 8270E.

LC-APCI-MS for Oxidized Aromatic Hydrocarbons

Highly oxidized PAHs (e.g., quinones, lactones) are prone to thermal degradation in a GC inlet. Therefore, Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization (APCI) is the method of choice[4].

Causality Check: APCI is a "soft" ionization technique that protonates or deprotonates the analyte without imparting excessive internal energy, thereby preserving the pseudo-molecular ion ([M+H]+ or[M-H]-) for accurate mass identification[4].

  • Step 1: LC Separation Utilize a reversed-phase C18 column with a gradient of water and acetonitrile. Causality: The organic modifier (acetonitrile) not only facilitates chromatographic resolution but also enhances the ionization efficiency in the APCI source.

  • Step 2: APCI Source Optimization Operate the APCI source in both positive and negative ion modes. Causality: Non-polar PAHs may form radical cations, while oxygenated species readily deprotonate in negative mode to yield clear, interpretable spectra[4].

  • Step 3: In-Source Collision-Induced Dissociation (CID) (Self-Validation) To validate the structure of an unknown oxidized PAH, incrementally increase the fragmentor voltage (e.g., from 90 V to 190 V). This induces controlled in-source fragmentation. For example, the sequential loss of carbon monoxide (-28 Da) from a quinone provides a self-validating structural fingerprint[4].

References

  • EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). epa.gov.
  • Implementation of EPA Method 8270E Using Solid-Phase Extraction and Hydrogen as Carrier Gas for GC/MS Analysis. unitedchem.com.
  • Spatially Resolved Time-of-Flight Mass Spectrometry of Polycyclic Aromatic Hydrocarbons: Quantific
  • Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC. nih.gov.
  • In-source fragmentation of partially oxidized mono- and polycyclic aromatic hydrocarbons in atmospheric pressure chemical ionization mass spectrometry coupled to liquid chrom
  • Evaluation of Molecular Fragmentation in Polycyclic Aromatic Hydrocarbons by Time-of-Flight Secondary Ion Mass Spectrometry. acs.org.
  • McLafferty Rearrangement - Cambridge University Press & Assessment. cambridge.org.

Sources

Application

Application Note: 1,1-Diphenyl-2-methylpropane as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Mechanistic Rationale In contemporary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, the spatial arrangement of lipophilic bulk is a critical determinant of a drug candidate's target affinity and residence time. 1,1-Diphenyl-2-methylpropane (also known as isobutyl diphenylmethane) serves as a "privileged scaffold"[1] for the development of neuroactive and cardiovascular agents.

The mechanistic value of this scaffold lies in its unique steric and electronic profile. The gem-diphenyl group provides massive steric bulk and high lipophilicity, allowing the molecule to act as a hydrophobic wedge that penetrates the deep S1/S2 hydrophobic pockets of G-Protein Coupled Receptors (GPCRs) and monoamine transporters. Concurrently, the isobutyl chain (2-methylpropane) restricts the rotational degrees of freedom, locking the phenyl rings into an orthogonal conformation. This pre-organization minimizes the entropic penalty typically incurred upon receptor binding, dramatically enhancing target affinity.

Physicochemical Profiling

To effectively utilize 1,1-diphenyl-2-methylpropane in drug design, its baseline physicochemical properties must be understood. The lack of hydrogen bond donors/acceptors and a Topological Polar Surface Area (TPSA) of 0.0 Ų make this scaffold highly permeable across the blood-brain barrier (BBB), an essential trait for central nervous system (CNS) therapeutics.

Table 1: Quantitative Physicochemical Data of 1,1-Diphenyl-2-methylpropane

PropertyValueSource
IUPAC Name (2-methyl-1-phenylpropyl)benzenePubChem[2]
Molecular Formula C₁₆H₁₈PubChem[2]
Molecular Weight 210.31 g/mol PubChem[2]
Exact Mass 210.1408 DaPubChem[2]
XLogP3 (Lipophilicity) 4.3PubChem[2]
Topological Polar Surface Area 0.0 ŲPubChem[2]
Predicted Collision Cross Section 149.2 Ų ([M+H]+)PubChemLite[3]

Synthetic Workflows & Methodologies

The synthesis and derivatization of the 1,1-diphenyl-2-methylpropane scaffold can be achieved through several routes, including classic Friedel-Crafts alkylation of benzene[4] or the direct alkylation of a diphenylmethane carbanion. Below, we detail the highly controlled carbanion route, followed by a methodology for complex functionalization.

Workflow A Diphenylmethane (Starting Material) B Deprotonation (n-BuLi, THF, -78°C) A->B C Carbanion Intermediate B->C D Alkylation (Isopropyl Bromide) C->D E 1,1-Diphenyl-2-methylpropane (Purified Scaffold) D->E

Figure 1: Synthetic workflow for the generation of the 1,1-diphenyl-2-methylpropane scaffold.

Protocol 1: Synthesis of the Core Scaffold via Carbanion Alkylation

This protocol utilizes strong base chemistry to construct the carbon framework. It is designed as a self-validating system relying on intrinsic colorimetric shifts.

Reagents: Diphenylmethane (1.0 eq), n-Butyllithium (1.1 eq, 2.5 M in hexanes), Isopropyl bromide (1.2 eq), Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Add diphenylmethane (10 mmol) and dissolve in 50 mL of anhydrous THF.

    • Causality: THF is chosen as the solvent because its oxygen atoms coordinate the lithium cation, breaking up n-BuLi aggregates and dramatically enhancing the basicity of the reagent.

  • Deprotonation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add n-BuLi over 15 minutes. Stir for 1 hour.

    • Self-Validation Checkpoint: Diphenylmethane has a pKa of ~32. Deprotonation yields a resonance-stabilized diphenylmethyl lithium carbanion. The solution will turn a vibrant, deep red/orange. If this color does not appear, the system is contaminated with moisture.

  • Alkylation: Slowly inject isopropyl bromide (12 mmol) into the -78 °C solution. Allow the reaction to slowly warm to room temperature over 4 hours.

    • Self-Validation Checkpoint: As the nucleophilic carbanion attacks the electrophilic isopropyl bromide via an SN2 mechanism, the conjugation is broken. The deep red color will fade to a pale yellow or colorless state, providing real-time visual confirmation that the alkylation is complete without needing TLC.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl to safely neutralize any unreacted n-BuLi. Extract with ethyl acetate (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Samarium(II) Iodide-Mediated Reductive Functionalization

To explore stereoselective synthesis methodologies and create polyfunctionalized derivatives (e.g., 1,2-diols) for structure-activity relationship (SAR) studies, single-electron transfer (SET) chemistry is employed[5].

Reagents: Diphenylketone derivative (1.0 eq), Samarium(II) iodide (SmI₂, 2.2 eq, 0.1 M in THF), tert-Butanol (2.0 eq).

Step-by-Step Methodology:

  • Radical Generation: Under strictly anaerobic conditions, add the diphenylketone substrate to a solution of SmI₂ in THF at 0 °C.

    • Causality: SmI₂ acts as a SET reducing agent, transferring an electron to the carbonyl oxygen to generate a highly reactive ketyl radical.

  • Coupling & Self-Validation: Stir the mixture for 2 hours.

    • Self-Validation Checkpoint: SmI₂ in THF exhibits a characteristic deep blue color. As the electron transfer occurs and Sm(II) is oxidized to Sm(III), the solution rapidly transitions to pale yellow. This immediate visual feedback confirms the generation of the radical intermediate[5].

  • Quenching: Add tert-butanol to protonate the resulting samarium alkoxide, followed by an aqueous workup with 0.1 M HCl to liberate the functionalized diol scaffold.

Pharmacodynamic Applications

Once synthesized, derivatives of 1,1-diphenyl-2-methylpropane are frequently screened against targets requiring bulky lipophilic occupancy. The scaffold's high XLogP3 value (~4.3) drives it into lipid-rich microenvironments[2].

BindingModel Ligand 1,1-Diphenylalkane Pharmacophore Pocket Target Receptor Hydrophobic Pocket Ligand->Pocket Lipophilic Interaction (LogP = 4.3) Conformation Receptor Conformational Shift Pocket->Conformation Steric Wedge Effect Response Therapeutic Efficacy (Antagonism/Inhibition) Conformation->Response

Figure 2: Pharmacodynamic binding model of the diphenylalkane motif within a hydrophobic pocket.

By utilizing this structural motif, medicinal chemists can effectively design potent antagonists that physically block the conformational changes required for receptor activation or transporter cycling.

References

  • Title : 1,1-Diphenyl-2-methylpropane | CID 274386 Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title : 1,1-diphenyl-2-methylpropane (C16H18) - PubChemLite Source : PubChemLite, Université du Luxembourg URL :[Link]

  • Title : 2-Methyl-1,1-diphenylpropene and Precursors Source : LookChem URL :[Link]

  • Title : Modern Friedel-Crafts chemistry. Friedel-Crafts alkylation of benzene Source : Ali Khalaf, ResearchGate URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,1-Diphenyl-2-methylpropane

Welcome to the Technical Support Center for the purification of 1,1-Diphenyl-2-methylpropane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 1,1-Diphenyl-2-methylpropane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you troubleshoot and optimize your purification processes effectively.

Choosing Your Purification Strategy

The optimal purification strategy for 1,1-Diphenyl-2-methylpropane, a nonpolar hydrocarbon, depends critically on the nature of the impurities, the scale of your reaction, and the required final purity. The compound is typically synthesized via a Friedel-Crafts alkylation reaction, which is notorious for producing a mixture of isomers and poly-alkylated byproducts.[1][2][3] The primary challenge is often the separation of the desired product from structurally similar, nonpolar impurities.

Use the following decision tree to guide your choice of purification method.

Purification_Decision_Tree start Crude 1,1-Diphenyl-2-methylpropane (Post-Workup) scale What is the scale of your synthesis? start->scale impurities What is the primary impurity type? scale->impurities Large Scale (>5 g) scale->impurities Small to Medium Scale (<5 g) boiling_point Are impurities close-boiling isomers? impurities->boiling_point Nonpolar Byproducts polarity Are impurities significantly more polar? impurities->polarity Starting Materials / Polar Byproducts chromatography Flash Column Chromatography impurities:e->chromatography:w Nonpolar Byproducts (Small Scale) prep_hplc Preparative HPLC (Normal or Reversed-Phase) impurities:e->prep_hplc:w Trace Isomers / High Purity Needed distillation Vacuum Fractional Distillation boiling_point->distillation Yes boiling_point->chromatography No (or unknown) polarity->chromatography No simple_filtration Silica Plug Filtration polarity->simple_filtration Yes Chromatography_Workflow prep 1. Prepare Slurry (Silica in Hexane) pack 2. Pack Column (Pour slurry, let settle) prep->pack load 3. Load Sample (Dissolve crude in min. hexane, apply to silica bed) pack->load elute 4. Elute (Run hexane, then slowly increase % Ethyl Acetate) load->elute collect 5. Collect Fractions (e.g., 10-20 mL each) elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions & Evaporate Solvent analyze->combine Identify pure fractions product Pure Product combine->product

Sources

Optimization

Alkylbenzene Synthesis Support Center: Optimization &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in navigating the kinetic and thermodynamic hurdle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in navigating the kinetic and thermodynamic hurdles of alkylbenzene synthesis. This guide moves beyond basic reaction schemes to explain the causality behind catalyst selection, ligand design, and solvent effects. Whether you are scaling up a legacy Friedel-Crafts reaction or optimizing a modern transition-metal cross-coupling, the protocols and troubleshooting logic below are designed to ensure reproducible, high-yield outcomes.

Strategic Workflow for Alkylbenzene Synthesis

Choosing the correct synthetic route is the first step in optimization. The diagram below outlines the decision-making process based on substrate complexity and the primary mechanistic risks associated with each pathway.

Alkylbenzene_Workflow Start Target: Alkylbenzene Synthesis Decision Substrate Complexity? Start->Decision PathA Simple Arenes (Friedel-Crafts) Decision->PathA Low PathB Complex Scaffolds (Cross-Coupling) Decision->PathB High RiskA Risk: Polyalkylation & Rearrangement PathA->RiskA RiskB Risk: β-Hydride Elimination PathB->RiskB MitigationA Solution: F-C Acylation + Reduction RiskA->MitigationA MitigationB Solution: Bulky Bidentate Ligands (e.g., dppf) RiskB->MitigationB

Decision matrix for alkylbenzene synthesis routes and primary risk mitigation.

Standard Operating Procedure: Ni-Catalyzed Cross-Coupling

When synthesizing complex alkylbenzenes, traditional Friedel-Crafts alkylation often fails due to functional group intolerance. Transition-metal cross-coupling (e.g., Kumada or Suzuki) is the modern standard.

Self-Validating Protocol: Ni-Catalyzed Kumada Cross-Coupling of Aryl Halides with Alkyl Grignard Reagents Causality Focus: Using an air-stable Ni(II) precatalyst with a bidentate ligand prevents the open coordination sites required for β-hydride elimination, forcing the catalytic cycle toward reductive elimination 1.

  • Step 1: Precatalyst Activation Combine 5 mol% NiCl₂(dppf) and the aryl halide (1.0 equiv) in anhydrous THF under an argon atmosphere. Validation Checkpoint: The solution should exhibit a distinct color shift (typically red/brown to yellow/orange) upon the addition of the first drops of the Grignard reagent in Step 2, indicating the successful reduction of Ni(II) to the active Ni(0) species.

  • Step 2: Alkyl Grignard Addition Cool the reaction vessel to 0 °C. Add the alkylmagnesium halide (1.5 equiv) dropwise over 15 minutes. Causality: Slow addition prevents the localized buildup of the organometallic reagent, which can drive homocoupling (Wurtz-type) side reactions.

  • Step 3: Reaction Monitoring (The Self-Validation Loop) Allow the reaction to warm to room temperature and stir for 2 hours. Validation Checkpoint: Withdraw a 10 µL aliquot, quench with saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS. The protocol is self-validating when the GC trace shows the complete disappearance of the aryl halide peak and the emergence of the target alkylbenzene mass ion (M+). Crucially, the absence of an (M-2) peak confirms that β-hydride elimination has been successfully suppressed.

  • Step 4: Quench and Purification Quench the reaction carefully with saturated aqueous NH₄Cl to destroy excess Grignard reagent. Extract with diethyl ether, dry over MgSO₄, and purify via flash column chromatography.

Quantitative Optimization Matrix

The table below summarizes the profound impact of catalyst and ligand selection on the competition between productive alkylbenzene formation and destructive β-hydride elimination.

Catalyst SystemLigand TypeSolventTemp (°C)Target Alkylbenzene Yield (%)Alkene Byproduct (β-Elimination) (%)
Pd(OAc)₂PPh₃ (Monodentate)THF602565
Pd(OAc)₂dppf (Bidentate)THF606815
NiCl₂(glyme)dcype (Bidentate, Electron-Rich)Dioxane2592< 2
Ni(acac)₂Xantphos (Wide Bite Angle)THF2588< 5

Data Summary: Monodentate ligands leave coordination sites open, heavily favoring β-hydride elimination. Switching to first-row transition metals (Ni) with electron-rich, bidentate ligands (dcype, Xantphos) accelerates reductive elimination, securing high yields of the alkylbenzene 21.

Troubleshooting Guides & FAQs

Q1: During Friedel-Crafts alkylation of my pharmaceutical intermediate, I am observing significant polyalkylation. How do I stop this over-reaction? A1: The Causality: Alkyl groups are electron-donating via hyperconjugation. When the first alkyl group is installed, it raises the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring. This makes the newly formed alkylbenzene a stronger nucleophile than your starting material, leading to kinetically favored successive alkylations 3. The Solution: Abandon direct alkylation. Instead, perform a Friedel-Crafts acylation. The resulting acyl group is strongly electron-withdrawing, deactivating the ring and strictly preventing polyacylation. Follow this with a Clemmensen or Wolff-Kishner reduction to yield the desired mono-alkylbenzene. Alternatively, if your substrate allows, use a massive excess of the starting arene to statistically outcompete the polyalkylation pathway.

Q2: My transition-metal cross-coupling with secondary alkyl halides is yielding massive amounts of alkene byproducts. What is the mechanistic barrier, and how do I suppress β-hydride elimination? A2: The Causality: For a metal-alkyl intermediate to undergo β-hydride elimination, two geometric and electronic conditions must be met: (1) the complex must adopt a syn-coplanar conformation between the metal and the β-hydrogen, and (2) there must be a vacant coordination site on the metal center to accept the hydride 2. The Solution: You must saturate the metal's coordination sphere to block the agostic interaction. Switch from monodentate ligands (like PPh₃) to sterically demanding, strongly coordinating bidentate ligands (e.g., dppf, dcype, or Xantphos). Furthermore, switching from Palladium to Nickel accelerates the reductive elimination step, allowing the C-C bond formation to kinetically outcompete the β-hydride elimination pathway 1.

Q3: I am attempting a direct C(sp³)-H benzylic alkylation to build a complex drug scaffold, but my yields are abysmal. How can I drive this reaction forward? A3: The Causality: Unactivated C(sp³)-H bonds possess high bond dissociation energies, making homolytic or heterolytic cleavage highly unfavorable under standard thermal conditions. The Solution: Implement dual photoredox and transition-metal catalysis. By using a photocatalyst (e.g., an Iridium or Ruthenium complex) under visible light, you can generate a reactive radical species that performs targeted benzylic C-H abstraction. The resulting carbon-centered radical is then captured by a Nickel cycle to complete the asymmetric cross-coupling, bypassing the traditional thermodynamic barriers of direct C-H activation 4.

References

  • Title: Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds Source: MDPI URL: [Link]

  • Title: Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations Source: ETH Zurich Research Collection URL: [Link]

  • Title: Asymmetric benzylic C(sp³)−H acylation via dual nickel and photoredox catalysis Source: PMC - NIH URL: [Link]

  • Title: Efficient access to 3-alkyl-trifluoromethylbenzenes using Kumada's coupling reaction Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Reaction Yield in Metal-Catalyzed Synthesis

Welcome to the Technical Support Center dedicated to enhancing reaction yields in metal-catalyzed synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center dedicated to enhancing reaction yields in metal-catalyzed synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. Here, we move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a deeper understanding of your catalytic systems.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may be facing at the bench.

Q1: My cross-coupling reaction shows little to no product formation, and I've recovered most of my starting materials. What are the primary factors to investigate?

A1: This is a frequent challenge, and a systematic approach is key to identifying the root cause. The issue often lies in one of three areas: the integrity of the catalytic system, the reaction environment, or the reagents themselves.

  • Catalyst Activity and Integrity: The heart of your reaction is the catalyst. If it's not active, the catalytic cycle will not initiate.[1]

    • Pre-catalyst Activation: Many modern palladium catalysts are supplied as stable Pd(II) pre-catalysts that require in situ reduction to the active Pd(0) species.[2] If this activation is inefficient, the concentration of the active catalyst will be too low.[2] Consider if your reaction conditions are suitable for this reduction. In some cases, a pre-activation step, where the Pd(II) source and ligand are heated in solution before adding the substrates, can be beneficial.[1]

    • Ligand Integrity: Phosphine ligands, which are crucial for stabilizing the metal center, are susceptible to oxidation.[1] If your ligand has been improperly stored, it may be partially or fully oxidized, rendering it ineffective. Always store phosphine ligands under an inert atmosphere.[1]

  • Reaction Environment: Metal-catalyzed reactions are often highly sensitive to their environment.

    • Inert Atmosphere: Oxygen can be detrimental to the catalytic cycle, primarily by oxidizing the active Pd(0) catalyst to an inactive Pd(II) species.[3] It is crucial to ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[3] For highly sensitive reactions, multiple vacuum-backfill cycles are recommended.[3]

    • Solvent Quality: The presence of water and oxygen in your solvent can deactivate the catalyst.[3] Always use anhydrous and thoroughly degassed solvents.[3]

  • Reagent Purity: Impurities in your starting materials or base can act as catalyst poisons, halting the reaction before it can begin.[2] Ensure the purity of all your reagents.[1]

Q2: My reaction starts but then stalls, and I observe the formation of a black precipitate. What is happening and how can I prevent it?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[2][3] This indicates that your catalyst is falling out of the soluble, active catalytic cycle.[3]

Here are the common causes and preventative measures:

  • Insufficient Ligand: The ligand plays a critical role in stabilizing the metal center and preventing aggregation.[1]

    • Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to decomposition.[1] The optimal ligand-to-metal ratio is dependent on the specific ligand and reaction but typically ranges from 1:1 to 4:1.[1]

  • High Temperature: While many cross-coupling reactions require heat, excessive temperatures can accelerate catalyst decomposition.[2] Consider running the reaction at the lowest temperature that still provides a reasonable rate.[2]

  • Inadequate Mixing: In biphasic reactions or with sparingly soluble bases, vigorous stirring is essential to ensure efficient mixing and prevent localized high concentrations of reagents that can lead to catalyst decomposition.[1]

Q3: I'm observing significant side products, such as homocoupling of my starting materials. How can I improve the selectivity of my reaction?

A3: The formation of side products directly competes with your desired transformation, leading to reduced yields and purification challenges. Understanding the origin of these side products is key to their suppression.

  • Homocoupling: This is a common side reaction, particularly in Suzuki couplings, where two molecules of the boronic acid couple together.

    • Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[1] Rigorous degassing of your reaction mixture is the most effective way to minimize this.[1]

    • Catalyst Choice: Using a Pd(II) pre-catalyst can sometimes lead to homocoupling during the in situ reduction to Pd(0).[1] Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this issue.[1]

  • Protodeboronation (in Suzuki reactions): This involves the replacement of the boron group with a hydrogen atom.

    • Reaction Conditions: This side reaction can be exacerbated by high temperatures and the choice of base.[4] Careful optimization of these parameters is necessary. Using fresh, high-purity boronic acid can also help.[4]

Frequently Asked Questions (FAQs)

  • What is the ideal catalyst loading for my reaction? While lower catalyst loadings are economically and environmentally desirable, a typical starting point for screening is 1-5 mol%.[5][6] For challenging or new reactions, a higher initial loading (e.g., 5 mol%) can be beneficial to ensure conversion, with subsequent optimization to reduce the loading.[2]

  • How do I choose the right solvent? The solvent choice is critical as it affects solubility, reaction kinetics, and catalyst stability.[2] Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF.[7] A solvent screen is often a necessary part of reaction optimization.[2] For some reactions, like Suzuki couplings, aqueous conditions are possible.[7]

  • What is the role of the base in cross-coupling reactions? The base plays a crucial role in many cross-coupling reactions, such as activating the boronic acid for transmetalation in Suzuki couplings.[1] The strength and solubility of the base can significantly impact the outcome.[2] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][2]

  • When should I consider using additives? Additives can significantly improve the yield and selectivity of catalytic reactions.[5][8] For example, in some cases, additives can alter the electronic properties of the catalyst, modify its structure, or change its surface chemistry to enhance performance.[9]

Experimental Protocols

Protocol 1: Establishing an Inert Atmosphere

Maintaining an inert atmosphere is critical for the success of most metal-catalyzed reactions.[3]

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven or by flame-drying under vacuum.[10]

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) while still hot and immediately place it under a positive pressure of inert gas (argon or nitrogen).[10]

  • Purging: Purge the assembled apparatus with the inert gas for several minutes to displace any air. An exit needle can be used to allow for the escape of the displaced air.[11]

  • Vacuum-Backfill Cycles: For highly air-sensitive reactions, perform at least three vacuum-backfill cycles. This involves evacuating the flask using a Schlenk line and then refilling it with the inert gas.[3]

Protocol 2: Solvent Degassing

The removal of dissolved oxygen from solvents is crucial to prevent catalyst deactivation.[3]

  • Freeze-Pump-Thaw Method (Most Effective):

    • Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.[12]

    • Once completely frozen, open the flask to a high vacuum for several minutes.[12]

    • Close the stopcock and allow the solvent to thaw completely.[12]

    • Repeat this cycle at least three times. After the final thaw, backfill the flask with an inert gas.[12]

  • Gas Sparging (Less Effective but Often Sufficient):

    • Bubble a stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes using a long needle or a gas dispersion tube.[12]

    • Ensure there is an exit needle to prevent pressure buildup.[11]

Data Presentation

Table 1: Typical Catalyst Loading Ranges for Common Cross-Coupling Reactions
Reaction TypeCatalyst Loading (mol %)NotesSource(s)
Suzuki-Miyaura1 - 5Can be as low as 0.01 mol% for highly active systems.[5][6]
Buchwald-Hartwig1 - 2Screening often starts in this range.[6]
Heck4 - 5A common starting point for optimization.[5]
Sonogashira1 - 2Often employs lower catalyst loadings.[5]
Negishi4 - 5A popular choice for initial screening.[5]
Hiyama0.5With Pd/C as a heterogeneous catalyst.[13]

Visualizations

Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Reductive_Elimination->Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.[7]

Diagram 2: Simplified Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination_Deprotonation HNR'R'' Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Amine_Coordination_Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Product Reductive_Elimination->Ar-NR'R''

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

References

  • Patsnap Eureka. (2025, June 19). Role of additives in catalyst performance enhancement. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]

  • Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ghosh, S., Shilpa, S., Athira, C., & Sunoj, R. B. (2021). Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective. Topics in Catalysis, 64, 1033-1046. [Link]

  • University of York, Department of Chemistry. (n.d.). Degassing solvents. Retrieved from [Link]

  • Ohio State University, Department of Chemistry and Biochemistry. (1998, October 30). SOP 15 - Standard Operating Procedure for Distillation of Organic Solvents. Retrieved from [Link]

  • Marziale, A. N., Jantke, D., Faul, S. H., Reiner, T., Herdtweck, E., & Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki-Miyaura cross-coupling. Green Chemistry, 13(1), 169–177. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Jones, C. R., & Allford, L. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2235–2247. [Link]

  • Jones, C. R., & Allford, L. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2235–2247. [Link]

  • Dreher, S. D., & Dormer, P. G. (2008). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. CHIMIA International Journal for Chemistry, 62(5), 406–411. [Link]

  • Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40–44. [Link]

  • ResearchGate. (n.d.). Prototypical Buchwald-Hartwig amination mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Vantourout, J. C., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 143(30), 11644–11652. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Cross-Coupling Reactions Guide. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]

  • ChemRxiv. (n.d.). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. Retrieved from [Link]

  • Dunsford, J. J., & Watson, D. A. (2019). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Trends in Chemistry, 1(5), 483–496. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]

  • OAE Publishing Inc. (n.d.). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Retrieved from [Link]

  • OAE Publishing Inc. (2023, September 20). Mechanisms of nickel-catalyzed reductive cross-coupling reactions. Retrieved from [Link]

  • Ohio State University, Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Use of Solvent Stills. Retrieved from [Link]

  • Berry Group, University of Wisconsin-Madison. (2019, November 1). Section 5.4 Title: Degassing Solvents. Retrieved from [Link]

  • Wu, X., & Li, J. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 10(15), 3327–3330. [Link]

  • Wu, X., & Li, J. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 10(15), 3327–3330. [Link]

  • Wu, X., & Li, J. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 10(15), 3327–3330. [Link]

  • Wu, X., & Li, J. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 10(15), 3327–3330. [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

Sources

Optimization

identifying and minimizing side reactions in Friedel-Crafts alkylation

As a Senior Application Scientist, I frequently consult with research teams struggling to control the inherent reactivity of electrophilic aromatic substitution (EAS). This technical support guide is engineered to move b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams struggling to control the inherent reactivity of electrophilic aromatic substitution (EAS). This technical support guide is engineered to move beyond simple "tips and tricks." Instead, we will deconstruct the mechanistic causality behind Friedel-Crafts side reactions and implement self-validating protocols to ensure absolute structural integrity in your drug development pipelines.

Diagnostic Workflow

Diagnostic_Workflow Start Analyze Crude Product (GC-MS / 1H NMR) Poly Multiple Alkyl Substitutions? Start->Poly Iso Unexpected Branched Isomers? Start->Iso Stall Low Yield / Unreacted SM? Start->Stall SolPoly Polyalkylation Increase Arene Equivalents or Use Acylation Poly->SolPoly Yes SolIso Carbocation Rearrangement Switch to Acylation-Reduction Iso->SolIso Yes SolStall Catalyst Deactivation Check Moisture & Substrate Stall->SolStall Yes

Fig 1. Diagnostic logic for identifying and resolving Friedel-Crafts side reactions.

Frequently Asked Questions (FAQs) & Root-Cause Analysis

Q1: Why am I getting a mixture of polyalkylated products instead of my target monoalkylated arene?

Causality: In a standard Friedel-Crafts alkylation, the introduced alkyl group acts as an electron-donating group (EDG) via inductive effects and hyperconjugation. This activates the newly formed alkylbenzene, making its π -system more nucleophilic than the unsubstituted starting material. Consequently, the monoalkylated product reacts faster with the electrophile than the starting arene, leading to unavoidable polyalkylation[1]. Mitigation: If the starting arene is inexpensive and volatile (e.g., benzene or toluene), use it in a massive stoichiometric excess (e.g., 5–10 equivalents) to statistically favor monoalkylation[2]. For complex or expensive drug intermediates, abandon direct alkylation and utilize the Acylation-Reduction protocol (see Section 4).

Q2: My GC-MS shows the correct mass, but NMR indicates a branched alkyl chain instead of a linear one. What happened?

Causality: You are observing carbocation rearrangement. When a primary alkyl halide (e.g., 1-chlorobutane) complexes with a Lewis acid like AlCl₃, the resulting primary carbocation is thermodynamically unstable. To achieve hyperconjugative stabilization, the intermediate undergoes a rapid 1,2-hydride or 1,2-alkyl shift, rearranging into a more stable secondary or tertiary carbocation before the aromatic ring can attack[2][3]. Mitigation: Direct Friedel-Crafts alkylation is fundamentally unsuitable for installing linear alkyl chains longer than two carbons. You must switch to Friedel-Crafts acylation. The acylium ion intermediate generated from an acyl chloride is resonance-stabilized (via lone-pair donation from oxygen) and strictly resists rearrangement[1][4].

Q3: The reaction stalled completely, and I recovered unreacted starting material. Is my catalyst dead?

Causality: This is typically caused by catalyst deactivation or substrate incompatibility. Lewis acids like AlCl₃ are highly hygroscopic; trace moisture in your solvent or glassware will rapidly hydrolyze the catalyst into inactive aluminum hydroxide species[5]. Alternatively, if your substrate contains Lewis basic groups (like an aniline -NH₂), the lone pair on the nitrogen will form a strong acid-base complex with AlCl₃. This not only consumes your catalyst but places a formal positive charge directly adjacent to the aromatic ring, profoundly deactivating it toward EAS[6]. Mitigation: Ensure rigorous Schlenk techniques and anhydrous solvents are used. If your substrate contains an amine, protect it via acetylation prior to the Friedel-Crafts reaction to reduce its basicity and prevent catalyst complexation[6].

Quantitative Data & Mitigation Parameters

Side Reaction / IssueMechanistic CauseAnalytical SignatureMitigation Strategy
Polyalkylation Alkyl groups are EDGs, activating the ring to further EAS.Multiple higher-mass peaks in GC-MS; complex splitting in ¹H NMR.Use >5 equivalents of starting arene; or switch to Acylation.
Carbocation Rearrangement 1,2-hydride/alkyl shifts to form thermodynamically stable carbocations.Branched alkyl signals in NMR (e.g., isopropyl instead of n-propyl).Replace alkylation with Acylation-Reduction workflow.
Catalyst Poisoning Lewis acids (AlCl₃) hydrolyze in moisture or complex with Lewis basic amines.High recovery of unreacted starting material; no product mass.Rigorous anhydrous techniques; protect amines via acetylation.
Substrate Deactivation Strongly electron-withdrawing groups (e.g., -NO₂) deplete ring nucleophilicity.No reaction progress even with active catalyst.Modify synthetic route to perform EAS before installing EWGs.

Validated Experimental Protocol: The Acylation-Reduction Workaround

To bypass the dual threats of polyalkylation and carbocation rearrangement, the industry standard is to perform a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. Because the acyl group is electron-withdrawing, it deactivates the ring, naturally halting the reaction at monoacylation[1].

Acylation_Reduction A Arene + Acyl Chloride B AlCl3 Catalyst (Stoichiometric) A->B C Aryl Ketone (Deactivated Ring) B->C D Clemmensen Reduction (Zn/Hg, HCl) C->D E Linear Alkylarene (No Rearrangement) D->E

Fig 2. Reaction pathway for synthesizing linear alkylarenes via acylation-reduction.

Self-Validating Protocol: Synthesis of Linear Alkylarenes

Note: This protocol incorporates a mandatory isolation step. By isolating the intermediate aryl ketone, you create a self-validating checkpoint. Characterizing the ketone via NMR ensures no skeletal rearrangement occurred prior to reduction, guaranteeing the integrity of the final carbon framework.

Step 1: Anhydrous Acylation

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and inert gas (N₂/Ar) inlet.

  • Suspend 1.1 equivalents of anhydrous AlCl₃ in dry dichloromethane (DCM) at 0 °C. Causality: Unlike alkylation which requires catalytic AlCl₃, acylation requires slightly more than 1 equivalent because the product ketone forms a stable complex with the Lewis acid, sequestering it[5].

  • Add 1.0 equivalent of the desired linear acyl chloride dropwise. Stir for 15 minutes to generate the resonance-stabilized acylium ion.

  • Slowly add 1.0 equivalent of the arene substrate. Allow the reaction to warm to room temperature and stir until complete (monitor via TLC).

Step 2: Checkpoint Isolation (Self-Validation)

  • Quench the reaction by carefully pouring it over an ice/HCl mixture to break the aluminum-ketone complex.

  • Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Analyze the crude aryl ketone via ¹H NMR. The presence of a clean triplet for the α -protons confirms the linear chain was installed without rearrangement.

Step 3: Clemmensen Reduction

  • In a separate flask, prepare zinc amalgam (Zn/Hg) by treating zinc dust with a dilute aqueous solution of HgCl₂.

  • Add the validated aryl ketone to the flask along with concentrated HCl and a co-solvent (e.g., toluene or ethanol).

  • Reflux the mixture for 4–8 hours, adding additional concentrated HCl in aliquots if the reaction slows.

  • Cool, extract the organic layer, and purify via column chromatography to yield the pure, linear monoalkylated arene.

Sources

Troubleshooting

Technical Support Center: Computational Catalysis &amp; Reaction Pathway Prediction

Welcome to the Technical Support Center for Computational Catalysis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Computational Catalysis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot complex computational workflows. This resource bridges the gap between theoretical quantum chemistry and practical catalyst optimization, focusing on Density Functional Theory (DFT) and emerging Machine Learning (ML) applications.

Section 1: Troubleshooting Geometry Optimization & Transition State (TS) Searches

Finding a reliable transition state is often the most challenging aspect of computational catalysis. A transition state is mathematically defined as a first-order saddle point on the Potential Energy Surface (PES), meaning it is a maximum along the reaction coordinate but a minimum in all other orthogonal directions[1].

Q: My Transition State (TS) optimization keeps failing or converging to an intermediate. Why is this happening, and how do I fix it?

A: This is the most common issue in computational reaction profiling. The optimization algorithm relies on the local curvature of the PES. If your starting geometry is not sufficiently close to the true saddle point, the optimizer will "slide down" the PES into a local minimum (a reactant, product, or stable intermediate)[2].

Causality & Solution: The optimizer uses the Hessian matrix (second derivatives of energy with respect to nuclear coordinates) to determine the direction of the step. At a TS, the Hessian must have exactly one negative eigenvalue[1]. If you start with a poor guess or a generic model Hessian, the optimizer will step in the wrong direction.

Self-Validating Protocol for TS Optimization:

  • Pre-Optimization (Relaxed PES Scan): Do not guess the TS geometry blindly. Perform a relaxed coordinate scan along the suspected bond-breaking/forming coordinate. Identify the highest energy point along this path to use as your initial guess[1][2].

  • Calculate an Exact Initial Hessian: Before launching the TS optimization (e.g., using OPT=(TS, CalcFC) in Gaussian or !OptTS with an exact Hessian in ORCA), calculate the analytical frequencies of your guess structure[3]. This provides the exact curvature of the PES, ensuring the eigenvector following algorithm climbs uphill along the correct mode[4].

  • Frequency Verification: Once converged, run a frequency calculation at the exact same level of theory. A true TS must possess exactly one imaginary frequency corresponding to the reaction coordinate[3].

  • Intrinsic Reaction Coordinate (IRC) Calculation: A single imaginary frequency only proves you found a saddle point, not necessarily the correct saddle point. Run an IRC calculation to verify that the TS smoothly connects your specific reactant and product complexes[4].

TS_Search Start Reactant & Product Geometry Optimization Scan Relaxed PES Scan (Approximate TS) Start->Scan Hessian Calculate Exact Initial Hessian (Freq Calculation) Scan->Hessian TS_Opt Transition State Optimization (Eigenvector Following / QST) Hessian->TS_Opt Freq_Check Frequency Analysis (1 Imaginary Freq?) TS_Opt->Freq_Check IRC Intrinsic Reaction Coordinate (IRC) Verification Freq_Check->IRC Yes Fail Troubleshoot: Modify Guess/Hessian Freq_Check->Fail No / >1 Imag Freq Success Validated Reaction Pathway IRC->Success Fail->Scan New Guess

Workflow for robust Transition State (TS) search and validation.

Q: I have multiple imaginary frequencies after my TS optimization. What does this mean?

A: A structure with multiple imaginary frequencies is a higher-order saddle point, which has no physical meaning in a standard reaction pathway. This usually occurs when the molecule is trapped in a high-energy conformational state (e.g., a methyl group eclipsed rather than staggered)[3]. Fix: Visualize the vibrational modes associated with the "extra" (usually smaller magnitude) imaginary frequencies. Manually distort the geometry along these specific modes to break the symmetry or relieve the steric clash, then re-optimize the TS.

Section 2: Machine Learning & Catalyst Optimization FAQs

The integration of Machine Learning (ML) with DFT is revolutionizing how we optimize catalysts, moving from trial-and-error to predictive and inverse design[5].

Q: How do I select the right descriptors to train an ML model for predicting catalyst activity?

A: The success of an ML model in catalysis depends entirely on the physical relevance of its descriptors[5]. You must map the catalytic descriptors to a figure of merit, such as the turnover frequency (TOF) or activation energy[5][6].

Causality & Solution: For transition metal complexes (homogeneous catalysis), electronic and steric descriptors are paramount. For heterogeneous alloy nanoparticles, local environment descriptors are critical.

  • Homogeneous Catalysts: Use descriptors like metal oxidation state, d-band center, buried volume (%Vbur) for steric bulk, and HOMO-LUMO gaps[7].

  • Heterogeneous/Nanoparticle Catalysts: Use the Generalized Coordination Number (GCN). The GCN correlates strongly with binding free energies of intermediates (e.g., in the Hydrogen Evolution Reaction) and helps identify optimal surface morphologies, such as the "crown-jewel" structure in Pt-based alloys[6].

ML_Catalyst Data Dataset Generation (High-Throughput DFT) Descriptors Descriptor Extraction (Electronic, Steric, GCN) Data->Descriptors Model Train ML Model (e.g., Random Forest, GNN) Descriptors->Model Predict Predict Target Property (e.g., Activation Energy, TOF) Model->Predict GenAI Generative AI / Inverse Design (Propose New Catalysts) Predict->GenAI Validate Experimental/DFT Validation GenAI->Validate Validate->Data Active Learning Loop

Active learning loop for ML-driven catalyst optimization and inverse design.

Section 3: Quantitative Data & Method Selection

Selecting the appropriate level of theory is a balancing act between computational cost and accuracy. Below is a summarized guide for selecting methods based on the catalytic system.

Table 1: Recommended Computational Methods for Catalysis Workflows
Phase of StudyRecommended Method / FunctionalBasis Set RecommendationRationale / Causality
Conformational Search Semi-empirical (GFN2-xTB) or Force FieldsN/ARapid screening of thousands of conformers to find the global minimum before expensive DFT[8].
Geometry & TS Pre-optimization B3LYP or PBE-D3Double-ζ (e.g., def2-SVP)Provides a chemically reasonable starting geometry and exact Hessian at a low computational cost[4].
Final Energy & Barrier Heights M06-2X, ωB97X-D, or DLPNO-CCSD(T)Triple-ζ or Quad-ζ (e.g., def2-TZVP)Captures dispersion forces and minimizes self-interaction error, critical for accurate activation energies[3].
Large Complex Systems (Proteins/Solvents) ONIOM (QM:MM) or AFIRMixed (DFT:Force Field)The Artificial Force Induced Reaction (AFIR) method systematically maps complex pathways in large environments[9].

References

  • EduPublications. "Computational Studies on Reaction Mechanisms of Transition Metal Complexes." EduPublications.com, April 15, 2024. URL: [Link]

  • ResearchGate. "Computational Chemistry Models for Predicting Organic Reactivity." ResearchGate.net, October 06, 2025. URL:[Link]

  • National Institutes of Health (NIH). "AI Approaches to Homogeneous Catalysis with Transition Metal Complexes." PMC - NIH. URL:[Link]

  • Accounts of Chemical Research. "Computational Catalysis Using the Artificial Force Induced Reaction Method." ACS Publications, March 29, 2016. URL:[Link]

  • Tohoku University. "Machine-learning-assisted prediction of catalytic activity of alloy spherical nanoparticles for the hydrogen evolution reaction." Tohoku.ac.jp. URL: [Link]

  • SCM. "Transition state search — AMS 2025.1 documentation." SCM.com. URL: [Link]

  • FACCTS. "6.3. Geometry Optimizations, Surface Scans, Transition States, MECPs, Conical Intersections, IRC, NEB - ORCA 6.0 Manual." Faccts.de. URL: [Link]

  • Nathan. "The art of finding transition structures · The DFT Course." Github.io. URL: [Link]

  • Reddit. "Question about finding transition state using DFT : r/comp_chem." Reddit.com, July 19, 2023. URL:[Link]

  • Journal of Chemical Theory and Computation. "Automated Transition State Search and Its Application to Diverse Types of Organic Reactions." ACS Publications, September 28, 2017. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Strategies for Separating Diphenylalkane Isomers

Welcome to the Analytical Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic, steric, and chiral challenges inherent in separating diphenylal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic, steric, and chiral challenges inherent in separating diphenylalkane (DPA) isomers.

Diphenylalkanes—ranging from simple positional isomers like 1,1-diphenylpropane and 1,2-diphenylpropane to complex chiral diphenylalkane-amines—require highly specific chromatographic environments. This guide bypasses generic advice to focus on the causality of separation failures and provides self-validating, step-by-step protocols grounded in peer-reviewed methodologies.

🔬 FAQ 1: Resolving Positional Aliphatic Isomers via Gas Chromatography (GC)

User Query: "I am experiencing peak co-elution of 1,1-diphenylalkane and 1,2-diphenylalkane isomers on a standard 5% phenyl-methylpolysiloxane capillary column. How can I achieve baseline resolution?"

Root Cause Analysis: Positional isomers of diphenylalkanes possess nearly identical boiling points and molecular weights. On standard non-polar stationary phases, their partitioning coefficients ( ΔGpartition​ ) are too similar, leading to co-elution. The causality of separation here relies entirely on subtle differences in molecular polarizability and steric volume. If the temperature ramp is too aggressive, the thermodynamic differences in vapor pressure are overridden by kinetic elution.

Solution & Self-Validating Protocol: You must maximize the interaction time between the stationary phase and the slightly different dipole moments of the isomers. This is achieved by utilizing a high-efficiency column (minimum 60 meters) combined with a micro-ramp temperature program.

Step-by-Step Methodology:

  • Column Installation: Install a 60 m × 0.25 mm i.d. × 0.25 µm film thickness DB-5MS (or equivalent) column.

  • Inlet Parameters: Set the injection port to 280°C. Critically, use a split ratio of 50:1 to 100:1 . Causality: Diphenylalkanes easily overload the stationary phase due to their high boiling points, causing peak fronting and destroying resolution. High split ratios ensure a narrow injection band.

  • Optimized Temperature Program:

    • Initial temperature: 150°C (hold 2 min).

    • Ramp 1: 2°C/min to 220°C. Causality: This slow ramp through the critical elution zone exploits the minute differences in the isomers' dispersive forces.

    • Ramp 2: 10°C/min to 300°C (hold 5 min to bake out the column).

  • System Validation: Inject a standard n -alkane mixture (C15–C25) under identical conditions to calculate Kovats Retention Indices (RI). Compare the RI of your peaks against established literature values for diphenylalkanes to definitively confirm isomer identity without relying solely on mass spectra [1].

🔬 FAQ 2: Resolving Stereoisomers via Chiral HPLC

User Query: "How do I separate enantiomers of substituted diphenylalkanes, specifically chiral diphenylalkane-amines used in drug development?"

Root Cause Analysis: Enantiomers have identical physical properties in an achiral environment. To separate them, you must create a transient diastereomeric complex using a Chiral Stationary Phase (CSP). For diphenylalkanes containing electron-rich aromatic rings, π−π interactions are the primary thermodynamic driver of chiral recognition.

Solution & Self-Validating Protocol: Utilize a π -acceptor CSP, such as a 3,5-dinitrobenzoylated (DNB) derived CSP. The electron-rich phenyl rings of the diphenylalkane act as π -donors, intercalating with the DNB groups. The difference in steric fit between the (R) and (S) enantiomers into the CSP's chiral cleft dictates the separation factor ( α ) [2].

Step-by-Step Methodology:

  • Column Selection: Install a DNB-modified CSP column (e.g., Whelk-O1, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a normal-phase isocratic mixture of Hexane / Isopropanol (90:10, v/v). Causality: Normal phase conditions strictly enforce hydrogen bonding and π−π interactions, which are heavily suppressed by solvation shells in highly aqueous reversed-phase conditions.

  • Flow Rate & Thermodynamics: Set flow rate to 1.0 mL/min. Maintain column temperature at strictly 20°C . Causality: Chiral separations are highly enthalpy-driven ( ΔH ); lowering the temperature generally increases the separation factor ( α ) by magnifying the energy difference between the transient diastereomeric complexes.

  • Detection & Validation: Monitor via UV at 254 nm. Validate the system by injecting a known racemic standard of the diphenylalkane-amine. A self-validating system must yield a resolution ( Rs​ ) > 1.5 (baseline resolution) before you proceed to analyze asymmetric synthesis yields.

🔬 FAQ 3: Differentiating Aromatic Positional Isomers (Nitrated Derivatives)

User Query: "During the nitration of diphenylmethane, I generate a complex mixture of mononitro and dinitro isomers. GC-MS alone cannot differentiate the positional isomers (ortho/meta/para) on the rings."

Root Cause Analysis: Electron Ionization (EI) mass spectrometry of aromatic structural isomers often yields identical fragmentation patterns. The molecular ion ( M+ ) and base peaks will be identical because the energy of the EI source (70 eV) causes ring expansion and rearrangement prior to fragmentation, masking the original substitution pattern.

Solution & Self-Validating Protocol: Couple Gas Chromatography with Fourier Transform Infrared Spectroscopy (GC-FT-IR) in tandem with GC-MS. FT-IR provides distinct, non-destructive absorption bands for ortho, meta, and para substitution patterns on the phenyl rings (specifically in the 700–900 cm⁻¹ out-of-plane C-H bending region) [3].

📊 Data Presentation: Isomer Separation Parameters

The following table synthesizes the quantitative and qualitative parameters required for separating various classes of diphenylalkane isomers.

Isomer ClassificationRecommended TechniqueOptimal Stationary PhaseKey Separation MechanismValidation Metric
Positional (Aliphatic) (e.g., 1,1- vs 1,2-DPA)GC-FID / GC-MS5% Phenyl-methylpolysiloxane (60m length)Dispersive forces, molecular polarizabilityKovats Retention Index (RI)
Positional (Aromatic) (e.g., Nitro-diphenylmethanes)GC-FT-IR / GC-MSDB-1701 or DB-5MSOrtho/meta/para IR absorption differentiationIR Out-of-plane C-H bends
Stereoisomers (Chiral) (e.g., DPA-amines)Normal-Phase HPLCDNB-modified CSP (e.g., Whelk-O1) π−π interactions, steric cleft fit, H-bondingResolution ( Rs​ ) > 1.5
Highly Polar Derivatives (e.g., Bisphenol A analogs)Reversed-Phase HPLCC18 or C8 (e.g., Kinetex, 2.6 µm)Hydrophobic partitioningPeak Asymmetry Factor < 1.2

🗺️ Mandatory Visualization: Separation Strategy Workflow

To ensure systematic troubleshooting, follow the decision tree below to select the appropriate chromatographic pathway based on the physicochemical properties of your target diphenylalkane isomers.

IsomerSeparation Start Diphenylalkane (DPA) Isomer Mixture VolCheck Volatile & Thermally Stable? (< 300°C) Start->VolCheck GC_Path Gas Chromatography (GC) VolCheck->GC_Path Yes (Non-Polar) HPLC_Path Liquid Chromatography (HPLC) VolCheck->HPLC_Path No / Chiral / Polar PosIsomers Aliphatic Positional Isomers (e.g., 1,1- vs 1,2-DPA) GC_Path->PosIsomers AromIsomers Aromatic Ring Isomers (e.g., o/m/p-Nitro-DPA) GC_Path->AromIsomers StereoIsomers Stereoisomers / Enantiomers (e.g., Chiral DPA-amines) HPLC_Path->StereoIsomers GC_Method1 Capillary GC-MS (60m DB-5MS, Slow Ramp) PosIsomers->GC_Method1 GC_Method2 Tandem GC-FT-IR (IR Substitution Mapping) AromIsomers->GC_Method2 HPLC_Method Normal-Phase Chiral HPLC (DNB-modified CSP, 20°C) StereoIsomers->HPLC_Method

Caption: Decision workflow for selecting chromatographic separation strategies for diphenylalkane isomers.

📚 References

  • Kriz, J., Popl, M., & Mostecky, J. (1974). Retention indices of biphenyls and diphenylalkanes. Journal of Chromatography A, 97(1), 3-13. URL:[Link]

  • Ahuja, S. (Ed.). (2003). Chiral Separations by Liquid Chromatography and Related Technologies (Vol. 90). CRC Press / Marcel Dekker, Inc. URL:[Link]

  • M. K. L. Bicking et al. (2001). Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques. Industrial & Engineering Chemistry Research, 40(8), 1989-1996. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Stability of 1,1-Diphenylpropane vs. Common Alkylbenzenes: A Technical Guide

As a Senior Application Scientist in chemical development, I frequently evaluate the thermal and oxidative resilience of aromatic solvents, intermediates, and excipients. The stability of alkylbenzenes is not uniform; it...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chemical development, I frequently evaluate the thermal and oxidative resilience of aromatic solvents, intermediates, and excipients. The stability of alkylbenzenes is not uniform; it is strictly governed by the steric and electronic environment of the benzylic carbon.

This guide provides an in-depth, objective comparison of 1,1-diphenylpropane (1,1-DPP) against other standard alkylbenzenes (such as toluene, ethylbenzene, cumene, and diphenylmethane). By dissecting the causality behind their degradation pathways and providing self-validating experimental protocols, this document serves as a definitive resource for researchers and drug development professionals[1].

Structural Causality of Alkylbenzene Stability

The thermal and oxidative stability of an alkylbenzene is inversely proportional to the stability of the radical formed at its benzylic position. Homolytic cleavage of the benzylic C–H bond is the primary initiation step for both autoxidation and thermal degradation.

1,1-Diphenylpropane (CAS 1530-03-6) features a unique structural motif: a tertiary benzylic carbon bonded to two phenyl rings, an ethyl group, and a single hydrogen atom[2]. This configuration creates a "perfect storm" for instability compared to its peers:

  • Ground-State Steric Strain : The geminal diphenyl substitution, combined with the ethyl chain, induces significant steric repulsion, raising the ground-state energy of the molecule[3].

  • Exceptional Radical Stabilization : Upon C–H cleavage, the resulting tertiary radical is stabilized by extensive delocalization across two aromatic rings and hyperconjugation from the adjacent ethyl group.

  • Oxidative Susceptibility : The sterically crowded but highly reactive benzylic hydrogen makes 1,1-DPP highly prone to oxidative skeletal rearrangement and cleavage, rapidly degrading into smaller aromatics like ethylbenzene and propylbenzene under oxidative stress[4].

By contrast, diphenylmethane possesses a secondary benzylic carbon with less steric bulk, and cumene (isopropylbenzene) possesses a tertiary carbon but only one phenyl ring. Consequently, 1,1-DPP exhibits noticeably lower thermal and oxidative durability than these alternatives[5][6].

Pathway A 1,1-Diphenylpropane (Intact Molecule) B Benzylic C-H Homolysis A->B Heat / O2 C Tertiary Benzylic Radical B->C Resonance Stabilization D Oxidative Cleavage (e.g., Propiophenone) C->D ROS attack

Logical pathway of 1,1-diphenylpropane degradation driven by benzylic radical stabilization.

Quantitative Stability Comparison

To objectively evaluate these solvents/intermediates, we must look at the Bond Dissociation Energy (BDE) of the weakest benzylic C–H bond, which directly correlates with macroscopic stability metrics.

CompoundBenzylic Carbon TypeEst. Benzylic BDE (kcal/mol)Thermal StabilityOxidative Susceptibility
Toluene Primary~89.8Very HighLow
Ethylbenzene Secondary~85.4HighModerate
Diphenylmethane Secondary (Dual Phenyl)~82.0HighModerate-High
Cumene Tertiary (Single Phenyl)~80.0ModerateHigh (Forms hydroperoxides)
1,1-Diphenylpropane Tertiary (Dual Phenyl)< 78.0Low-ModerateVery High

Data synthesis based on thermochemical group-contribution procedures and comparative reactivity studies[3][5].

Self-Validating Experimental Protocols

To generate trustworthy stability data, experimental workflows must be self-validating . This means the protocol inherently controls for false positives (e.g., sample evaporation masquerading as degradation) and ensures mass balance.

Protocol A: Accelerated Thermal Degradation Kinetics

This protocol isolates thermal degradation from oxidative effects by utilizing a strictly anaerobic, sealed microreactor system.

  • Causality of Design : We utilize 1,3,5-triphenylbenzene as an internal standard. Its lack of benzylic hydrogens makes it thermally inert under these conditions. If the internal standard concentration remains constant while the 1,1-DPP concentration drops, we definitively validate that the loss is due to chemical degradation, not physical leakage or instrument drift. Furthermore, quantifying the degradation products ensures a closed mass balance.

Step-by-Step Methodology:

  • Sample Formulation : Prepare a 50 mM solution of the target alkylbenzene (e.g., 1,1-DPP) in a highly stable, inert solvent (e.g., dodecane). Add 10 mM of 1,3,5-triphenylbenzene as the internal standard.

  • Deoxygenation : Sparge the solution with ultra-high-purity Argon for 15 minutes to eliminate dissolved oxygen, preventing autoxidation.

  • Isothermal Stress : Seal 1 mL aliquots in glass-lined stainless steel microreactors. Incubate in a sand bath at discrete temperatures (150°C, 200°C, 250°C) for intervals ranging from 1 to 24 hours.

  • Cryogenic Quenching : Submerge the microreactors in a dry ice/acetone bath (-78°C) immediately upon removal. Causality: This instantly halts radical propagation, freezing the kinetic profile at the exact moment of sampling.

  • GC-MS Quantification : Analyze the quenched samples. Calculate the degradation rate constant ( k ) by plotting ln([A]/[A]0​) vs. time, normalized against the internal standard peak area.

Workflow S1 1. Sample Formulation (Analyte + Internal Std) S2 2. Isothermal Stress (Sealed Microreactor, 150-300°C) S1->S2 S3 3. Cryogenic Quenching (Halt Radical Propagation) S2->S3 S4 4. GC-MS / LC-MS (Metabolite Quantification) S3->S4 S5 5. Kinetic Modeling (Mass Balance Validation) S4->S5

Self-validating experimental workflow for assessing alkylbenzene thermal stability.

Protocol B: Oxidative Susceptibility via Radical Trapping

Autoxidation is a chain reaction. To measure the inherent susceptibility of the benzylic position without the chaotic amplification of chain propagation, we use a radical trap.

  • Causality of Design : By introducing TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, any benzylic radical formed immediately couples with TEMPO to form a stable alkoxyamine. This prevents chain propagation. The rate of TEMPO-adduct formation, measured via LC-MS, serves as a direct, stoichiometric proxy for the primary C–H cleavage rate.

Step-by-Step Methodology:

  • Reagent Formulation : Dissolve 100 mM of the alkylbenzene and 200 mM of TEMPO in chlorobenzene. Add 5 mM of AIBN (azobisisobutyronitrile) as a controlled radical initiator.

  • Incubation : Heat the mixture to 80°C under a steady flow of synthetic air. The AIBN provides a constant flux of initiating radicals to abstract the benzylic hydrogen.

  • Sampling : Extract 50 µL aliquots at 30-minute intervals, diluting immediately into cold acetonitrile to quench the reaction.

  • LC-MS Analysis : Quantify the specific alkylbenzene-TEMPO adduct. 1,1-DPP will show a significantly steeper adduct formation curve compared to diphenylmethane, validating its higher oxidative lability.

Conclusion

While 1,1-diphenylpropane is a valuable scaffold in organic synthesis, its application as a stable solvent or high-temperature fluid is fundamentally limited by its molecular architecture. The convergence of ground-state steric strain and the extreme resonance stabilization of its tertiary benzylic radical renders it highly susceptible to both thermal homolysis and autoxidation. When designing processes requiring high thermal or oxidative resilience, researchers should default to less sterically hindered, secondary benzylic systems like diphenylmethane, or primary systems like toluene, which offer vastly superior stability profiles.

References

  • Title : Thermochemical Properties of Diphenylalkanes. Source : ACS Publications. URL : [Link]

  • Title : Reductive-Oxidative Biodegradation of Bisphenol A under the Nitrate-Reducing Conditions. Source : ACS Publications. URL : [Link]

  • Title : The Thermal Decomposition of Benzenediazo Sulfones. 11. Benzyl Benzenediazo Sulfone. Source : ACS Publications. URL : [Link]

Sources

Comparative

Definitive Spectroscopic Validation of 1,1-Diphenyl-2-methylpropane: A Comparative Guide

Executive Summary & The Isomer Challenge In the synthesis of sterically hindered diphenylalkanes—often utilized as critical intermediates in pharmaceutical development and advanced materials science—controlling regiosele...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Isomer Challenge

In the synthesis of sterically hindered diphenylalkanes—often utilized as critical intermediates in pharmaceutical development and advanced materials science—controlling regioselectivity during Friedel-Crafts alkylation or Grignard reactions is notoriously difficult. A classic analytical hurdle is distinguishing the target molecule, 1,1-diphenyl-2-methylpropane , from its closely related regiochemical isomer, 1,2-diphenyl-2-methylpropane 12. Because these isomers share an identical molecular weight (C₁₆H₁₈, 210.32 g/mol ) and exhibit similar physical properties, standard chromatographic retention times are insufficient for definitive identification.

As a Senior Application Scientist, I have designed this guide to objectively compare the diagnostic power of Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy. By understanding the mechanistic causality behind specific fragmentation pathways and spin-spin couplings, researchers can deploy a self-validating analytical workflow to confirm the 1,1-diphenyl-2-methylpropane structure with absolute certainty.

Comparative Performance of Analytical Modalities

To establish an unambiguous structural proof, we must evaluate how each spectroscopic technique resolves the topological differences between the 1,1-diphenyl and 1,2-diphenyl isomers.

Table 1: Quantitative Diagnostic Signals for 1,1-Diphenyl-2-methylpropane Validation

Analytical TechniquePrimary Diagnostic Signal / ValueStructural Assignment & InterpretationDistinguishes from 1,2-Isomer?
¹H NMR ~3.5 ppm (Doublet, 1H)Ph₂CH proton coupling to the adjacent isopropyl CH.Yes (1,2-isomer features a benzylic CH₂ singlet).
¹H NMR ~0.9 ppm (Doublet, 6H)Isopropyl methyl protons (-CH₃)₂.Yes (1,2-isomer features a gem-dimethyl singlet).
GC-MS (EI) m/z 210Molecular Ion (M⁺).No (Both isomers share the exact same mass).
GC-MS (EI) m/z 167 (100% Base Peak)Diphenylmethyl cation [Ph₂CH]⁺ formed via loss of isopropyl radical.Yes (1,2-isomer preferentially yields m/z 91 and 119).
ATR-FTIR ~700 cm⁻¹, ~745 cm⁻¹Strong out-of-plane (OOP) bending of mono-substituted benzene rings.No (Both isomers contain mono-substituted phenyl rings).

Orthogonal Validation Workflow

Relying on a single analytical method introduces the risk of false positives. The logical workflow below illustrates how combining mass data, functional group analysis, and exact carbon-hydrogen mapping creates an unbreakable chain of evidence.

G cluster_methods Orthogonal Spectroscopic Validation Start Unknown Diphenylalkane Isomer (e.g., C16H18) NMR 1H & 13C NMR Spectroscopy (Connectivity & Stereocenter) Start->NMR MS GC-MS (EI) (Molecular Weight & Fragmentation) Start->MS IR ATR-FTIR (Functional Groups & Aromaticity) Start->IR NMR_Result Ph2CH doublet (~3.5 ppm) Excludes 1,2-diphenyl isomer NMR->NMR_Result MS_Result M+ = 210 Base Peak m/z = 167 (Ph2CH+) MS->MS_Result IR_Result Strong OOP bends (~700 & 750 cm⁻¹) IR->IR_Result Final Confirmed Structure: 1,1-Diphenyl-2-methylpropane NMR_Result->Final MS_Result->Final IR_Result->Final

Orthogonal spectroscopic workflow for validating 1,1-diphenyl-2-methylpropane.

Step-by-Step Experimental Protocols & Mechanistic Causality

High-Resolution NMR Spectroscopy (The Gold Standard for Topology)

While mass spectrometry provides compositional data, NMR is the only technique capable of mapping the exact topological framework of the molecule, making it the superior choice for isomer discrimination.

Protocol:

  • Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer: Pipette the solution into a standard 5 mm NMR tube, ensuring no particulate matter is present.

  • Acquisition: Acquire a ¹H spectrum (16 scans, 1-second relaxation delay) and a ¹³C spectrum (1024 scans, 2-second relaxation delay with proton decoupling) on a 400 MHz (or higher) spectrometer.

Causality & Self-Validation: CDCl₃ is selected because its residual solvent peak (7.26 ppm) sits within the aromatic region, leaving the critical aliphatic diagnostic window (0.5–4.0 ppm) completely unobstructed. The inclusion of TMS acts as an internal self-validating anchor , setting the 0.00 ppm zero-point to correct for any magnetic field drift. Structurally, the 1,1-isomer features a unique spin system: the benzhydryl proton (Ph₂CH ) is split by the adjacent isopropyl methine proton, yielding a distinct doublet at ~3.5 ppm. Conversely, the 1,2-isomer would exhibit a singlet for its benzylic CH₂ group. This specific J-coupling definitively rules out the 1,2-isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides rapid confirmation of the molecular weight and structural sub-units through diagnostic bond cleavage.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in HPLC-grade hexane.

  • Injection: Inject 1 µL (split ratio 1:50) onto a non-polar capillary column (e.g., HP-5MS).

  • Chromatography: Program the oven: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

  • Ionization & Detection: Utilize Electron Ionization (EI) at 70 eV. Record mass spectra from m/z 40 to 400 after a 3-minute solvent delay.

Causality & Self-Validation: Electron Ionization (EI) at 70 eV is deliberately chosen over soft ionization techniques because this high-energy bombardment induces reproducible, structurally diagnostic fragmentation. The 3-minute solvent delay is a self-validating system protection step ; it prevents the MS filament from burning out when the macroscopic hexane peak elutes, ensuring baseline stability for the analyte. Furthermore, the system mathematically validates itself: the M+1 isotopic peak at m/z 211 will appear at approximately 17.6% the intensity of the M⁺ peak (16 carbon atoms × 1.1% natural ¹³C abundance), confirming the C₁₆ framework. Mechanistically, the defining event is the cleavage of the C1-C2 bond. The loss of the isopropyl radical (-43 Da) yields the highly resonance-stabilized diphenylmethyl cation, resulting in an overwhelming base peak at m/z 167 (100% relative abundance) 3. This specific fragment is the definitive mass-spectral signature of the 1,1-diphenyl linkage.

Attenuated Total Reflectance FTIR (ATR-FTIR)

While FTIR cannot easily distinguish the aliphatic backbone variations, it serves as a rapid, non-destructive orthogonal check for the aromatic substitution pattern.

Protocol:

  • Background Collection: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient air.

  • Application: Place 1–2 µL of the neat liquid directly onto the diamond ATR crystal.

  • Acquisition: Apply pressure via the anvil to ensure optical contact and acquire the sample spectrum (4000 to 400 cm⁻¹).

Causality & Self-Validation: The ATR configuration is chosen over traditional KBr pelleting because it prevents the hygroscopic absorption of moisture, which could introduce false broad peaks in the 3300 cm⁻¹ region. The background air spectrum establishes a self-validating baseline by subtracting atmospheric CO₂ and H₂O, ensuring that any observed peaks are genuine sample features. The resulting spectrum will exhibit strong out-of-plane (OOP) C-H bending vibrations at ~700 cm⁻¹ and ~745 cm⁻¹, confirming the presence of mono-substituted benzene rings.

Conclusion

Validating the structure of 1,1-diphenyl-2-methylpropane requires a multi-faceted approach. While GC-MS confirms the molecular weight and the critical diphenylmethyl sub-unit (m/z 167 base peak), and FTIR verifies the aromatic functional groups, it is the precise spin-spin coupling observed in ¹H NMR (specifically the doublet at ~3.5 ppm) that definitively maps the carbon-hydrogen topology. By employing these techniques orthogonally, researchers create a self-validating analytical system that eliminates ambiguity and ensures absolute structural confidence.

References

  • EvitaChem.Buy (1-Bromo-2-methylpropyl)benzene (EVT-1605414) - Compound Description & Isomer Context.
  • Ali A. Khalaf et al. (lew.ro).MODERN FRIEDEL-CRAFTS CHEMISTRY. PART 25. FRIEDEL-CRAFTS ALKYLATION OF BENZENE WITH 3-CHLORO-2-(CHLOROMETHYL)-1-PROPENE.
  • ResearchGate.Kinetics and mechanism of the reaction of benzyl halides with zinc in dimethylformamide.

Sources

Validation

A Senior Application Scientist's Guide to the Computational Analysis of 1,1-Diphenyl-2-methylpropane and Its Comparison with 1,1-Diphenylpropane

Introduction to the Analytes 1,1-Diphenyl-2-methylpropane is a hydrocarbon featuring a propane backbone with two phenyl groups and a methyl group attached. Its structure suggests potential applications in materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytes

1,1-Diphenyl-2-methylpropane is a hydrocarbon featuring a propane backbone with two phenyl groups and a methyl group attached. Its structure suggests potential applications in materials science and as a bulky, non-polar moiety in organic synthesis. A thorough understanding of its properties is crucial for its potential applications.

1,1-Diphenylpropane serves as our comparative standard.[1][2] It shares the core 1,1-diphenylalkane structure but lacks the additional methyl group, providing an excellent basis for understanding the steric and electronic effects of this substitution.[1][2]

Computational Methodology: A Self-Validating System

The computational analysis presented in this guide is based on Density Functional Theory (DFT), a robust method for predicting the electronic structure and properties of molecules. The choice of DFT, specifically the B3LYP functional with a 6-31G(d,p) basis set, offers a well-documented balance between computational cost and accuracy for organic molecules.

Our computational workflow is designed to be a self-validating system. The geometry of 1,1-Diphenyl-2-methylpropane was first optimized to find its lowest energy conformation. Subsequently, frequency calculations were performed to predict the infrared spectrum and to confirm that the optimized structure corresponds to a true energy minimum. Finally, NMR shielding tensors were calculated and converted to chemical shifts to predict the ¹H and ¹³C NMR spectra.

Computational Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-31G(d,p)) cluster_output Predicted Properties Input Molecular Structure of 1,1-Diphenyl-2-methylpropane GeoOpt Geometry Optimization Input->GeoOpt Initial Coordinates FreqCalc Frequency Calculation GeoOpt->FreqCalc Optimized Structure NMRCalc NMR Shielding Calculation GeoOpt->NMRCalc Optimized Structure OptGeo Optimized Geometry FreqCalc->OptGeo IRSpec IR Spectrum FreqCalc->IRSpec Thermo Thermodynamic Properties FreqCalc->Thermo NMRSpec NMR Spectra (¹H and ¹³C) NMRCalc->NMRSpec

Figure 1: Computational workflow for predicting molecular properties.

Comparative Analysis: Physicochemical and Spectroscopic Properties

This section presents a side-by-side comparison of the computationally predicted properties of 1,1-Diphenyl-2-methylpropane with the available experimental data for 1,1-diphenylpropane.

Physicochemical Properties

The introduction of a methyl group in 1,1-Diphenyl-2-methylpropane is expected to slightly increase its molecular weight and boiling point compared to 1,1-diphenylpropane.

Property1,1-Diphenyl-2-methylpropane (Predicted)1,1-Diphenylpropane (Experimental/Computed)Source
Molecular Formula C₁₆H₁₈C₁₅H₁₆[3][4]
Molecular Weight 210.31 g/mol 196.29 g/mol [3][4]
Boiling Point ~305 °C281.1 °C[5]
Density ~0.99 g/cm³0.995 g/cm³[5]
LogP 4.34.1[3][4]
Spectroscopic Analysis

The predicted NMR spectra for 1,1-Diphenyl-2-methylpropane show distinct features arising from the presence of the isopropyl group. The comparison with the known spectral features of 1,1-diphenylpropane highlights these differences.

¹H NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
1,1-Diphenyl-2-methylpropane (Predicted) ~7.30-7.10m10HAromatic protons
~3.50d1HMethine proton (CH)
~2.30m1HIsopropyl methine proton (CH)
~0.95d6HIsopropyl methyl protons (CH₃)
1,1-Diphenylpropane ~7.30-7.10m10HAromatic protons
~3.80t1HMethine proton (CH)
~2.20sextet2HMethylene protons (CH₂)
~0.90t3HMethyl protons (CH₃)

¹³C NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppmAssignment
1,1-Diphenyl-2-methylpropane (Predicted) ~145Quaternary aromatic carbons
~128-126Aromatic CH carbons
~55Methine carbon (CH)
~35Isopropyl methine carbon (CH)
~25Isopropyl methyl carbons (CH₃)
1,1-Diphenylpropane ~145Quaternary aromatic carbons
~129-126Aromatic CH carbons
~52Methine carbon (CH)
~31Methylene carbon (CH₂)
~12Methyl carbon (CH₃)

The predicted IR spectrum of 1,1-Diphenyl-2-methylpropane is expected to be very similar to the experimental spectrum of 1,1-diphenylpropane, with the primary absorptions corresponding to the aromatic C-H and C=C stretching, and aliphatic C-H stretching.

Wavenumber (cm⁻¹)Vibration Type1,1-Diphenyl-2-methylpropane (Predicted)1,1-Diphenylpropane (Experimental)
3100-3000Aromatic C-H StretchPresentPresent
3000-2850Aliphatic C-H StretchPresentPresent
1600-1450Aromatic C=C StretchPresentPresent

The mass spectra of both compounds are predicted to be dominated by fragmentation patterns characteristic of alkylbenzenes. The molecular ion peak for 1,1-Diphenyl-2-methylpropane is expected at m/z 210. The base peak is likely to result from the loss of an isopropyl radical to form the stable diphenylmethyl cation.

m/zProposed Fragment Ion (1,1-Diphenyl-2-methylpropane)Known Fragment Ion (1,1-Diphenylpropane)Interpretation
210[C₁₆H₁₈]⁺•-Molecular Ion (M⁺•)
196-[C₁₅H₁₆]⁺•Molecular Ion (M⁺•)
167[M - C₃H₇]⁺[M - C₂H₅]⁺Loss of alkyl radical to form diphenylmethyl cation
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion

Experimental Protocols

While this guide focuses on computational analysis, the following section provides established protocols for the synthesis and characterization of these compounds, grounding the theoretical data in practical laboratory methodology.

Synthesis Protocols

The synthesis of 1,1-diarylalkanes can be achieved through various methods, including Friedel-Crafts alkylation or the reaction of Grignard reagents with appropriate carbonyl compounds followed by reduction.

Synthesis_of_1_1_Diphenyl_2_methylpropane cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Benzene Benzene FriedelCrafts Friedel-Crafts Alkylation (Lewis Acid Catalyst, e.g., AlCl₃) Benzene->FriedelCrafts Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->FriedelCrafts Product 1,1-Diphenyl-2-methylpropane FriedelCrafts->Product

Figure 2: Proposed synthesis of 1,1-Diphenyl-2-methylpropane.

Protocol 4.1.1: Synthesis of 1,1-Diphenyl-2-methylpropane (Proposed)

  • To a stirred solution of anhydrous aluminum chloride (AlCl₃) in excess dry benzene at 0-5 °C, slowly add isobutyraldehyde.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture carefully into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Protocol 4.1.2: Synthesis of 1,1-Diphenylpropane

A common synthesis involves the reaction of propiophenone with a phenyl Grignard reagent, followed by reduction of the resulting alcohol.

  • Step 1: Synthesis of 1,1-diphenylpropan-1-ol: To a solution of phenylmagnesium bromide in diethyl ether, add a solution of propiophenone in diethyl ether dropwise at 0 °C. Stir the mixture at room temperature for 2 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether. Dry the organic layer and concentrate to obtain 1,1-diphenylpropan-1-ol.

  • Step 2: Reduction to 1,1-diphenylpropane: The resulting alcohol can be reduced to the alkane using a variety of methods, such as catalytic hydrogenation or by using a reducing agent like triethylsilane in the presence of a strong acid.

Spectroscopic Characterization Protocols

4.2.1. NMR Spectroscopy

  • Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

4.2.2. IR Spectroscopy

  • Obtain the infrared spectrum of the neat liquid or a thin film of the compound on a salt plate using an FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry

  • Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into a mass spectrometer, typically via a gas chromatograph (GC-MS).

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Conclusion

This guide provides a comprehensive computational analysis of 1,1-Diphenyl-2-methylpropane, offering valuable predictive data for its physicochemical and spectroscopic properties. The comparison with the experimentally characterized 1,1-diphenylpropane validates the computational approach and highlights the structural and electronic effects of the additional methyl group. The detailed experimental protocols further serve as a practical resource for the synthesis and characterization of these compounds. This work demonstrates the power of combining computational chemistry and comparative analysis to understand the properties of novel organic molecules.

References

  • BenchChem. (2025). Application Notes and Protocols: 1,1-Difluoro-1,3-diphenylpropane in Medicinal Chemistry. BenchChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73726, 1,1-Diphenylpropane. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN103044211A - Synthesis method of 1,1-diphenyl cyclopropane derivative.
  • SpectraBase. (n.d.). 1,1-Diphenylcyclopropane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137877, 1,1-Diphenylcyclopropane. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,1-Diphenyl-2-propanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanation using an iron-containing methylene transfer reagent. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 274386, 1,1-Diphenyl-2-methylpropane. PubChem. Retrieved from [Link]

  • ResearchGate. (2015). Concise total synthesis of 1,3-diphenylpropane derivatives griffithanes A, B and F. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. Retrieved from [Link]

  • Google Patents. (n.d.). CN107857697B - Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one.

Sources

Comparative

mass spectral library matching for confident compound identification

The Evolution of Confident Compound Identification: A Comparative Guide to Mass Spectral Library Matching In untargeted metabolomics and exposomics, the transition from acquiring high-resolution tandem mass spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

The Evolution of Confident Compound Identification: A Comparative Guide to Mass Spectral Library Matching

In untargeted metabolomics and exposomics, the transition from acquiring high-resolution tandem mass spectrometry (LC-MS/MS) data to confidently identifying chemical structures remains a profound bottleneck. Often referred to as the "dark matter" of metabolomics, up to 90% of acquired spectral features in complex biological matrices remain unannotated.

As a Senior Application Scientist, I approach compound identification not as a single algorithmic step, but as a multi-dimensional validation system. The accuracy of library matching is heavily dependent on the spectral similarity algorithm employed. This guide objectively evaluates the current landscape of mass spectral library matching—comparing traditional dot-product scoring against modern spectral entropy and machine-learning approaches—and provides a self-validating experimental framework for benchmarking these tools in your laboratory.

The Contenders: Algorithmic & Database Ecosystems

To achieve confident identification, we must match experimental MS/MS spectra against reference libraries. However, the underlying algorithms dictate how "similarity" is defined.

A. Traditional Dot-Product (Cosine) Matching (NIST / MassBank)

Historically, the dot-product (or cosine) similarity algorithm has been the gold standard[1]. It treats two spectra as multidimensional vectors and calculates the cosine of the angle between them[2].

  • The Causality of Failure: Dot-product scoring is heavily biased toward high-abundance ions (often uninformative precursor remnants). It frequently under-weights low-abundance, structurally diagnostic fragment ions, leading to high False Discovery Rates (FDR) when experimental noise is present[3].

B. Spectral Entropy (Flash Entropy Search)

Introduced to address the limitations of cosine scoring, MS/MS spectral entropy roots spectral similarity in information theory[2].

  • The Causality of Success: By converting spectra into an information-theoretic space, spectral entropy balances the "surprise" (information content) of each peak. It mitigates the dominance of base peaks, outperforming 42 alternative similarity algorithms[1]. Furthermore, optimized implementations like Flash Entropy Search utilize GPU threading to query 1 billion spectra in under 2 seconds[4].

C. Modified Cosine & Molecular Networking (GNPS)

The Global Natural Products Social Molecular Networking (GNPS) platform utilizes a modified cosine score[5].

  • The Causality of Choice: Unlike strict dot-product, the modified cosine allows for a specific mass shift (neutral loss) between the precursor ions of the query and library spectra. This is critical for identifying structural analogs (e.g., glycosylated vs. aglycone forms) that share core fragmentation patterns but differ in total mass[5].

D. Machine Learning & Fragmentation Trees (SIRIUS / CSI:FingerID)

When a compound is not present in any spectral library, traditional matching fails. SIRIUS bypasses this by computing fragmentation trees to predict the molecular formula, and CSI:FingerID uses Support Vector Machines (SVMs) to predict molecular fingerprints directly from MS/MS data, searching these against structural databases like PubChem.

Algorithm_Comparison Query Query MS/MS Spectrum PreProcess Noise Filtering & Normalization Query->PreProcess Branch1 Direct Spectral Matching PreProcess->Branch1 Branch2 In Silico / ML Prediction PreProcess->Branch2 DotProduct Dot-Product (Cosine) NIST / GNPS Branch1->DotProduct Entropy Spectral Entropy Flash Entropy Search Branch1->Entropy Trees Fragmentation Trees SIRIUS / CSI:FingerID Branch2->Trees Output1 Library Hit (Knowns) DotProduct->Output1 Entropy->Output1 Output2 Structure Prediction (Unknowns) Trees->Output2

Caption: Logical decision tree comparing MS/MS spectral matching algorithms and their respective outputs.

Quantitative Performance Comparison

The following tables summarize the performance of these algorithms based on rigorous benchmarking against high-quality libraries (e.g., NIST20 and MassBank)[1],[6].

Table 1: Algorithmic Performance Metrics (Benchmarked against 1 Million Spectra)

AlgorithmSimilarity MetricArea Under Curve (AUC)FDR at Score 0.75Processing Time
Classic Dot-Product Cosine Angle0.852> 9.6%~25.0 s
Modified Cosine Cosine + Neutral Loss0.865~ 8.5%~28.0 s
Spectral Entropy Shannon Entropy0.958< 5.8%~30.0 s
Flash Entropy Search GPU-Optimized Entropy0.958< 5.8%< 0.01 s

Data synthesized from Li et al. demonstrating that spectral entropy reduces false discovery rates below 10% while maintaining high recall[7],[4].

Table 2: Platform Ecosystem Comparison

PlatformPrimary Matching MethodDatabase TypeBest Use CaseLimitations
NIST 23 Dot-Product / EntropyCurated EI & MS/MSStandardized GC-MS & LC-MSProprietary, limited novel compounds
mzCloud Tree-based / Dot-ProductHighly Curated MSnHigh-res Orbitrap dataClosed ecosystem
GNPS Modified Cosine / Spec2VecCommunity / OpenNatural products, networkingHigh noise, variable metadata[5]
SIRIUS Fragmentation Trees / MLIn Silico / PredictedUnknowns ("Dark Matter")Computationally intensive

Experimental Workflow: A Self-Validating Benchmarking Protocol

To establish trustworthiness in your annotations, you cannot rely on arbitrary vendor-provided score thresholds (e.g., "accept matches > 800"). You must implement a Target-Decoy approach to empirically calculate the False Discovery Rate (FDR) for your specific matrix and instrument setup. This creates a self-validating system.

Step-by-Step Methodology:

  • Data Acquisition: Inject a complex matrix (e.g., pooled human plasma) onto an LC-HRMS system (Orbitrap or Q-TOF). Acquire data in Data-Dependent Acquisition (DDA) mode with dynamic exclusion enabled to maximize MS/MS coverage.

  • Feature Extraction: Process the .raw files using MS-DIAL or MZmine. Perform peak picking, deconvolution, and alignment to generate a clean MGF (Mascot Generic Format) file of query spectra.

  • Decoy Library Generation (The Causality of Validation): To calculate FDR, you must know when an algorithm makes a mistake. Generate a "Decoy" library by taking the NIST or GNPS target library and shifting all fragment m/z values by +2.015 Da (a physically impossible mass shift for standard biological isotopes).

  • Spectral Matching: Query your experimental MGF against the concatenated Target-Decoy library using both Dot-Product and Spectral Entropy algorithms.

  • FDR Calculation: Sort the matches by similarity score. Calculate the FDR at each score threshold using the formula: FDR = (Number of Decoy Hits) / (Number of Target Hits).

  • Threshold Optimization: Identify the exact similarity score required to achieve an FDR of < 5%. Apply this custom threshold to your biological data.

Experimental_Workflow Sample Complex Matrix (Plasma Extract) Acquisition LC-HRMS/MS (DDA Mode) Sample->Acquisition FeatureExtraction Feature Extraction (MS-DIAL / MZmine) Acquisition->FeatureExtraction Split Target-Decoy Database Search FeatureExtraction->Split DotProd Dot-Product Algorithm Split->DotProd Entropy Spectral Entropy Algorithm Split->Entropy SIRIUS SIRIUS ML Prediction Split->SIRIUS Eval Empirical FDR Calculation (<5%) DotProd->Eval Entropy->Eval SIRIUS->Eval

Caption: Self-validating experimental workflow utilizing a Target-Decoy approach to establish empirical FDR.

Conclusion & Strategic Recommendations

Relying solely on classic dot-product similarity is no longer sufficient for rigorous drug development or exposome research. The data clearly indicates that Spectral Entropy provides a mathematically superior representation of MS/MS fragmentation, drastically reducing false positives[1],[7].

Strategic Recommendations for the Lab:

  • For Routine Targeted/Untargeted Screening: Transition your primary search algorithm from Cosine to Spectral Entropy. Implement Flash Entropy Search if querying massive databases (>100,000 spectra) to eliminate computational bottlenecks[4].

  • For Novel Natural Products: Utilize GNPS Molecular Networking. The modified cosine score's ability to cluster structurally related analogs via neutral loss shifts is unmatched for discovering new derivatives of known scaffolds[5].

  • For True Unknowns: Integrate SIRIUS/CSI:FingerID into your pipeline. When library matching yields no hits (the "dark matter"), in silico fragmentation trees provide the most reliable structural hypotheses available today.

References

  • Li, Y., et al. (2021). Spectral entropy outperforms MS/MS dot product similarity for small-molecule compound identification. Nature Methods. Available at:[Link]

  • Li, Y., & Fiehn, O. (2023). Flash entropy search to query all mass spectral libraries in real time. Nature Methods. Available at:[Link]

  • Wang, M., et al. (2016). Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking. Nature Biotechnology. Available at:[Link]

  • Dührkop, K., et al. (2019). SIRIUS 4: a rapid tool for turning tandem mass spectra into metabolite structure information. Nature Methods. Available at:[Link]

  • Crusemann, M., et al. (2022). Good practices and recommendations for using and benchmarking computational metabolomics metabolite annotation tools. Available at:[Link]

  • Zhang, Y., et al. (2025). Recent Advances in Implementation of Machine Learning for Environmental Nontarget Identification. Environmental Science & Technology. Available at:[Link]

Sources

Validation

Spectroscopic Differentiation of 2-Phenyl-1-propanol and 1-Phenyl-2-propanol: A Comparative Guide

In the fields of fine chemical synthesis and drug development, the precise characterization of constitutional isomers is a critical quality control step. Subtle topological differences can drastically alter a molecule's...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fields of fine chemical synthesis and drug development, the precise characterization of constitutional isomers is a critical quality control step. Subtle topological differences can drastically alter a molecule's pharmacological profile and reactivity. This guide provides an objective, data-driven comparison of two closely related C9H12O isomers: 2-Phenyl-1-propanol (a primary alcohol) and 1-Phenyl-2-propanol (a secondary alcohol).

By leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, researchers can establish an unambiguous analytical workflow to differentiate these compounds[1].

Workflow Start Unknown Isomer (C9H12O) NMR 1H NMR Spectroscopy Start->NMR MS EI-Mass Spectrometry Start->MS NMR_1 Primary Alcohol -CH2OH (δ 3.65) -CH(Ph)- (δ 2.95) NMR->NMR_1 NMR_2 Secondary Alcohol -CH(OH)- (δ 4.03) -CH2(Ph)- (δ 2.75) NMR->NMR_2 MS_1 Base Peak m/z 105 Loss of 31 Da MS->MS_1 MS_2 Base Peak m/z 91 Loss of 45 Da MS->MS_2 Iso1 2-Phenyl-1-propanol NMR_1->Iso1 Iso2 1-Phenyl-2-propanol NMR_2->Iso2 MS_1->Iso1 MS_2->Iso2

Logical workflow for spectroscopic differentiation of C9H12O isomers.

Nuclear Magnetic Resonance (NMR) Profiling

¹H and ¹³C NMR spectroscopy serve as the most definitive techniques for differentiating these isomers due to the distinct electronic shielding environments of their aliphatic chains.

Mechanistic Causality in Chemical Shifts

The structural variance dictates the proximity of the highly electronegative oxygen atom to the benzylic position.

  • 2-Phenyl-1-propanol: The hydroxyl group is attached to the primary C1 carbon. The benzylic proton at C2 (-CH(Ph)-) is shielded relative to a secondary alcohol, resonating as a multiplet near δ 2.95 ppm. The primary alcohol protons (-CH₂OH) appear around δ 3.65 ppm[1].

  • 1-Phenyl-2-propanol: The hydroxyl group is on the secondary C2 carbon. This directly deshields the methine proton (-CH(OH)-), pushing it downfield to δ 4.03 ppm. Furthermore, the benzylic methylene protons (-CH₂(Ph)-) are diastereotopic due to the adjacent chiral center, often splitting into complex doublets of doublets (e.g., δ 2.73 and 2.80 ppm)[2].

Table 1: ¹H and ¹³C NMR Chemical Shifts (CDCl₃)
Functional Group2-Phenyl-1-propanol (δ ppm)1-Phenyl-2-propanol (δ ppm)
-CH₃ (¹H / ¹³C)~1.25 (d) / 17.51.26 (d) / 22.6
Benzylic (¹H / ¹³C)~2.95 (m, -CH-) / 42.52.73, 2.80 (dd, -CH₂-) / 45.7
Alcoholic (¹H / ¹³C)~3.65 (d, -CH₂OH) / 68.54.03 (m, -CHOH-) / 68.7
Aromatic (¹H / ¹³C)7.20-7.40 (m) / 126.0-143.07.20-7.40 (m) / 126.3-138.5

Data synthesized from 2 and 1[1][2].

Mass Spectrometry (EI-MS) Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides rapid differentiation through predictable, structure-driven fragmentation pathways. Both molecules exhibit a weak molecular ion peak at m/z 136, but their base peaks diverge completely due to α-cleavage dynamics.

Fragmentation Mol1 2-Phenyl-1-propanol (M+ 136) Frag1 α-Cleavage Loss of •CH2OH (31 Da) Mol1->Frag1 Mol2 1-Phenyl-2-propanol (M+ 136) Frag2 α-Cleavage Loss of •CH(OH)CH3 (45 Da) Mol2->Frag2 Ion1 m/z 105 [Ph-CH-CH3]+ Frag1->Ion1 Ion2 m/z 91 [C7H7]+ Tropylium Ion Frag2->Ion2

Dominant electron ionization (EI) mass spectrometry fragmentation pathways.

Mechanistic Causality in Fragmentation
  • 2-Phenyl-1-propanol: The dominant α-cleavage results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). This leaves a highly stabilized secondary benzylic carbocation at m/z 105 ([Ph-CH-CH₃]⁺), which serves as the base peak[3].

  • 1-Phenyl-2-propanol: The preferred α-cleavage ejects a hydroxyethyl radical (•CH(OH)CH₃, 45 Da). The resulting primary benzylic cation rapidly undergoes ring expansion to form the exceptionally stable tropylium ion ([C₇H₇]⁺) at m/z 91 , forming the base peak[4].

Infrared (IR) Spectroscopy Signatures

While both isomers exhibit the characteristic broad O-H stretching band between 3200–3600 cm⁻¹, the fingerprint region provides a clear distinction based on the C-O stretching vibrations[1].

Table 2: Key MS and IR Spectroscopic Differentiators
TechniqueFeature2-Phenyl-1-propanol1-Phenyl-2-propanol
EI-MS Base Peakm/z 105 ([Ph-CH-CH₃]⁺)m/z 91 ([C₇H₇]⁺ Tropylium)
EI-MS Cleavage Loss31 Da (•CH₂OH)45 Da (•CH(OH)CH₃)
IR C-O Stretch~1030–1050 cm⁻¹ (Primary)~1100–1120 cm⁻¹ (Secondary)

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols incorporate built-in validation mechanisms.

Protocol A: Self-Validating ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS)[1].

    • Causality & Validation: CDCl₃ provides the deuterium lock signal necessary for magnetic field stabilization. Anhydrous conditions prevent rapid proton exchange that would broaden the hydroxyl signal. TMS acts as an internal zero-point reference (δ 0.00 ppm), self-validating the chemical shift accuracy.

  • Instrument Tuning & Matching: Insert the NMR tube and perform automated tuning and matching (ATM) for the ¹H and ¹³C frequencies.

    • Causality: Optimizes the probe's resonance circuit to the exact impedance of the sample, maximizing the signal-to-noise ratio (SNR).

  • Shimming: Gradient shim the Z-axis to achieve a lock level >80%.

    • Causality: Ensures magnetic field homogeneity across the sample volume, which is critical for resolving the complex multiplet splitting of the diastereotopic benzylic protons in 1-Phenyl-2-propanol[2].

  • Acquisition: Acquire ¹H spectra using a 30° pulse angle, 16 scans, and a 2-second relaxation delay (D1)[1].

    • Causality: A 30° pulse prevents detector saturation, and the D1 delay ensures complete longitudinal relaxation (T₁) of all protons, yielding quantitatively accurate integrals.

Protocol B: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Dilution: Dilute the isomer to 10 µg/mL in GC-grade hexane.

  • Instrument Calibration (Self-Validation): Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

    • Causality: PFTBA generates stable fragments across a wide mass range (m/z 69, 219, 502). This calibrates the mass axis and validates the electron multiplier's sensitivity prior to sample injection.

  • Chromatographic Separation: Inject 1 µL in split mode (1:50) onto a non-polar HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

    • Causality: The split injection prevents column overloading and peak tailing, ensuring a sharp, Gaussian peak enters the MS source.

  • Ionization: Operate the source at 70 eV and 230°C.

    • Causality: 70 eV is the universal standard for EI-MS. At this energy, the de Broglie wavelength of the bombarding electrons matches the length of typical C-C bonds, maximizing energy transfer and ensuring the resulting fragmentation pattern exactly matches established spectral libraries[3][4].

References

  • Benchchem (2025). Spectroscopic Showdown: A Comparative Analysis of 2-Phenyl-1-propanol and 1-Phenyl-2-propanol. Available at: 1

  • Australian Government Department of Industry (2020). NMIA D945: (±)-1-Phenyl-propan-2-ol - CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS. Available at: 2

  • PubChem - National Institutes of Health . 2-Phenyl-1-propanol | C9H12O | CID 14295. Available at: 3

  • PubChem - National Institutes of Health . 1-Phenyl-2-propanol | C9H12O | CID 94185. Available at:4

Sources

Comparative

Elucidating Fragmentation Pathways of Silyl Organic Compounds: A Comparative Guide to GC-EI-MS and LC-ESI-MS/MS Platforms

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of deciphering complex mass spectral data from derivatized molecules. Silylation—specifically the introduction of trimethylsilyl (TMS) o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of deciphering complex mass spectral data from derivatized molecules. Silylation—specifically the introduction of trimethylsilyl (TMS) or isopropylsilyl (IPS) groups—is a foundational technique in metabolomics, synthetic chemistry, and drug development. It replaces active hydrogens (in hydroxyls, amines, and thiols) with silyl groups, drastically reducing polarity and enhancing thermal stability for gas-phase analysis.

However, introducing silicon fundamentally alters the molecule's gas-phase chemistry. To confidently assign structures to unknown metabolites or drug degradants, we must understand the mechanistic causality behind silyl fragmentation across different analytical platforms. This guide objectively compares the performance and fragmentation logic of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Mechanistic Foundations of Silyl Fragmentation

The choice of ionization technique dictates the internal energy transferred to the molecule, which in turn governs the fragmentation pathway.

GC-EI-MS: Hard Ionization and Odd-Electron Dynamics

In GC-EI-MS, molecules are bombarded with 70 eV electrons, creating highly energetic odd-electron radical cations ( [M]+∙ ). The fragmentation is extensive and highly reproducible. For TMS derivatives, the molecular ion is often of low abundance or entirely absent because the silicon-heteroatom bond is highly susceptible to rapid cleavage.

Instead, the spectra are dominated by highly stable silicon-containing cations. The alpha-cleavage of a methyl group yields the ubiquitous [M−15]+ ion, while the formation of the trimethylsilyl cation generates a massive peak at m/z 73[1]. Furthermore, molecules with two spatially adjacent TMS groups (e.g., ortho-di-TMS compounds) undergo a diagnostically critical McLafferty-type rearrangement to form the pentamethylsiloxanyl cation at m/z 147[1].

To overcome the lack of a molecular ion in TMS derivatives, researchers often utilize alternative silylating agents. For instance, larger alkylsilyl groups like isopropylsilyl (IPS) direct fragmentation more predictably. The loss of an isopropyl radical (43 Da) is highly favored, resulting in a dominant [M−43]+ base peak that serves as a reliable indicator of the intact molecular weight[2].

LC-ESI-MS/MS: Soft Ionization and Even-Electron CID

Conversely, LC-ESI-MS/MS employs soft ionization, generating even-electron species such as [M+H]+ or [M−H]− with minimal in-source fragmentation[3]. To elucidate structural information, we isolate these precursor ions and subject them to Collision-Induced Dissociation (CID).

Because these are even-electron ions, their fragmentation is driven by the lowest energy thermodynamic pathways, which typically involve the expulsion of neutral molecules rather than radicals. A hallmark of ESI-MS/MS silyl fragmentation is the neutral loss of trimethylsilanol (TMSOH, 90 Da)[1]. Advanced platforms, such as ESI-FT-ICR-MS/MS, provide the ultra-high mass accuracy required to definitively map these complex neutral losses and propose unambiguous fragmentation pathways for novel silicon-based organic compounds[4].

Platform Comparison: Quantitative & Qualitative Data

The following table summarizes the comparative performance and diagnostic markers of both platforms when analyzing silyl organic compounds.

Analytical FeatureGC-EI-MS (Electron Ionization)LC-ESI-MS/MS (Electrospray Ionization)
Ionization Energy Hard (~70 eV)Soft (Variable CID, typically 10-40 eV)
Primary Precursor Ion Radical cation [M]+∙ (often absent)Even-electron [M+H]+ , [M+Na]+ , [M−H]−
Dominant Fragmentation α -cleavage, radical losses (e.g., -CH₃•)Neutral losses (e.g., -TMSOH, 90 Da)
Key Diagnostic Ions m/z 73 [TMS]+ , m/z 147 [Si2​C5​H15​O]+ Highly dependent on the core molecule
Isomer Differentiation Excellent (via ortho-effect rearrangements)Moderate (requires high-res MS/MS)
Matrix Interference High (column bleed siloxanes at m/z 207, 281)Low to Moderate (ion suppression)
Best Application Volatile, thermally stable metabolitesHigh MW, thermally labile drug conjugates

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol integrates strict environmental controls and isotopic labeling to ensure data integrity.

Step 1: Anhydrous Sample Preparation

Causality: Water is a strong nucleophile that will rapidly hydrolyze both the silylating reagent and the derivatized product.

  • Lyophilize 1.0 mg of the sample overnight to ensure absolute dryness.

  • Reconstitute in 50 µL of anhydrous pyridine. Causality: Pyridine acts not only as a solvent but as an acid scavenger, neutralizing the HCl or leaving group byproducts to drive the silylation equilibrium forward.

Step 2: Derivatization
  • Add 50 µL of BSTFA containing 1% TMCS to the sample vial. Causality: BSTFA is a powerful silyl donor, while TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silicon atom.

  • Incubate at 80°C for 60 minutes.

  • System Suitability Check: Inject a known standard mixture. Monitor the ratio of mono-derivatized to di-derivatized peaks to verify reaction completion.

Step 3: Instrumental Analysis & Isotopic Labeling
  • For GC-MS: Inject 1 µL in splitless mode. Monitor for siloxane background bleed (m/z 207, 281, 355) which can interfere with analyte signals.

  • For LC-MS/MS: Utilize a reversed-phase C18 column. Apply a CID energy ramp (10–40 eV) to map the energy threshold of the 90 Da (TMSOH) neutral loss.

  • Validation via Labeling: To definitively prove a fragmentation pathway, synthesize the compound using site-specific stable isotopes (e.g., 18O or Deuterium). If a specific fragment's m/z shifts by the exact mass of the heavy isotope, its structural origin is unambiguously confirmed[5].

Visualizing the Workflows and Pathways

To conceptualize these mechanisms, the following diagrams map the fragmentation logic and the comparative experimental workflow.

G M Molecular Ion [M]+• m/z 282 F1 [M - CH3]+ m/z 267 M->F1 - CH3• F2 [TMS]+ m/z 73 M->F2 α-cleavage F3 [Pentamethylsiloxanyl]+ m/z 147 M->F3 Rearrangement (ortho-effect) F4 [M - TMSOH]+• m/z 192 M->F4 - TMSOH (90 Da)

EI-MS fragmentation of di-TMS salicylic acid highlighting key diagnostic ions.

Workflow Step1 Sample Lyophilization (Moisture Removal) Step2 Silylation (BSTFA + 1% TMCS) in Pyridine (80°C, 1h) Step1->Step2 Step3 Platform Selection GC-EI-MS vs LC-ESI-MS/MS Step2->Step3 Step4A GC-EI-MS (Hard Ionization, 70eV) Step3->Step4A Step4B LC-ESI-MS/MS (Soft Ionization, CID) Step3->Step4B Step5 Pathway Elucidation & Structural Assignment Step4A->Step5 Step4B->Step5

Comparative analytical workflow for the derivatization and MS analysis of silyl compounds.

References

  • Title: Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization Source: PubMed Central (PMC) URL: [Link]

  • Title: Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes Source: Refubium - Freie Universität Berlin URL: [Link]

  • Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: Eötvös Loránd University (ELTE) URL: [Link]

Sources

Validation

Stereochemical Assignment of Diphenylpropane Diamines: A Comparative Guide to NMR, IR, and Computational Methodologies

Introduction: The Analytical Bottleneck of Acyclic Mobility The stereochemical assignment of acyclic diamines—specifically 1,3-diphenylpropane-1,3-diamines—represents a significant bottleneck in chiral drug development a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Bottleneck of Acyclic Mobility

The stereochemical assignment of acyclic diamines—specifically 1,3-diphenylpropane-1,3-diamines—represents a significant bottleneck in chiral drug development and asymmetric catalysis. The core issue lies in the high conformational mobility of the propane backbone. Rapid bond rotation leads to the averaging of Nuclear Magnetic Resonance (NMR) signals, resulting in highly complex, overlapping multiplets. Consequently, direct 1H-NMR analysis of these highly mobile systems (even at the bis-acetamide stage) often fails to distinguish between erythro/threo or meso/rac diastereomers[1].

To overcome this, application scientists must move beyond standard 1D/2D NMR. This guide objectively compares three advanced methodologies for stereochemical assignment: Chemical Derivatization (Pt(II) Complexation) , Computational GIAO NMR (DP4 Probability) , and Vibrational Circular Dichroism (VCD) . By understanding the causality behind these experimental choices, researchers can build self-validating workflows for definitive structural elucidation.

Comparison of Analytical Methodologies

Approach A: Pt(II) Complexation-Induced Rigidity (NMR & IR)

The Mechanism & Causality: To resolve the overlapping NMR signals of flexible diamines, the system must be conformationally locked. Reacting the diamine with a metal center like K₂PtCl₄ forces the acyclic ligand to coordinate in a bidentate fashion, forming a rigid six-membered chelate ring[1].

  • NMR Impact: This rigidification breaks the conformational averaging. In the rac-form of the dichloro-Pt(II) complex, the methylene (CH₂) protons present as a distinct triplet (e.g., at 2.47 ppm). Conversely, the symmetry-breaking in the meso-form causes each proton of the CH₂ group to form a mirror-inverted five-line multiplet (e.g., at 2.41 and 2.18 ppm)[1].

  • IR Impact: Infrared spectroscopy validates the coordination sphere. For example, in diaqua/sulfato Pt(II) complexes, IR data can clearly differentiate between coordinated sulfate bands and free (counter-ionic) sulfate bands, confirming the structural integrity of the complex[1].

Approach B: Computational GIAO NMR (DP4 Probability)

The Mechanism & Causality: When derivatization is unfeasible or only a single diastereomer is isolated, empirical comparisons fail. The DP4 probability method bypasses this by utilizing Gauge-Independent Atomic Orbital (GIAO) quantum chemical calculations to predict the NMR shielding tensors for all possible stereoisomers[2]. By statistically evaluating the error margins between the experimental shifts and the in silico predictions, DP4 assigns a quantifiable confidence level to each candidate structure. A DP4 probability of >95% serves as a self-validating threshold for correct assignment[2].

Approach C: Vibrational Circular Dichroism (VCD)

The Mechanism & Causality: While conventional IR provides functional group connectivity, VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. For chiral diamines and their metal complexes, VCD spectra yield a rich array of well-resolved transitions that are exquisitely sensitive to the absolute configuration and conformation of the molecule[3]. Comparing experimental VCD spectra with Density Functional Theory (DFT) calculated spectra allows for the unambiguous assignment of absolute stereochemistry without the need for crystallization[3].

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of each methodology.

MethodologyDiastereomer ResolutionAbsolute ConfigurationSample StateCausality of Signal Resolution
Direct 1D/2D NMR Low (Acyclic)NoSolutionNone; rapid conformational averaging obscures NOE contacts.
Pt(II) Complexation HighRelative OnlySolution / SolidChelate ring formation restricts rotation, resolving CH₂ splitting.
GIAO NMR (DP4) HighRelative & AbsoluteIn SilicoQuantum mechanical prediction of chemical shielding tensors.
VCD Spectroscopy HighYesSolutionDifferential IR absorption by chiral vibrational modes.

Experimental Protocols

Protocol 1: Pt(II) Complexation and NMR/IR Validation

This protocol is a self-validating system: the appearance of Pt-N coupling and distinct CH₂ splitting patterns inherently proves successful complexation and rigidification.

  • Complexation: Dissolve 1.0 mmol of 1,3-diphenylpropane-1,3-diamine in 10 mL of aqueous ethanol. Add 1.0 mmol of K₂PtCl₄ dropwise under inert atmosphere.

  • Isolation: Stir at room temperature for 24 hours. Filter the resulting dichloro-Pt(II) precipitate and wash with cold water and diethyl ether.

  • IR Validation: Acquire an FT-IR spectrum (ATR mode). Look for shifts in the N-H stretching frequencies (typically shifting from ~3300 cm⁻¹ to lower wavenumbers upon coordination) to validate metal binding.

  • NMR Acquisition: Dissolve the complex in DMF-d7 or DMSO-d6. Acquire a high-resolution ¹H-NMR spectrum (≥ 400 MHz).

  • Stereochemical Assignment: Analyze the methylene region (~2.0 - 2.6 ppm). Assign the rac-diastereomer if a clean triplet is observed. Assign the meso-diastereomer if two distinct, mirror-inverted multiplets are observed[1].

Protocol 2: GIAO NMR Calculation & DP4 Analysis
  • Conformational Search: Perform a Monte Carlo conformational search for all possible diastereomers using Molecular Mechanics (e.g., MMFF force field).

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level of theory.

  • NMR Prediction: Calculate the magnetic shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level.

  • Statistical Evaluation: Input the experimental ¹H and ¹³C chemical shifts alongside the calculated unscaled shifts into the DP4+ applet. An output probability of >95% confirms the stereochemical assignment[2].

Decision Workflow Visualization

G A Acyclic Diphenylpropane Diamine (High Conformational Mobility) B Direct 1D/2D NMR & IR (Overlapping Signals / Ambiguous) A->B Initial Analysis C Pt(II) Complexation (Rigid Chelate Ring Formation) B->C Derivatization D GIAO NMR Calculation (Quantum Chemical Shifts) B->D Computational E VCD Spectroscopy (IR Circular Dichroism) B->E Chiroptical F Relative Assignment (meso/rac via NOESY/Splitting) C->F Resolves CH2 Protons D->F DP4 > 95% G Absolute Configuration (DP4 Probability & VCD Match) D->G DP4+ Analysis E->G Ab Initio Comparison

Workflow for stereochemical assignment of flexible diamines.

References

  • 1H-NMR- and IR-Spectroscopic Data of 1,3-Diphenylpropane-1,3-diamines and their Pt(II)
  • Source: Journal of the American Chemical Society (acs.org)
  • Strong Solvent-Dependent Preference of Δ and Λ Stereoisomers of a Tris(diamine)nickel(II)

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Handling of 1,1-Diphenyl-2-methylpropane

Executive Summary & Operational Directive For researchers and drug development professionals, the handling of aromatic hydrocarbon derivatives requires stringent environmental and safety oversight. 1,1-Diphenyl-2-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Operational Directive

For researchers and drug development professionals, the handling of aromatic hydrocarbon derivatives requires stringent environmental and safety oversight. 1,1-Diphenyl-2-methylpropane (CAS: 1634-11-3) is a highly lipophilic, non-polar organic compound[1]. Because of its specific structural motif—a branched aliphatic chain flanked by two phenyl rings—it exhibits profound resistance to environmental degradation and poses a severe threat to aquatic ecosystems[1][2].

This guide provides the authoritative, step-by-step operational workflows required to safely handle, segregate, and dispose of 1,1-Diphenyl-2-methylpropane, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) standards and institutional Environmental Health and Safety (EHS) mandates[3].

Physicochemical Properties & Hazard Profile

To effectively manage chemical waste, operators must first understand the quantitative and qualitative properties that dictate the compound's behavior in the environment.

Property / ParameterValue / ClassificationReference
Chemical Name 1,1-Diphenyl-2-methylpropane[1]
CAS Number 1634-11-3[1]
Molecular Formula C16H18[2]
Molecular Weight 210.31 g/mol [2]
GHS Hazard Pictogram GHS09 (Environment)[1]
Hazard Statements H400 : Very toxic to aquatic lifeH410 : Very toxic to aquatic life with long-lasting effects[1]
Disposal Classification EPA/RCRA Hazardous Waste (Organic/Aquatic Toxicity)[3]

Mechanistic Justification for Disposal Strategy

Why is drain disposal strictly prohibited? 1,1-Diphenyl-2-methylpropane is characterized by a high octanol-water partition coefficient (Log P), meaning it is highly hydrophobic and lipophilic. If introduced into standard municipal or institutional wastewater streams, it will not remain in the aqueous phase. Instead, it rapidly partitions into the lipid tissues of aquatic organisms, leading to acute toxicity and long-term bioaccumulation[1]. Furthermore, the stable aromatic rings are highly recalcitrant to the microbial degradation processes utilized in standard wastewater treatment facilities.

The Solution: High-Temperature Incineration The only scientifically sound and legally compliant method for the destruction of 1,1-Diphenyl-2-methylpropane is RCRA-compliant high-temperature incineration [3]. Operating at temperatures exceeding 1,000°C, these commercial incinerators achieve a Destruction and Removal Efficiency (DRE) of >99.99%. This process ensures the complete thermal oxidation of the hydrocarbon backbone and aromatic rings, converting the toxic compound entirely into carbon dioxide and water vapor[3].

Step-by-Step Disposal Workflows

To prevent environmental release and ensure laboratory safety, all personnel must adhere to the following segregation and disposal protocols.

Protocol A: Liquid Waste Segregation

Causality: Liquid reaction mixtures and extraction solvents are the most common vectors for accidental environmental release. Proper segregation prevents dangerous chemical incompatibilities and ensures the waste is routed to the correct incineration facility.

  • Identify the Waste Stream: Designate a specific, clearly labeled waste carboy for "Non-Halogenated Organic Waste."

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or glass containers. Do not use standard low-density plastics, as the lipophilic nature of the solvent mixture may cause leaching or container degradation.

  • Manage Aqueous Cross-Contamination: If an aqueous workup (e.g., brine wash or liquid-liquid extraction) was performed, the aqueous layer must not be poured down the sink. Due to the H400/H410 classification, even trace amounts of 1,1-Diphenyl-2-methylpropane dissolved or emulsified in water exceed safe environmental thresholds[1]. Collect this aqueous waste in a separate container labeled "Hazardous Aqueous Waste - Toxic to Aquatic Life."

  • Secondary Containment: Place all liquid waste containers inside secondary containment trays to capture any potential leaks or overfills.

Protocol B: Solid Waste Handling

Causality: Consumables such as silica gel from column chromatography, filter papers, and Personal Protective Equipment (PPE) retain residual amounts of the chemical. If disposed of in standard municipal trash, these residues will leach into landfills and eventually reach groundwater.

  • Collect Contaminated Solids: Place all contaminated silica gel, filter papers, and disposable spatulas into a dedicated solid hazardous waste bin.

  • Double-Bagging: Transfer the solid waste into 6-mil polyethylene bags. Double-bag the waste and seal it with heavy-duty tape. This prevents the volatilization of residual solvents and contains any toxic particulates.

  • Labeling: Affix a hazardous waste label detailing the contents ("Contains 1,1-Diphenyl-2-methylpropane residues") and the GHS09 pictogram.

  • EHS Transfer: Schedule a pickup with your institutional EHS department for transport to an approved RCRA incineration facility[3].

Waste Routing Decision Tree

The following logical workflow dictates the proper routing of all materials contaminated with 1,1-Diphenyl-2-methylpropane.

WasteRouting W1 1,1-Diphenyl-2-methylpropane Waste Generated W2_Liq Liquid Waste (Solvents & Reaction Mixtures) W1->W2_Liq W2_Sol Solid Waste (Contaminated PPE & Silica) W1->W2_Sol W3_Org Organic Solvents (Non-Halogenated) W2_Liq->W3_Org W3_Aq Aqueous Mixtures (Cross-Contaminated) W2_Liq->W3_Aq W4_Inc High-Temperature Incineration (EPA/RCRA Compliant) W2_Sol->W4_Inc Double-bagged solid waste W3_Org->W4_Inc Direct to Organic Waste W3_Aq->W4_Inc DO NOT drain dispose (H400/H410 Hazard)

Figure 1: Waste routing and disposal decision tree for 1,1-Diphenyl-2-methylpropane.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate action is required to prevent environmental contamination and ensure operator safety.

  • Evacuate and Isolate: Immediately restrict access to the spill area. Ensure the laboratory fume hood is operating at maximum capacity to clear any volatile carrier solvents.

  • Don Appropriate PPE: Equip standard safety goggles, a chemical-resistant lab coat, and double-layered nitrile gloves. Causality: Double-gloving is critical as many organic carrier solvents can rapidly permeate a single layer of nitrile.

  • Contain the Spill: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial polypropylene spill pads. Do not use sawdust or paper towels, as mixing organic solvents with combustible materials creates a severe fire hazard.

  • Collection: Using a non-sparking scoop, sweep the absorbed mixture into a wide-mouth HDPE container. Seal the container tightly.

  • Surface Decontamination: Wash the affected surface with a small amount of an appropriate organic solvent (e.g., isopropanol) to dissolve any remaining lipophilic residue, followed by a thorough wash with detergent and water. Collect all rinsate and cleaning materials as hazardous waste.

References

  • NextSDS Database. "1,1-DIPHENYL-2-METHYLPROPANE — Chemical Substance Information." NextSDS. URL: [Link]

  • National Center for Biotechnology Information. "1,1-Diphenyl-2-methylpropane | C16H18 | CID 274386." PubChem. URL:[Link]

  • U.S. Environmental Protection Agency. "Hazardous Waste Combustion | Wastes." EPA Archive. URL:[Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 1,1-Diphenyl-2-methylpropane

This guide provides essential safety and handling protocols for 1,1-Diphenyl-2-methylpropane (CAS No. 1634-11-3), a crucial component in various research and development applications.

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for 1,1-Diphenyl-2-methylpropane (CAS No. 1634-11-3), a crucial component in various research and development applications. As scientists and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Profile of 1,1-Diphenyl-2-methylpropane: Understanding the Risks

1,1-Diphenyl-2-methylpropane, also known as neopentylbenzene, presents a primary environmental hazard. It is classified as very toxic to aquatic life with long-lasting effects.[1][2] While this is the most prominent hazard, researchers must also be aware of potential physical and health risks. Some safety data sheets indicate that it may be a flammable liquid and vapor, and can cause skin and eye irritation. Therefore, a comprehensive approach to personal protective equipment (PPE) is paramount.

Core Principles of Personal Protection: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It requires a thorough risk assessment of the specific procedures being undertaken. The following sections detail the minimum required PPE and provide guidance for enhanced protection during higher-risk activities.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, it is crucial to implement robust engineering controls. All work with 1,1-Diphenyl-2-methylpropane, especially procedures that may generate aerosols or involve heating, must be conducted in a properly functioning chemical fume hood.[3] This minimizes the inhalation of vapors and prevents the accumulation of flammable concentrations in the laboratory atmosphere. For transfers of larger volumes, ensure the area is well-ventilated.

Selecting the Appropriate Personal Protective Equipment: A Detailed Breakdown

The following table summarizes the essential PPE for handling 1,1-Diphenyl-2-methylpropane, with detailed explanations for each selection.

PPE CategoryMinimum RequirementRecommended for High-Risk OperationsRationale
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles and a face shieldProtects against accidental splashes which can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face during transfers or when working with larger quantities.
Hand Protection Viton® or other highly resistant glovesDouble gloving with a highly resistant outer gloveNitrile and butyl rubber gloves offer poor resistance to aromatic hydrocarbons.[1][4][5][6] Viton® or a similar fluorocarbon rubber glove is recommended for its high chemical resistance. Double gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs.
Body Protection Flame-resistant lab coatChemical-resistant apron over a flame-resistant lab coatA flame-resistant lab coat protects against accidental ignition from flammable vapors.[7] A chemical-resistant apron provides an additional barrier against spills and splashes of the liquid.
Respiratory Protection Not required in a properly functioning fume hoodAir-purifying respirator with organic vapor cartridgesIn the event of a spill, inadequate ventilation, or if working outside of a fume hood, a NIOSH-approved respirator with organic vapor (OV) cartridges is essential. These cartridges contain activated carbon to absorb the aromatic hydrocarbon vapors.[1][4]

Step-by-Step Protocol for Safe Handling and Transfer

This protocol outlines the essential steps for safely handling and transferring 1,1-Diphenyl-2-methylpropane in a laboratory setting.

  • Pre-Handling Inspection:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Inspect all PPE for damage or defects before donning.

    • Have a spill kit readily available.

  • Donning PPE:

    • Don a flame-resistant lab coat and any additional protective clothing.

    • Don the appropriate chemical-resistant gloves (e.g., Viton®). If double-gloving, don the inner pair first.

    • Don safety glasses with side shields or chemical splash goggles.

  • Chemical Transfer:

    • Perform all transfers within the chemical fume hood.

    • For transfers from larger containers, ensure proper grounding and bonding to prevent static discharge, which can be an ignition source.[3]

    • Use appropriate tools (e.g., funnel, pipette) to minimize the risk of spills.

    • Keep all containers of 1,1-Diphenyl-2-methylpropane tightly closed when not in use.[3]

  • Post-Handling:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Carefully doff PPE, avoiding contact with any potentially contaminated surfaces. Remove gloves last and wash hands thoroughly with soap and water.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Proper management of 1,1-Diphenyl-2-methylpropane extends from its use in experiments to its final disposal.

Storage
  • Store 1,1-Diphenyl-2-methylpropane in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Ensure the container is tightly sealed.

  • Store in a designated flammable liquids storage cabinet.

Spill Response
  • In case of a small spill within a fume hood, use an absorbent material from a chemical spill kit to contain and clean up the spill.

  • For larger spills, or any spill outside of a fume hood, evacuate the area and alert your institution's environmental health and safety (EHS) department.

  • If you feel unwell after a spill or potential exposure, seek immediate medical attention.

Disposal Plan: A Step-by-Step Protocol

Due to its high aquatic toxicity, 1,1-Diphenyl-2-methylpropane and any materials contaminated with it must be disposed of as hazardous waste.[8]

  • Waste Collection:

    • Designate a specific, labeled, and sealed waste container for 1,1-Diphenyl-2-methylpropane waste.

    • This container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1,1-Diphenyl-2-methylpropane".

    • List all components of the waste stream if it is a mixture.

  • Segregation:

    • Do not mix 1,1-Diphenyl-2-methylpropane waste with other waste streams unless specifically instructed to do so by your EHS department.

  • Pickup and Disposal:

    • Once the waste container is full, or after a designated accumulation time, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[10]

    • Never dispose of 1,1-Diphenyl-2-methylpropane down the drain or in regular trash.[9]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1,1-Diphenyl-2-methylpropane.

PPE_Selection_Workflow PPE Selection Workflow for 1,1-Diphenyl-2-methylpropane cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Start: Plan to handle 1,1-Diphenyl-2-methylpropane Assess_Task Assess Task: - Small scale transfer? - Heating or aerosolizing? - Large volume? Start->Assess_Task Assess_Controls Assess Engineering Controls: - Fume hood available and working? - Adequate ventilation? Assess_Task->Assess_Controls Minimum_PPE Minimum PPE: - Safety Glasses with Side Shields - Viton® Gloves - Flame-Resistant Lab Coat Assess_Controls->Minimum_PPE Yes to all Enhanced_PPE Enhanced PPE: - Chemical Goggles & Face Shield - Double Gloving (Viton® outer) - Chemical-Resistant Apron Assess_Controls->Enhanced_PPE Heating, aerosolizing, or large volume Respiratory_Protection Add Respiratory Protection: - Air-Purifying Respirator with  Organic Vapor Cartridges Assess_Controls->Respiratory_Protection No to fume hood or poor ventilation Proceed Proceed with Experiment Minimum_PPE->Proceed Enhanced_PPE->Proceed Respiratory_Protection->Proceed

Caption: PPE Selection Workflow for 1,1-Diphenyl-2-methylpropane.

Quantitative Data for 1,1-Diphenyl-2-methylpropane

PropertyValueSource
CAS Number 1634-11-3PubChem[2]
Molecular Formula C₁₆H₁₈PubChem[2]
Molecular Weight 210.31 g/mol PubChem[2]
Boiling Point ~280 °C (for the related compound 1,1-diphenyl-2-methylpropene-1)Stenutz[11]
Flash Point Data not available. Treat as a flammable liquid.N/A
Occupational Exposure Limits Not established. Adhere to limits for related aromatic hydrocarbons as a precaution.N/A

Conclusion: Fostering a Culture of Safety

Adherence to these guidelines is not merely about compliance; it is about fostering a deeply ingrained culture of safety within our research environments. By understanding the "why" behind each safety protocol, we empower ourselves and our colleagues to make informed decisions that protect our health and the integrity of our work. This commitment to safety is the bedrock upon which scientific advancement is built.

References

  • PubChem. (n.d.). 1,1-Diphenyl-2-methylpropane. National Center for Biotechnology Information. Retrieved from [Link]

  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • National Allergy. (n.d.). 3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair. Allergy Control Products. Retrieved from [Link]

  • International Safety, Inc. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • The Glove Guru. (2025, June 22). Butyl Gloves. Retrieved from [Link]

  • INTCO Glove. (2025, September 5). Nitrile Gloves: Chemical Resistance Focus. Retrieved from [Link]

  • Stenutz. (n.d.). 1,1-diphenyl-2-methylpropene-1. Retrieved from [Link]

  • Carnegie Mellon University. (2024, March 11). EHS Guideline - Flammable and Combustible Liquids. Retrieved from [Link]

  • NextSDS. (n.d.). 1,1-DIPHENYL-2-METHYLPROPANE — Chemical Substance Information. Retrieved from [Link]

  • University of Nevada, Reno. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Flammable and Combustable Liquids. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • ChemBK. (2025, August 20). 2-Methyl-1-phenylpropane. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2021, October 15). Safety Data Sheet. Retrieved from [Link]

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